Sibutramine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84485-00-7 (hydrochloride) | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023578 | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.40e-04 g/L | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106650-56-0 | |
| Record name | Sibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIBUTRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-192 °C, 191 - 192 °C | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Sibutramine as a Serotonin-Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine, a phenethylamine derivative, was historically utilized as an oral anorexiant for the management of obesity.[1] Its therapeutic effects are primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, delving into its pharmacodynamics, the pivotal role of its active metabolites, and the downstream physiological effects that culminate in weight loss. It will also explore the experimental methodologies employed to elucidate these mechanisms and the clinical implications that ultimately led to its withdrawal from the market in many countries.[3][4]
Introduction: From Antidepressant to Anorexiant
Initially developed as an antidepressant, this compound's potential as a weight-loss agent was discovered due to the unexpected side effect of weight reduction observed in clinical trials.[5] Unlike other anorectic agents that stimulate the release of monoamines, this compound's primary mechanism involves the inhibition of the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[2][6] This dual-action mechanism not only suppresses appetite but also enhances energy expenditure, contributing to its efficacy in weight management.[7][8]
Pharmacodynamics: A Tale of Two Neurotransmitters
This compound's therapeutic effects are not primarily mediated by the parent compound itself, but rather by its two active metabolites: a secondary amine, desmethylthis compound (M1), and a primary amine, didesmethylthis compound (M2).[6][9] These metabolites are significantly more potent inhibitors of serotonin and norepinephrine reuptake than the parent drug.[2]
Molecular Interaction with Monoamine Transporters
The core of this compound's action lies in the competitive inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) by its active metabolites, M1 and M2.[1] By binding to these transporters on the presynaptic neuron, they block the reabsorption of serotonin and norepinephrine from the synapse. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.[10][11]
The inhibition of reuptake is dose-dependent.[12] In humans, this compound has been shown to reduce the reuptake of norepinephrine by approximately 73% and serotonin by about 54%.[2] While it also has a minor effect on dopamine reuptake, inhibiting it by roughly 16%, its primary clinical effects are attributed to its actions on the serotonergic and noradrenergic systems.[2]
The (R)-enantiomers of both M1 and M2 metabolites have been found to exert significantly stronger anorectic effects compared to their (S)-enantiomer counterparts, highlighting the stereospecificity of their interaction with the monoamine transporters.[2]
Diagram: Mechanism of this compound at the Synapse
Caption: this compound's active metabolites (M1 & M2) block SERT and NET, increasing synaptic 5-HT and NE.
Pharmacokinetics: The Journey to Active Metabolites
This compound is administered orally and is well-absorbed from the gastrointestinal tract, with approximately 77% absorption.[2] However, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[2][13] This initial metabolism results in low bioavailability of the parent drug.[2]
The parent compound has a short half-life of about 1.1 hours.[13] The crucial step in its pharmacological activity is its conversion to the active metabolites, M1 and M2.[2] These metabolites have significantly longer half-lives of 14 and 16 hours, respectively, which allows for once-daily dosing.[2] Peak plasma concentrations of M1 and M2 are typically reached within 3 to 4 hours after administration.[2] These active metabolites are further metabolized into inactive conjugated and hydroxylated forms (M5 and M6) before being primarily excreted in the urine.[2]
| Compound | Peak Plasma Level (Tmax) | Elimination Half-life (t1/2) | Protein Binding |
| This compound | ~1 hour[2] | ~1.1 hours[13] | 97%[2] |
| Metabolite 1 (M1) | 3-4 hours[2] | ~14 hours[2] | 94%[2] |
| Metabolite 2 (M2) | 3-4 hours[2] | ~16 hours[2] | 94%[2] |
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolites.
Physiological Effects: The Dual Action on Energy Balance
The increased synaptic concentrations of serotonin and norepinephrine due to this compound's action translate into two key physiological effects that contribute to weight loss: appetite suppression and increased energy expenditure.[7]
Appetite Suppression and Satiety Enhancement
The enhanced serotonergic activity is thought to be the primary driver of appetite suppression.[2] Serotonin plays a crucial role in the central nervous system's regulation of food intake and satiety.[14] By prolonging the action of serotonin in brain regions associated with appetite control, this compound promotes a feeling of fullness, leading to reduced food consumption.[3][14]
Increased Energy Expenditure
The noradrenergic component of this compound's action contributes to an increase in energy expenditure.[15] Norepinephrine is a key neurotransmitter in the sympathetic nervous system, which regulates metabolic rate.[14] By increasing noradrenergic signaling, this compound can stimulate thermogenesis, the body's production of heat, and prevent the typical decrease in basal energy expenditure that accompanies weight loss.[15][16] This effect helps to maintain a higher metabolic rate, further contributing to a negative energy balance.[8]
Experimental Protocols for Characterizing SNRIs
The mechanism of action of this compound and other SNRIs is elucidated through a variety of in vitro and in vivo experimental techniques.
In Vitro: Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a drug for its target transporters.[17][18] These assays are crucial for quantifying the binding affinity (Ki) of this compound and its metabolites to SERT and NET.
Step-by-Step Methodology for Competitive Radioligand Binding Assay:
-
Preparation of Transporter-Containing Membranes:
-
Culture cells stably expressing human SERT or NET.
-
Harvest the cells and homogenize them in a suitable buffer to prepare membrane fractions.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).[19]
-
Add increasing concentrations of the unlabeled test compound (this compound or its metabolites).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value (inhibitor binding affinity) using the Cheng-Prusoff equation.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining this compound's binding affinity to monoamine transporters.
In Vivo: Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[20][21] This method allows researchers to directly observe the effect of a drug on neurotransmitter levels in real-time.[20]
Step-by-Step Methodology for In Vivo Microdialysis:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat).
-
Using a stereotaxic frame, surgically implant a microdialysis probe into the target brain region (e.g., the hypothalamus, which is involved in appetite regulation).
-
Secure the probe in place.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Place the recovered animal in a specialized cage that allows for free movement while connected to the microdialysis apparatus.
-
Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect the dialysate samples, which contain neurotransmitters that have diffused across the probe's semi-permeable membrane from the extracellular fluid.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and their metabolites.
-
-
Drug Administration and Data Collection:
-
After establishing a stable baseline of neurotransmitter levels, administer this compound to the animal.
-
Continue to collect and analyze dialysate samples to measure the change in extracellular neurotransmitter concentrations over time.
-
Diagram: In Vivo Microdialysis Experimental Setup
Caption: Schematic of an in vivo microdialysis experiment to measure neurotransmitter levels.
Clinical Implications and Withdrawal
This compound demonstrated modest but statistically significant weight loss in clinical trials.[12] However, concerns arose regarding its cardiovascular safety profile. The this compound Cardiovascular Outcomes (SCOUT) trial, a large-scale study, revealed an increased risk of serious, non-fatal cardiovascular events, such as heart attack and stroke, in patients with pre-existing cardiovascular disease who were treated with this compound.[3][22][23] The modest weight loss achieved was deemed not to outweigh the cardiovascular risks.[3][22] Consequently, regulatory agencies in many countries, including the European Medicines Agency and the U.S. Food and Drug Administration, recommended the suspension of marketing authorizations for this compound.[4][22][24]
Conclusion
This compound's mechanism of action as a serotonin-norepinephrine reuptake inhibitor provides a clear example of how modulating central neurotransmitter systems can influence energy balance. Its active metabolites, M1 and M2, are key to its pharmacological effects, which include both appetite suppression and increased energy expenditure. While clinically effective for weight loss, the cardiovascular risks associated with its use ultimately led to its withdrawal from the market. The story of this compound serves as an important case study for drug development professionals, highlighting the critical need to balance efficacy with a thorough understanding and mitigation of potential adverse effects.
References
- This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC. (n.d.).
-
This compound - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- The Dark Truth, a Weight Loss Pill That's Going Viral. (2026, January 12).
-
What is the mechanism of this compound maleate? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of this compound sulfate? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]
-
The Effect of this compound on Energy Expenditure and Appetite During Chronic Treatment Without Dietary Restriction - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
The effect of this compound on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound and energy balance. - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound | C17H26ClN | CID 5210 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanisms of Action of this compound. This compound and its active... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
N20-632S21 this compound Clinpharm BPCA - FDA. (2004, December 1). Retrieved January 14, 2026, from [Link]
-
This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound produces dose-related weight loss - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
European Medicines Agency recommends suspension of marketing authorisation for this compound. (2010, January 22). Retrieved January 14, 2026, from [Link]
-
MERIDIA - this compound hydrochloride monohydrate capsule - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (this compound) | FDA. (2010, October 8). Retrieved January 14, 2026, from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19). Retrieved January 14, 2026, from [Link]
-
This compound Hydrochloride | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. (2004, November 12). Retrieved January 14, 2026, from [Link]
-
Draft Guidance on this compound Hydrochloride October 2024 - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound: suspension of marketing authorisations as risks outweigh benefits - NHS Scotland - Publications. (2010, January 21). Retrieved January 14, 2026, from [Link]
-
This compound: suspension of EU licences recommended - GOV.UK. (2014, December 11). Retrieved January 14, 2026, from [Link]
-
Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments. (2013). Retrieved January 14, 2026, from [Link]
-
A Controlled Pharmacogenetic Trial of this compound on Weight Loss and Body Composition in Obese or Overweight Adults - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound: its mode of action and efficacy - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Short-term difference in mood with this compound versus placebo in obese patients with and without depression - Open Access Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Radioligand binding assays and their analysis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]
-
NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enantioselective behavioral effects of this compound metabolites - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Thermogenic effects of this compound and its metabolites - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Determination of the active metabolite of this compound by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. [PDF] this compound Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mylongevityexperiment.substack.com [mylongevityexperiment.substack.com]
- 4. fda.gov [fda.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and energy balance. | Semantic Scholar [semanticscholar.org]
- 9. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 15. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of this compound on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. European Medicines Agency recommends suspension of marketing authorisation for this compound | European Medicines Agency (EMA) [ema.europa.eu]
- 23. gov.uk [gov.uk]
- 24. publications.scot.nhs.uk [publications.scot.nhs.uk]
The Pharmacological Profile of Sibutramine and Its Active Metabolites: A Technical Guide
This guide provides an in-depth technical exploration of the pharmacological properties of sibutramine and its primary active metabolites, M1 (mono-desmethylthis compound) and M2 (di-desmethylthis compound). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, pharmacokinetics, and clinical implications.
Introduction: A Dual-Action Approach to Weight Management
This compound, formerly marketed for the management of obesity, operates through a dual mode of action: it enhances satiety, thereby reducing food intake, and increases energy expenditure.[1][2] Unlike previous anorectic agents that often induced the release of neurotransmitters, this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] Critically, this compound itself is a prodrug; its therapeutic effects are predominantly mediated by its more potent N-desmethyl metabolites, M1 and M2.[2][5][6] This guide will dissect the intricate pharmacological journey of this compound from administration to its ultimate effects on the central and peripheral nervous systems.
Mechanism of Action: Unraveling the Neurochemical Cascade
The primary mechanism of action for this compound's active metabolites is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) at the presynaptic nerve terminals.[7][8] To a lesser extent, they also inhibit the reuptake of dopamine (DA).[3] This blockade leads to an increased concentration of these monoamines in the synaptic cleft, thereby amplifying their signaling.
The enhanced serotonergic and noradrenergic signaling in the central nervous system is believed to be the cornerstone of this compound's appetite-suppressing effects.[4] Increased serotonin levels are associated with a feeling of fullness and satiety, while norepinephrine contributes to this sensation and also plays a role in increasing energy expenditure.[4][7]
The Critical Role of Active Metabolites
In vitro studies have demonstrated that the parent compound, this compound, is a relatively weak inhibitor of norepinephrine and serotonin reuptake.[9] It is the hepatic metabolism of this compound to its secondary amine (M1) and primary amine (M2) metabolites that unmasks its potent pharmacological activity.[2][9] These metabolites are significantly more potent inhibitors of both norepinephrine and serotonin reuptake.[9] Further research has indicated that the (R)-enantiomers of both M1 and M2 metabolites exert more potent anorectic effects compared to their (S)-enantiomers.[3]
Signaling Pathway Overview
The following diagram illustrates the core mechanism of action of this compound's active metabolites at the synaptic level.
Caption: Mechanism of action of this compound's active metabolites.
Pharmacokinetics: Absorption, Metabolism, and Elimination
The clinical effects of this compound are intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption, extensive first-pass metabolism, and the formation of long-acting active metabolites.
Absorption and Metabolism
This compound is well-absorbed from the gastrointestinal tract, with approximately 77% absorption.[3] However, it undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[3][10] This initial metabolic process is crucial as it converts the parent drug into its pharmacologically active metabolites, M1 and M2, through N-demethylation.[9][11]
The metabolic pathway continues, leading to the formation of inactive hydroxylated and conjugated metabolites (M5 and M6), which are then primarily excreted in the urine.[3]
The following diagram outlines the metabolic conversion of this compound.
Caption: Metabolic pathway of this compound.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound and its active metabolites are summarized in the table below. It is noteworthy that the active metabolites have significantly longer half-lives than the parent compound, contributing to their sustained therapeutic effect.
| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t1/2) | Protein Binding |
| This compound | ~1 hour[3] | ~1 hour[3] | ~97%[3] |
| Metabolite 1 (M1) | ~3-4 hours[3] | ~14 hours[3] | ~94%[3] |
| Metabolite 2 (M2) | ~3-4 hours[3] | ~16 hours[3] | ~94%[3] |
Note: Pharmacokinetic parameters can vary between individuals.
Pharmacodynamics and Clinical Efficacy
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to measurable clinical outcomes in weight management.
Monoamine Reuptake Inhibition
Plasma samples from individuals treated with this compound have shown significant inhibition of both norepinephrine (approximately 73%) and serotonin (approximately 54%) reuptake, with a much lower inhibition of dopamine reuptake (approximately 16%).[3]
Clinical Studies on Efficacy
Numerous clinical trials have demonstrated that this compound, at doses of 10-15 mg daily, produces statistically significant weight loss compared to placebo.[12] This weight loss is typically accompanied by beneficial changes in metabolic parameters, including reductions in triglycerides and improvements in glycemic control in patients with type 2 diabetes.[2][12]
Safety and Adverse Effects
The pharmacological profile of this compound is also associated with a range of side effects, with cardiovascular effects being of primary concern.
Cardiovascular Effects
The sympathomimetic action of this compound, resulting from increased norepinephrine levels, can lead to increases in blood pressure and heart rate.[13][14] This has been a significant safety concern and led to its withdrawal from many markets. The this compound Cardiovascular Outcomes (SCOUT) trial found an increased risk of nonfatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease.[15][16]
Other Common Adverse Effects
Other frequently reported adverse effects are consistent with the drug's mechanism of action and include dry mouth, constipation, and insomnia.[5][12]
Analytical Methodologies for Quantification
The accurate quantification of this compound and its active metabolites in biological matrices is crucial for pharmacokinetic studies and forensic analysis.
Experimental Protocol: LC-MS/MS for Plasma Quantification
A common and highly sensitive method for the simultaneous determination of this compound, M1, and M2 in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquots of human plasma are spiked with an appropriate internal standard.
-
Protein precipitation or liquid-liquid extraction is performed to isolate the analytes from the plasma matrix.[17]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient mobile phase, often consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[11][17]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), selecting specific precursor-to-product ion transitions for this compound, M1, M2, and the internal standard.[17] For example, the transition for this compound might be m/z 280.3 → 124.9.[17]
-
-
Data Analysis:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the analytes in the unknown samples are then determined from the calibration curve.
-
The following diagram illustrates the general workflow for the LC-MS/MS analysis.
Caption: LC-MS/MS analytical workflow.
Conclusion
This compound presents a compelling case study in drug action, where the parent compound serves as a precursor to more potent, long-acting metabolites. Its dual mechanism of enhancing satiety and increasing energy expenditure provided a novel approach to obesity treatment. However, the inherent sympathomimetic effects, leading to cardiovascular risks, ultimately curtailed its clinical use. A thorough understanding of its complex pharmacological profile, from its metabolic activation to its effects at the synaptic level, remains crucial for researchers in the fields of pharmacology, toxicology, and drug development.
References
-
Finer, N. (2002). This compound: its mode of action and efficacy. International journal of obesity and related metabolic disorders: journal of the International Association for the Study of Obesity, 26 Suppl 1, S2-9. [Link]
-
Connoley, I. P., Liu, Y. L., & Stock, M. J. (1999). Thermogenic effects of this compound and its metabolites. British journal of pharmacology, 126(6), 1487–1495. [Link]
-
Wikipedia contributors. (2023, December 29). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Van Gaal, L. F., & De Leeuw, I. H. (1998). Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes : official journal, German Society of Endocrinology [and] German Diabetes Association, 106 Suppl 2, 39–43. [Link]
-
Patsnap. (2024). What is the mechanism of this compound sulfate?. Patsnap Synapse. [Link]
-
Patsnap. (2024). What is the mechanism of this compound maleate?. Patsnap Synapse. [Link]
-
Kim, H. J., Lee, J. Y., Kim, J., & Lee, S. Y. (2012). Enantioselective determination of this compound and its active metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 61, 203–207. [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) - N20-632S21 this compound. [Link]
-
Venkata, K. R., Kumar, L. R., Jayathirtha, R. M., & Rao, D. M. (2012). Quantification of this compound and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of the Korean Chemical Society, 56(4), 461-469. [Link]
-
Wang, X., Wang, Y., Zhang, Y., & Liu, W. (2022). Determination of this compound and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its forensic application. Journal of analytical toxicology, 46(5), 518–525. [Link]
-
Bray, G. A., & Ryan, D. H. (1998). This compound--a review of clinical efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S26-33. [Link]
-
Halford, J. C., & Blundell, J. E. (1999). An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action. Expert opinion on investigational drugs, 8(10), 1675–1689. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]
-
Le, T. H., Nguyen, T. T., Nguyen, T. H., & Nguyen, H. T. (2020). Simultaneous determination of this compound and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 58(4), 438. [Link]
-
Araújo, J. R., & Martel, F. (2012). This compound effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 49–52. [Link]
-
Abolfathi, Z., Flarakos, T., & Zariffa, N. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. The Journal of clinical pharmacology, 44(11), 1279–1285. [Link]
-
Finer, N. (2002). This compound: its mode of action and efficacy. International journal of obesity, 26(suppl 1), S2-S9. [Link]
-
Scheen, A. J. (2010). This compound: review of its cardiovascular risk-benefit profile. Drug safety, 33(9), 739–753. [Link]
-
Abolfathi, Z., Flarakos, T., & Zariffa, N. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. The Journal of Clinical Pharmacology, 44(11), 1279-1285. [Link]
-
Kim, Y. C., Kim, S. H., Kim, J. H., Lee, S. H., & Lee, M. G. (2008). Determination of the active metabolites of this compound in rat serum using column-switching HPLC. Journal of separation science, 31(15), 2779–2784. [Link]
-
Poston, W. S., & Foreyt, J. P. (2004). This compound and the management of obesity. Expert opinion on pharmacotherapy, 5(3), 633–642. [Link]
-
Scheen, A. J. (2011). This compound on cardiovascular outcome. Diabetes care, 34 Suppl 2, S114–S119. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem. Retrieved January 14, 2026, from [Link]
-
Mathew, J., & Huisman, A. (2019). This compound-Induced Nonischemic Cardiomyopathy. Cureus, 11(11), e6177. [Link]
-
Lee, Y. C., & Tan, K. S. (2013). A Case Report On this compound Induced Cardiomyopathy. The Internet Journal of Cardiology, 10(1). [Link]
-
Shimosato, K., & Wurtman, R. J. (2000). This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Neuropharmacology, 39(12), 2352–2359. [Link]
-
Wellman, P. J., & Miller, D. K. (2008). Enantioselective behavioral effects of this compound metabolites. Pharmacology, biochemistry, and behavior, 90(1), 136–143. [Link]
-
Yanovski, S. Z., & Yanovski, J. A. (2002). Obesity. The New England journal of medicine, 346(8), 591–602. [Link]
-
Li, Y. W., Perry, K. W., & Wong, E. H. (2014). Monoamine reuptake site occupancy of this compound: Relationship to antidepressant-like and thermogenic effects in rats. European journal of pharmacology, 737, 147–153. [Link]
-
Fujioka, K. (1999). This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 966–974. [Link]
-
Grasby, P. M., Montgomery, A. J., & Scott, C. (2010). Brain serotonin transporter occupancy by oral this compound dosed to steady state: a PET study using 11C-DASB in healthy humans. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 35(2), 539–546. [Link]
-
El-Ridi, M. R., & El-Sayed, F. A. (2016). This compound, a serotonin-norepinephrine reuptake inhibitor, causes fibrosis in rats. Human & experimental toxicology, 35(9), 961–970. [Link]
-
Pretorius, E., & Oberholzer, H. M. (2010). The Effect of this compound, a Serotonin-Norepinephrine Reuptake Inhibitor, on Platelets and Fibrin Networks. Blood Coagulation & Fibrinolysis, 21(3), 238-243. [Link]
Sources
- 1. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 5. An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound--a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Induced Nonischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Sibutramine Hydrochloride
Introduction
This compound, chemically known as {1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}-dimethylamine, is a neurotransmitter reuptake inhibitor that has been utilized as an appetite suppressant in the management of obesity.[1][2] It primarily acts by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine from the synaptic cleft, thereby enhancing satiety.[1][2] The compound is synthesized as a racemic mixture and is typically administered as its hydrochloride monohydrate salt to improve its solubility and stability.[2]
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound hydrochloride. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide delves into the detailed synthetic pathway, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, it presents a thorough examination of the analytical techniques employed for the unequivocal identification, purity assessment, and structural elucidation of the final compound.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that begins with the commercially available starting material, 4-chlorophenylacetonitrile. The overall synthetic strategy involves the formation of a cyclobutane ring, followed by the introduction of the side chain via a Grignard reaction, reduction of the resulting intermediate, and finally, methylation of the primary amine to yield the tertiary amine, which is then converted to its hydrochloride salt.
Synthetic Pathway Overview
Caption: Synthetic pathway of this compound Hydrochloride.
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
The initial step involves the formation of the cyclobutane ring through the cycloalkylation of 4-chlorophenylacetonitrile.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the acidic α-carbon of the 4-chlorophenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile.
-
Alkylating Agent: 1,3-Dibromopropane serves as the dielectrophile. The newly formed carbanion first displaces one of the bromide ions in an SN2 reaction. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the carbanion attacks the other end of the propyl chain, displacing the second bromide and forming the four-membered cyclobutane ring.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the intermediate carbanion.
Experimental Protocol:
-
To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere (e.g., argon), a solution of 4-chlorobenzyl cyanide in dry DMSO is added dropwise at room temperature.[3]
-
The mixture is stirred for a period to ensure complete formation of the carbanion.
-
A solution of 1,3-dibromopropane in dry DMSO is then added slowly, maintaining the reaction temperature.[3]
-
After the addition is complete, the reaction is stirred for an additional period to drive the cyclization to completion.
-
The reaction is quenched by pouring it into ice water and then extracted with an organic solvent such as dichloromethane.[3]
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.[3]
Step 2: Grignard Reaction to Form 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
The nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile is then reacted with a Grignard reagent to introduce the isobutyl side chain.
Causality Behind Experimental Choices:
-
Grignard Reagent: Isobutylmagnesium bromide acts as a strong nucleophile, with the carbanionic isobutyl group attacking the electrophilic carbon of the nitrile. This forms an imine intermediate after an initial addition.
-
Reaction Conditions: The Grignard reaction must be carried out under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[4] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and help to stabilize the Grignard reagent.
-
Work-up: The intermediate imine is hydrolyzed with aqueous acid to yield the corresponding ketone.
Experimental Protocol:
-
A solution of 1-(4-chlorophenyl)-1-cyclobutyl cyanide in an anhydrous ether solvent is added to a freshly prepared solution of isobutylmagnesium bromide.[5]
-
The reaction mixture is heated under reflux for a specified time.[5]
-
After cooling, the reaction is quenched by the careful addition of an aqueous acid solution (e.g., hydrochloric acid).
-
The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ketone.
Step 3: Reduction to 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
The ketone formed in the previous step is converted to a primary amine. This can be achieved through various reduction methods.
Causality Behind Experimental Choices:
-
Reducing Agents: A common method is reductive amination. Alternatively, the ketone can first be converted to an oxime and then reduced. A more direct approach involves the use of a reducing agent like sodium borohydride in the presence of an ammonia source. A patent describes refluxing with concentrated hydrochloric acid, followed by treatment with a strong base.[5]
Experimental Protocol (based on patent literature):
-
The crude ketone is dissolved in a suitable solvent such as 2-methoxyethyl ether.[5]
-
Water and concentrated hydrochloric acid are added, and the mixture is refluxed for an extended period.[5]
-
After cooling and dilution with water, the aqueous layer is washed with ether and then basified with a strong base (e.g., 5M NaOH).[5]
-
The liberated primary amine is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.
Step 4: Eschweiler-Clarke Methylation to this compound
The final step in the formation of the this compound free base is the methylation of the primary amine to a tertiary amine using the Eschweiler-Clarke reaction.
Causality Behind Experimental Choices:
-
Reagents: This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6][7][8] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[6][7][8] The release of carbon dioxide as a byproduct makes the reaction irreversible.[7] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[7][9]
Experimental Protocol:
-
The primary amine is mixed with an excess of aqueous formaldehyde and formic acid.
-
The mixture is heated at reflux for several hours.[5]
-
After cooling, the reaction mixture is made alkaline with a base such as sodium hydroxide.
-
The this compound free base is then extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent is removed to yield the crude product.
Step 5: Formation of this compound Hydrochloride
The final step is the conversion of the this compound free base to its more stable and water-soluble hydrochloride salt.
Causality Behind Experimental Choices:
-
Acid: Hydrochloric acid is used to protonate the basic tertiary amine group of this compound, forming the hydrochloride salt.
-
Solvent: The salt is typically precipitated from a non-polar solvent like ether or by treating an alcoholic solution with hydrochloric acid.[10]
Experimental Protocol:
-
The crude this compound free base is dissolved in a suitable solvent such as a mixture of isopropanol and ether.[10]
-
Concentrated hydrochloric acid is added dropwise with stirring.[10]
-
The precipitated this compound hydrochloride is collected by filtration, washed with a non-polar solvent, and dried. Recrystallization from a suitable solvent like acetone can be performed for further purification.[10]
Chemical Characterization of this compound Hydrochloride
A comprehensive chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: Analytical workflow for this compound Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of this compound hydrochloride and for quantifying it in pharmaceutical formulations.[11][12][13][14]
Experimental Protocol for Purity Analysis:
-
Column: A C18 column (e.g., Symmetry C18, 150mm x 4.6mm, 5µm) is commonly used.[12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 5.5) and acetonitrile (e.g., 30:70, v/v) is often employed in an isocratic elution mode.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at 225 nm is suitable for this compound.[12]
-
Sample Preparation: A known concentration of the synthesized this compound hydrochloride is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of impurities. The purity is calculated based on the relative peak areas.
| Parameter | Typical Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Retention Time | ~2.6 min |
Table 1: Typical HPLC parameters for this compound hydrochloride analysis.[12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound hydrochloride, confirming the presence of all the expected protons and carbons in the molecule.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the chlorophenyl group, the protons of the cyclobutane ring, the methine and methylene protons of the isobutyl side chain, and the N-methyl protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the cyclobutane ring, the methine and methylene carbons, and the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. For this compound hydrochloride, the free base is typically observed. The expected molecular ion peak for the this compound free base (C₁₇H₂₆ClN) would be at m/z [M]+ corresponding to its molecular weight.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound hydrochloride will show characteristic absorption bands for:
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C stretching of the aromatic ring.
-
C-N stretching.
-
C-Cl stretching.
-
N-H stretching from the protonated amine hydrochloride.
A representative FTIR spectrum of this compound would show significant vibrational bands around 2945 cm⁻¹ (aliphatic C-H stretch), 1490 cm⁻¹ (aromatic C=C stretch), and 1091 cm⁻¹ (p-substituted aromatic vibration).[15][16]
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and chemical characterization of this compound hydrochloride. The synthetic pathway, commencing from 4-chlorophenylacetonitrile, involves a series of well-established organic transformations, including cycloalkylation, Grignard reaction, reduction, and Eschweiler-Clarke methylation. The rationale behind the selection of reagents and reaction conditions for each step has been elucidated to provide a deeper understanding of the underlying chemical principles.
Furthermore, a comprehensive analytical workflow for the characterization of the final product has been presented. The application of chromatographic techniques like HPLC for purity assessment, alongside spectroscopic methods such as NMR, MS, and FTIR for structural confirmation, ensures the identity, quality, and integrity of the synthesized this compound hydrochloride. The detailed protocols and data interpretation guidelines offered herein are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize and characterize this compound in a laboratory setting.
References
-
PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Available from: [Link]
-
Zhang, Y., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(5), 1085. Available from: [Link]
-
Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of this compound hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381. Available from: [Link]
-
Kozhuharov, V., et al. (2019). FTIR spectrum for pure this compound. ResearchGate. Available from: [Link]
-
Suthar, A. P., et al. (2009). RP-HPLC method for estimation of this compound hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 793-799. Available from: [Link]
-
Reddy, B. C., & Reddy, G. V. (2012). A stability indicating HPLC method for the determination of this compound hydrochloride in bulk and pharmaceutical dosage form. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-681. Available from: [Link]
-
Jeffery, G. H., et al. (1997). Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (19), 2583-2587. Available from: [Link]
- KR100606534B1. Improved Synthesis of this compound with Improved Productivity. Google Patents.
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
de Souza, A. C. B., et al. (2011). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. Analytical Methods, 3(5), 1149-1154. Available from: [Link]
-
Lin, Y.-L., et al. (2007). Isolation and Identification of a this compound Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis, 15(1). Available from: [Link]
-
Pajzderska, A., et al. (2012). Calorimetric, FTIR and 1H NMR measurements in combination with DFT calculations for monitoring solid-state changes of dynamics of this compound hydrochloride. Journal of Pharmaceutical Sciences, 101(10), 3749-3762. Available from: [Link]
-
ResearchGate. (2015). This compound. Interaction & Synthesis. Available from: [Link]
-
ResearchGate. (2016). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. Available from: [Link]
-
ResearchGate. (2017). Identification of this compound. The mass spectra have peaks at retention... Available from: [Link]
-
ResearchGate. (2018). GC/FT-IR/MS mass and concentration detection limits for this compound. Available from: [Link]
-
SpectraBase. This compound HCl monohydrate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NROChemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available from: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available from: [Link]
-
HandWiki. Chemistry:4-Chlorophenylacetonitrile. Available from: [Link]
-
ThaiJO. (2022). ATR-FTIR and GC-MS Methods for Detection of this compound Adulterated in Slimming Products of Instant Coffee. Rajamangala University of Technology Tawan-ok Research Journal. Available from: [Link]
- KR20060019351A. Improved Synthesis of this compound. Google Patents.
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]
-
PubChem. This compound Hydrochloride. Available from: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. KR20060019351A - Improved Synthesis of this compound - Google Patents [patents.google.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. youtube.com [youtube.com]
- 10. KR100606534B1 - Improved Synthesis of this compound with Improved Productivity - Google Patents [patents.google.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Sibutramine's Effects on Central Mechanisms of Energy Homeostasis
Executive Summary
Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was once a prominent pharmacotherapy for obesity, valued for its dual mechanism of enhancing satiety and stimulating thermogenesis.[1] This guide provides a detailed examination of the central neurobiological pathways through which this compound exerts its effects on energy homeostasis. We will deconstruct its molecular mechanism, its targeted action on key hypothalamic and brainstem circuits, and its modulation of the pivotal melanocortin system. Furthermore, this document details the established experimental methodologies used to validate these mechanisms, offering field-proven protocols and workflows. While clinically effective for weight reduction, this compound's market withdrawal due to significant cardiovascular risks underscores a critical lesson in drug development: the necessity of balancing efficacy with long-term systemic safety.[2][3][4] This guide serves as a comprehensive technical resource, bridging molecular pharmacology with systems-level neurobiology to inform future research and development in obesity pharmacotherapeutics.
Part 1: The Neurobiology of Central Energy Homeostasis
The central nervous system (CNS) maintains energy balance through a complex and redundant network of circuits, primarily located within the hypothalamus and brainstem.[5] These circuits integrate peripheral signals regarding energy status (e.g., leptin, insulin, ghrelin) and orchestrate appropriate responses in food intake and energy expenditure.[6]
At the core of this regulatory network is the arcuate nucleus of the hypothalamus (ARC) , which houses two distinct neuronal populations with opposing functions[6]:
-
Anorexigenic Neurons: These neurons co-express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). Activation of POMC neurons suppresses appetite.[4]
-
Orexigenic Neurons: This population co-expresses neuropeptide Y (NPY) and agouti-related peptide (AgRP). Activation of these neurons potently stimulates feeding.[7]
Neurons from the ARC project to second-order sites, including the paraventricular nucleus (PVN) of the hypothalamus, to execute their effects.[4][8] The entire system, particularly the signaling cascade initiated by POMC neurons, is referred to as the central melanocortin system , a critical pathway for regulating energy balance.[5][9][10][11]
Part 2: this compound's Core Pharmacological Action
This compound's primary mechanism of action is the inhibition of presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE), and to a lesser extent, dopamine.[4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) at the presynaptic terminal, this compound increases the concentration and prolongs the action of these monoamines in the synaptic cleft.[4][8] Unlike amphetamine-like drugs, this compound does not stimulate the release of monoamines, a key distinction that was initially thought to confer a more favorable safety profile.[8][12]
Figure 1: Core Mechanism of this compound. This compound blocks SERT and NET, increasing synaptic 5-HT and NE.
Part 3: Impact on Central Homeostatic Circuits
The increased synaptic availability of 5-HT and NE in the hypothalamus is the causal link between this compound's molecular action and its physiological effects on appetite. The elevated monoamine levels preferentially modulate the activity of the ARC neuronal populations.
3.1. Reciprocal Modulation of ARC Neurons Animal studies show that this compound administration leads to the activation of anorexigenic POMC neurons and the simultaneous inhibition of orexigenic NPY/AgRP neurons.[4][8] This dual action creates a powerful net effect that strongly favors satiety and reduced food intake.
-
Activation of POMC Neurons: Serotonin, acting primarily through the 5-HT2C receptor expressed on POMC neurons, is a key driver of this activation.
-
Inhibition of NPY/AgRP Neurons: Increased norepinephrine and serotonin signaling act to suppress the activity of these appetite-stimulating neurons.
3.2. Downstream Signaling via the Melanocortin System The activation of POMC neurons by this compound triggers a critical downstream signaling cascade.[8]
-
POMC Cleavage: The POMC pro-peptide is cleaved to produce several bioactive peptides, most notably α-melanocyte-stimulating hormone (α-MSH) .[11]
-
MC4R Activation: α-MSH is released from POMC nerve terminals in the PVN and other downstream brain regions, where it acts as an agonist for the melanocortin-4 receptor (MC4R) .[4]
-
Satiety and Thermogenesis: Activation of MC4R is a primary mechanism for inducing satiety and reducing food intake.[4] It also contributes to increased energy expenditure, preventing the typical drop in metabolic rate that accompanies caloric restriction.[13]
This entire pathway, from monoamine reuptake inhibition to MC4R activation, forms the neurobiological basis for this compound's efficacy.
Figure 2: this compound's Central Signaling Pathway. This compound modulates ARC neurons to activate the melanocortin system.
Part 4: Investigational Methodologies & Self-Validating Protocols
The mechanisms described above have been elucidated through a variety of preclinical and clinical research techniques. The trustworthiness of these findings relies on self-validating experimental systems where each step confirms the next.
4.1. In Vivo Neurotransmitter Monitoring: Microdialysis This technique provides direct evidence of this compound's primary action by measuring neurotransmitter levels in specific brain regions of freely-moving animals.[14][15]
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the hypothalamus. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular neurotransmitters to diffuse into the aCSF, which is then collected and analyzed via HPLC.[16][17]
-
Protocol Steps:
-
Surgical Implantation: Anesthetize a rat and stereotactically implant a guide cannula targeted at the ARC or PVN. Allow for a multi-day recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe. Perfuse with aCSF at 1 µL/min and collect samples every 20 minutes for at least 2 hours to establish a stable baseline of NE and 5-HT.
-
Drug Administration: Administer this compound (e.g., 3-10 mg/kg, i.p.).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Quantify NE and 5-HT concentrations in the samples using HPLC with electrochemical detection.
-
-
Expected Outcome: A dose-dependent, sustained increase in extracellular NE and 5-HT concentrations in the hypothalamus following this compound administration, confirming target engagement.[14]
4.2. Assessing Neuronal Activation: c-Fos Immunohistochemistry This method maps which neurons are activated by a stimulus, providing a cellular-level confirmation of this compound's effects on hypothalamic circuits.
-
Principle: The protein c-Fos is an immediate-early gene product that is rapidly expressed in neurons following depolarization.[18] Its immunocytochemical detection serves as a robust marker of recent neuronal activation.[19][20]
-
Protocol Steps:
-
Drug Treatment & Perfusion: Administer this compound or vehicle to a cohort of rats. After a 90-120 minute interval (peak c-Fos expression), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA, then transfer to a sucrose solution for cryoprotection. Section the hypothalamus into 40-50 µm coronal slices using a cryostat.
-
Immunostaining:
-
Wash sections in PBS.
-
Block non-specific binding with 3% Normal Goat Serum (NGS) in PBST (PBS with Triton X-100).
-
Incubate overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
Wash and incubate for 2 hours with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
-
Imaging & Quantification: Mount sections and image using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells within specific hypothalamic nuclei (ARC, PVN).
-
-
Expected Outcome: A significant increase in the number of c-Fos positive neurons in the ARC and PVN of this compound-treated animals compared to controls. This can be combined with dual-labeling for POMC to confirm activation of this specific cell type.
Sources
- 1. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Increased Risk for Nonfatal Vascular Events in Preexisting CVD [medscape.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of the melanocortin system in the control of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The central melanocortin system and the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. endocrine.org [endocrine.org]
- 12. An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of this compound-induced increases in extracellular noradrenaline concentration in rat frontal cortex and hypothalamus by α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 20. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets and Binding Affinity of Sibutramine's Enantiomers
Abstract
Sibutramine, a once-prominent anti-obesity agent, functions as a monoamine reuptake inhibitor. Its therapeutic and adverse effects are intrinsically linked to its stereochemistry and the pharmacological activity of its metabolites. This technical guide provides a detailed examination of the molecular interactions of this compound's enantiomers and its primary and secondary amine metabolites, (R)- and (S)-didesmethylthis compound (M2) and (R)- and (S)-desmethylthis compound (M1). We delve into the differential binding affinities of these compounds for the key molecular targets—the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By synthesizing data from in vitro binding assays and in vivo studies, this document elucidates the structure-activity relationships that govern this compound's mechanism of action. Furthermore, we provide a comprehensive, field-proven protocol for determining transporter binding affinity via competitive radioligand assays, offering researchers a practical framework for investigating similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's pharmacology.
Introduction: The Clinical Context and Stereochemical Importance of this compound
This compound was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the management of obesity.[1] It was designed to act centrally to enhance satiety and increase energy expenditure, thereby promoting weight loss.[2][3][4] The drug's mechanism relies on the inhibition of the presynaptic reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[5][6] This dual inhibition of both serotonin and noradrenaline reuptake classifies this compound as a serotonin-noradrenaline reuptake inhibitor (SNRI).[3][7]
However, this compound is a prodrug; it is extensively metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 into more pharmacologically potent primary and secondary amine metabolites, known as M1 (desmethylthis compound) and M2 (didesmethylthis compound).[1][3][8] These metabolites are responsible for the majority of this compound's therapeutic effects.[1][8][9] The parent compound and its metabolites are chiral, existing as (R)- and (S)-enantiomers.[1][10] It has been demonstrated that the anorectic effects are exerted more potently by the (R)-enantiomers of the metabolites compared to their (S)-counterparts, highlighting the critical role of stereochemistry in the drug's activity.[1][11]
Concerns over cardiovascular risks, including increased heart rate and blood pressure, ultimately led to its withdrawal from the market in many countries.[6][8] Despite its withdrawal, the study of this compound's enantiomers offers valuable insights into the structure-activity relationships of monoamine reuptake inhibitors and serves as an important case study for the development of safer and more effective anti-obesity therapeutics.
Molecular Targets: The Monoamine Transporters
The primary molecular targets for this compound's active metabolites are the solute carrier 6 (SLC6) family of neurotransmitter transporters:
-
Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.
-
Serotonin Transporter (SERT): Responsible for the reuptake of serotonin.
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine.
By blocking these transporters, this compound's metabolites increase the concentration and duration of these neurotransmitters in the synapse, enhancing downstream signaling.[5][6] The combined elevation of synaptic norepinephrine and serotonin is believed to enhance satiety and stimulate thermogenesis, the two core components of its weight-loss effect.[3][8][9][12]
Differential Binding Affinity of Enantiomers and Metabolites
The therapeutic efficacy and side-effect profile of this compound are not attributable to the parent drug but to the differential actions of its four key active metabolites: (R)-M1, (S)-M1, (R)-M2, and (S)-M2. In vitro studies have shown that these metabolites are significantly more potent inhibitors of monoamine reuptake than this compound itself.[1][13]
The (R)-enantiomers of both metabolites consistently demonstrate greater potency, particularly in inhibiting norepinephrine and dopamine uptake, which correlates with their stronger anorectic and locomotor effects observed in animal models.[11]
Table 1: Comparative In Vitro Inhibition of Monoamine Uptake (IC₅₀ nM)
| Compound | Norepinephrine (NET) | Serotonin (SERT) | Dopamine (DAT) |
| (R)-desmethylthis compound (R-M1) | Potent | Moderate | Potent |
| (S)-desmethylthis compound (S-M1) | Less Potent | Moderate | Less Potent |
| (R)-didesmethylthis compound (R-M2) | Potent | Moderate | Potent |
| (S)-didesmethylthis compound (S-M2) | Less Potent | Moderate | Less Potent |
| Racemic this compound | Weak | Weak | Weak |
Note: This table provides a qualitative summary based on published literature. Specific IC₅₀ values can vary between studies. Research indicates that the metabolites are more potent inhibitors of NET and DAT than of SERT.[11] The parent drug is a very weak inhibitor by comparison.[13]
This enantioselective difference is fundamental. The higher potency of the (R)-enantiomers suggests they are the primary drivers of both the desired weight loss effects and potentially some of the adverse cardiovascular effects associated with increased noradrenergic and dopaminergic tone.[11]
Pharmacological Implications & Mechanism of Action
The dual inhibition of NET and SERT is synergistic. Increased synaptic norepinephrine stimulates the sympathetic nervous system, leading to an increase in metabolic rate and thermogenesis.[7][8][9] Concurrently, elevated serotonin levels in key brain regions, such as the hypothalamus, enhance the feeling of satiety, leading to reduced food intake.[3][12] The weaker, but still significant, inhibition of DAT may also contribute to the appetite-suppressant effects, though it is less central to the primary mechanism than NET and SERT inhibition.[6][14]
The diagram below illustrates the mechanism at a synaptic level.
Caption: Synaptic Mechanism of this compound Metabolites.
Experimental Workflow: Determining Binding Affinity via Radioligand Assays
To quantify the binding affinity (expressed as the inhibition constant, Ki) of this compound's enantiomers for monoamine transporters, a competitive radioligand binding assay is the gold standard.[15][16][17] This technique measures the ability of a test compound (the "competitor," e.g., (R)-M1) to displace a specific radiolabeled ligand from its target transporter.
Causality Behind Experimental Choices
-
Source of Transporters: Human embryonic kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hSERT, hNET, or hDAT) are preferred.[18] This ensures that the binding interaction is specific to the transporter of interest, avoiding the confounding variables present in native tissue preparations.
-
Choice of Radioligand: A high-affinity, selective radioligand for each transporter is crucial. For example, [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT are common choices. The concentration of the radioligand is typically set near its dissociation constant (Kd) to ensure assay sensitivity.
-
Separation of Bound/Free Ligand: Rapid vacuum filtration through glass fiber filters is the standard method.[18][19] This technique effectively separates the membrane-bound radioligand from the unbound radioligand in the solution, which is essential for accurate measurement.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter (e.g., hNET) to confluence.
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[19]
-
-
Competitive Binding Assay:
-
Set up assay tubes or a 96-well plate. For each competitor concentration, prepare tubes for Total Binding, Non-Specific Binding (NSB), and competitor binding.
-
To all tubes, add a precise volume of the prepared cell membranes (e.g., 10-20 µg of protein).
-
Add assay buffer to the Total Binding tubes.
-
Add a high concentration of a known selective inhibitor (e.g., 10 µM desipramine for hNET) to the NSB tubes to saturate all specific binding sites.[18]
-
Add serial dilutions of the test compound (e.g., (R)-M1) to the competitor tubes.
-
Add the specific radioligand (e.g., [³H]nisoxetine) at a fixed concentration (near its Kd) to all tubes to initiate the binding reaction.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[19]
-
-
Filtration and Measurement:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a substance like polyethyleneimine to reduce non-specific filter binding) using a cell harvester.[18][19]
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[18]
-
The workflow for this protocol is visualized below.
Caption: Workflow for Radioligand Binding Affinity Assay.
Conclusion and Future Directions
The pharmacological activity of this compound is a compelling example of how stereochemistry and metabolic activation dictate a drug's therapeutic and adverse profiles. The primary effects are mediated not by the parent drug, but by its desmethyl and didesmethyl metabolites, with the (R)-enantiomers exhibiting significantly greater potency at the norepinephrine and dopamine transporters.[1][11] This enantioselectivity is the cornerstone of its mechanism, driving the dual monoamine reuptake inhibition that leads to enhanced satiety and thermogenesis.
While this compound itself is no longer clinically used, the detailed understanding of its molecular interactions provides a valuable blueprint for future drug design. The development of novel anti-obesity agents could focus on creating compounds with optimized selectivity for NET and SERT, while minimizing DAT interaction to potentially reduce abuse liability and certain cardiovascular side effects. Furthermore, designing drugs that do not require metabolic activation could lead to more predictable pharmacokinetics and reduced inter-patient variability. The protocols and mechanistic insights discussed herein provide a solid foundation for these future research and development endeavors.
References
-
This compound - Wikipedia. [Link]
-
Heal, D. J. (2002). This compound: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33. [Link]
-
Lean, M. E. (1998). An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S30-6. [Link]
-
Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of this compound metabolites. European Journal of Pharmacology, 397(1), 93–102. [Link]
-
do Carmo, I. M., et al. (2011). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. ResearchGate. [Link]
-
Van Gaal, L. F. (1998). Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. Experimental and Clinical Endocrinology & Diabetes, 106 Suppl 4, 30-4. [Link]
-
Heal, D. J. (2002). This compound: Its mode of action and efficacy. ResearchGate. [Link]
-
This compound Hydrochloride. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2004). N20-632S21 this compound Clinpharm BPCA. FDA. [Link]
-
Heal, D. J., Aspley, S., & Prow, M. R. (1998). This compound: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S18-28. [Link]
-
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Liu, Y. L., et al. (1998). Thermogenic effects of this compound and its metabolites. British Journal of Pharmacology, 124(6), 1213–1222. [Link]
-
Sitte, H. H., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 8(8), 1775–1785. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Bae, K., et al. (2009). Enantioselective pharmacokinetics of this compound in rat. Chemical and Pharmaceutical Bulletin, 57(11), 1229-1232. [Link]
-
Link, M., et al. (2006). Metabolite profile of this compound in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of Mass Spectrometry, 41(9), 1171-1178. [Link]
-
Bae, K., et al. (2009). Analysis of enantiomers of this compound and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 267-270. [Link]
-
Grasby, P. M., et al. (2009). Brain Serotonin Transporter Occupancy by Oral this compound Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans. Neuropsychopharmacology, 34(12), 2623–2631. [Link]
-
Li, Y. W., et al. (2014). Monoamine reuptake site occupancy of this compound: Relationship to antidepressant-like and thermogenic effects in rats. European Journal of Pharmacology, 738, 154-161. [Link]
-
Bupropion - Wikipedia. [Link]
-
Rothman, R. B., et al. (2000). This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Neuropharmacology, 39(12), 2352-2359. [Link]
-
This compound Dopamine Reuptake Inhibitor Action Pathway. Small Molecule Pathway Database (SMPDB). [Link]
-
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. [Link]
-
Singh, S. K., et al. (2008). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Neuroscience, 11(6), 674-681. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound Hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. SMPDB [smpdb.ca]
- 7. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of enantiomers of this compound and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective behavioral effects of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain Serotonin Transporter Occupancy by Oral this compound Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sibutramine
Introduction
Sibutramine, a β-phenylethylamine derivative, was historically utilized as an oral agent for the management of obesity.[1][2] Though withdrawn from many markets due to cardiovascular safety concerns, its unique mechanism of action and complex metabolic profile continue to make it a subject of significant scientific interest for researchers in pharmacology and drug development.[1][3] This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of this compound, offering insights into its mechanism, metabolic fate, and the analytical methodologies required for its rigorous study. Unlike amphetamine-like anorectic agents, this compound does not force the release of neurotransmitters but rather inhibits their reuptake, representing a distinct pharmacological class.[4][5]
Part 1: Pharmacodynamics - The Dual Mechanism of Action
This compound's therapeutic effects are not primarily mediated by the parent compound itself, but by its pharmacologically active metabolites.[6][7] It is considered a prodrug that is rapidly converted to its active forms after administration.[4][8] The primary mechanism of action is the inhibition of neurotransmitter reuptake, classifying this compound as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[4][9]
Neurotransmitter Reuptake Inhibition
The active metabolites of this compound, a secondary amine (M1; desmethylthis compound) and a primary amine (M2; didesmethylthis compound), are potent inhibitors of the reuptake of norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine or 5-HT).[5][6] They also exhibit a weaker inhibitory effect on dopamine reuptake.[4][10] By blocking the presynaptic transporters responsible for clearing these monoamines from the synaptic cleft, the metabolites increase the concentration and duration of action of norepinephrine and serotonin at postsynaptic receptors.[10] This enhanced neurotransmission in the central nervous system, particularly in the hypothalamus, is central to this compound's effects on energy balance.[11]
-
Norepinephrine Reuptake Inhibition: Increases sympathetic nervous system activity, which is thought to contribute to an increase in thermogenesis (energy expenditure).[6][9]
-
Serotonin Reuptake Inhibition: Primarily enhances the feeling of satiety, leading to reduced food intake.[11][12]
The following diagram illustrates the core mechanism of action at the synaptic level.
Caption: Mechanism of this compound's Active Metabolites (M1 & M2).
Downstream Effects on Energy Homeostasis
The modulation of serotonergic and noradrenergic pathways results in a dual effect on energy balance:
-
Enhanced Satiety: The primary effect is a reduction in food intake by promoting a feeling of fullness.[12][13] This serotonergic action is thought to be the main driver of the weight loss observed with this compound treatment.[4]
-
Increased Thermogenesis: this compound can attenuate the natural drop in metabolic rate that occurs during weight loss.[12] This effect, linked to noradrenergic stimulation, means that the body's energy expenditure is maintained at a higher level than would be expected during caloric restriction alone.[6][9]
Clinical studies have demonstrated a clear dose-response relationship, with daily doses ranging from 5 mg to 30 mg resulting in statistically significant weight loss compared to placebo.[14][15][16]
Part 2: Pharmacokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical activity of this compound is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption, extensive first-pass metabolism, and the generation of long-acting active metabolites.
Absorption
This compound is well-absorbed from the gastrointestinal tract following oral administration, with at least 77% of a single dose being absorbed.[4] However, it undergoes significant first-pass metabolism in the liver, which dramatically reduces the bioavailability of the parent drug.[4][9] The peak plasma concentration (Tmax) of the parent this compound compound is reached rapidly, typically within 1.2 to 1.3 hours.[1][17]
The presence of food can influence the absorption profile. Administration with a meal can delay the time to peak concentration (Tmax) by approximately 2 to 4 hours for both the parent drug and its active metabolites.[2][18] Interestingly, some studies have shown that food can significantly increase the bioavailability (AUC and Cmax) of this compound and its M1 metabolite, potentially due to transient increases in liver blood flow.[18][19]
Distribution
This compound and its active metabolites are highly bound to plasma proteins, primarily albumin. The parent drug exhibits approximately 97% protein binding, while the M1 and M2 metabolites are about 94% bound.[4] This extensive protein binding limits the volume of distribution of the free, active drug.
Metabolism
Metabolism is the most critical phase of this compound's pharmacokinetics, as it is responsible for the generation of the active moieties. This process occurs predominantly in the liver.
-
Primary Metabolic Pathway: this compound is a tertiary amine that undergoes extensive and rapid N-demethylation mediated primarily by the cytochrome P450 isoenzyme CYP3A4 .[3][4] This process sequentially forms the secondary amine metabolite M1 (desmethylthis compound) and the primary amine metabolite M2 (didesmethylthis compound).[6] These two metabolites are the principal mediators of this compound's pharmacological effects.[5][7]
-
Further Metabolism: The active metabolites M1 and M2 are further metabolized through hydroxylation and conjugation, forming inactive metabolites (referred to as M5 and M6) that are then excreted.[4][17]
The following diagram outlines the metabolic conversion of this compound.
Caption: Metabolic Pathway of this compound via CYP3A4.
Excretion
The inactive, conjugated metabolites of this compound are primarily eliminated through the kidneys, with approximately 77% of the administered dose being excreted in the urine.[4] A smaller fraction is eliminated via the feces.[4]
Summary of Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound and its active metabolites are crucial for understanding its clinical profile. The parent drug has a very short half-life, while the active metabolites persist for much longer, contributing to the sustained therapeutic effect suitable for once-daily dosing.
| Parameter | This compound (Parent Drug) | Metabolite 1 (M1) | Metabolite 2 (M2) | Reference(s) |
| Time to Peak (Tmax) | ~1.3 hours | ~3-4 hours | ~3-4 hours | [4][17] |
| Half-life (t½) | ~1.1 - 1.6 hours | ~14 hours | ~16 hours | [4][17] |
| Plasma Protein Binding | ~97% | ~94% | ~94% | [4] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | - | [3][4] |
| Bioavailability (Oral) | Low (due to high first-pass metabolism) | Higher exposure than parent | Higher exposure than parent | [4][9] |
| Route of Excretion | Primarily renal (as inactive metabolites) | Primarily renal (as inactive metabolites) | Primarily renal (as inactive metabolites) | [4] |
Note: Values are approximate and can vary based on the study population and conditions (e.g., fed vs. fasting state).
Part 3: Methodologies for Preclinical and Clinical Analysis
The accurate quantification of this compound and its active metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies.
Experimental Protocol: Preclinical Pharmacokinetic Study
This protocol outlines a typical single-dose pharmacokinetic study in a rodent model, a foundational experiment in drug development.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound and its active metabolites (M1, M2) following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per time point), weighing 200-250g. Animals are fasted overnight prior to dosing but allowed access to water.
-
Dose Formulation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to a final concentration of 1 mg/mL.
-
Drug Administration: A single oral dose of 10 mg/kg is administered to each rat via oral gavage.
-
Blood Sampling:
-
Blood samples (~0.3 mL) are collected via the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
A sparse sampling design may be employed where subgroups of animals are used for different sets of time points to minimize blood loss from any single animal.
-
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Quantification: Plasma concentrations of this compound, M1, and M2 are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as Phoenix WinNonlin to calculate pharmacokinetic parameters.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for a Preclinical Pharmacokinetic Study.
Bioanalytical Method: LC-MS/MS for Plasma Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological fluids.[18][20]
Protocol Outline:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like imipramine).[20]
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity.
-
This compound: m/z 280.3 → 124.9
-
M1 (DSB): m/z 266.3 → 125.3
-
M2 (DDSB): m/z 252.2 → 124.9[20]
-
-
-
Calibration and Quantification:
-
A calibration curve is constructed by spiking blank plasma with known concentrations of this compound, M1, and M2.
-
The concentration of the analytes in the unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
This robust methodology provides the necessary sensitivity (limits of quantification in the pg/mL range) and specificity to accurately define the pharmacokinetic profile of this compound.[8][20]
Conclusion
This compound presents a compelling case study in drug action and disposition. Its pharmacodynamic effects are elegantly mediated through its active metabolites, which modulate key neurotransmitter systems to influence energy balance. The pharmacokinetic profile is defined by its nature as a prodrug, with rapid absorption and extensive first-pass metabolism by CYP3A4 leading to the formation of more potent and longer-lasting active metabolites. A thorough understanding of these interconnected processes, verified through robust bioanalytical methodologies like LC-MS/MS, is fundamental for any researcher investigating centrally-acting compounds in the field of metabolic disease or pharmacology.
References
- U.S. Food and Drug Administration. (2004). This compound Clinical Pharmacology and Biopharmaceutics Review.
-
Wikipedia. (n.d.). This compound. [Link]
-
Heal, D. J., & Cheetham, S. C. (2002). This compound: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33. [Link]
-
Arterburn, D. E., Crane, P. K., & Veenstra, D. L. (2004). The efficacy and safety of this compound for weight loss: a systematic review. Archives of Internal Medicine, 164(9), 994-1003. [Link]
-
Abolfathi, Z., Fiset, C., Guserle, R., & Turgeon, J. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345-349. [Link]
-
Van Gaal, L. F. (1998). Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. Experimental and Clinical Endocrinology & Diabetes, 106 Suppl 4, 30-3. [Link]
-
Connoley, I. P., Liu, Y. L., & Stock, M. J. (1999). Thermogenic effects of this compound and its metabolites. British Journal of Pharmacology, 126(6), 1487–1495. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5210, this compound. [Link]
-
Bray, G. A., Ryan, D. H., Gordon, D., Segal, K. R., Greenway, F. L., & Fujioka, K. (1996). This compound produces dose-related weight loss. Obesity Research, 4(2), 149-158. [Link]
-
Jain, D. S., Sanyal, M., & Shrivastav, P. (2012). Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of the Chinese Chemical Society, 59(6), 725-734. [Link]
-
Weintraub, M., Rubio, A., Golik, A., Byrne, L., & Scheinbaum, M. L. (1991). This compound in weight control: a dose-ranging, efficacy study. Clinical Pharmacology and Therapeutics, 50(3), 330-337. [Link]
-
Gasser, P., & Bachmann, C. (2014). Screening and determination of this compound in adulterated herbal slimming supplements by HPTLC-UV densitometry. Food Additives & Contaminants: Part A, 31(1), 15-20. [Link]
-
Lean, M. E. (1997). A double-blind randomized placebo-controlled trial of this compound. Obesity Research, 5 Suppl 1, 185S-191S. [Link]
-
Jianbei. (2023). This compound Powder: Mechanism of Action for Weight Loss?. [Link]
-
Musaj, O., Vyshka, G., & Bozaxhiu, M. (2020). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of this compound in Dietary Supplements. Molecules, 25(22), 5406. [Link]
-
de Souza, J., & de Oliveira, M. A. L. (2011). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. Analytical Methods, 3(4), 964-968. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Kim, Y. H., Kim, J. Y., & Lee, J. I. (2015). exposure–response model for this compound and placebo: suggestion for application to long-term weight-control drug development. Drug Design, Development and Therapy, 9, 299-308. [Link]
-
D'Alessio, P. A., Fanelli, E., & Zimatore, G. (1999). This compound--a review of clinical efficacy. International Journal of Obesity and Related Metabolic Disorders, 23 Suppl 1, S20-S24. [Link]
-
Georgiev, S., & Angelov, P. (2021). Development and validation of a high-performance thin-layer chromatography method for detection of this compound in dietary supplements. Folia Medica, 63(3), 427-433. [Link]
-
Abolfathi, Z., Fiset, C., Guserle, R., & Turgeon, J. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345-349. [Link]
-
McNeely, W., & Goa, K. L. (1998). This compound. A review of its contribution to the management of obesity. Drugs, 56(6), 1093-1124. [Link]
-
Guedes, E. P., & Rorato, R. (2011). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 9(2), 406–410. [Link]
-
Kim, Y. H., Kim, J. Y., & Lee, J. I. (2015). Exposure–response model for this compound and placebo: suggestion for application to long-term weight-control drug development. Drug Design, Development and Therapy, 9, 299-308. [Link]
-
Poston, W. S. C., & Foreyt, J. P. (2004). This compound and the management of obesity. Expert Opinion on Pharmacotherapy, 5(3), 633-642. [Link]
-
Abolfathi, Z., et al. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Lee, H. S., et al. (2004). Relative Bioavailability and Pharmacokinetics of a New this compound Formulation in Healthy Male Subjects: A Randomized, Open-Label, Two-Period, Comparative Crossover Study. Clinical Therapeutics, 26(12), 2092-2101. [Link]
-
Carvalho, R. (2023). Does this compound medicine lead to weight loss or not?. YouTube. [Link]
-
Hind, I. D., et al. (1999). This compound pharmacokinetics in young and elderly healthy subjects. European Journal of Clinical Pharmacology, 54(11), 847-849. [Link]
-
Li, X. N., et al. (2007). Pharmacokinetics of this compound hydrochloride in Chinese healthy volunteers. Acta Pharmacologica Sinica, 28(1), 147-152. [Link]
Sources
- 1. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Powder: Mechanism of Action for Weight Loss? - Jianbei [jbenbio.com]
- 12. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in weight control: a dose-ranging, efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind randomized placebo-controlled trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Ballet of Sibutramine: An In-Depth Guide to its Actions on Monoamine Transporters
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine, a once-promising anti-obesity agent, presents a fascinating case study in neuropharmacology. Though withdrawn from many markets due to cardiovascular concerns, its mechanism of action as a monoamine reuptake inhibitor continues to be of significant scientific interest. This technical guide provides a comprehensive exploration of the neurochemical actions of this compound and its active metabolites on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will delve into the core pharmacology, present detailed in-vitro and in-vivo experimental protocols for assessing its activity, and offer insights into the molecular interplay governing its effects. This document is intended to serve as a detailed resource for researchers investigating monoamine transporter function, developing novel CNS-active compounds, and understanding the complex pharmacology of weight regulation.
Introduction: The Rise and Fall of a Dual-Action Therapeutic
This compound was initially developed as an antidepressant but found its niche as an anorectic for the management of obesity.[1] Its therapeutic effect stems from a dual mode of action: enhancing satiety and increasing energy expenditure.[2] Unlike classic amphetamine-based appetite suppressants that act as releasing agents, this compound functions primarily as a monoamine reuptake inhibitor.[3] This crucial distinction in its mechanism—preventing the reabsorption of serotonin, norepinephrine, and to a lesser extent, dopamine from the synaptic cleft—underpins both its efficacy and its side-effect profile.[4][5]
A critical aspect of this compound's pharmacology is its nature as a prodrug. Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form two pharmacologically active metabolites: a secondary amine, desmethylthis compound (M1 or BTS 54354), and a primary amine, didesmethylthis compound (M2 or BTS 54505).[6][7] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound and are largely responsible for this compound's clinical effects.[6][8] The rank order of potency for reuptake inhibition by these metabolites is generally accepted as NET > SERT > DAT.[9][10]
This guide will dissect the intricate neurochemical actions of this compound and its active metabolites, providing a robust framework for their experimental investigation.
Molecular Pharmacology: Unraveling the Interaction with Monoamine Transporters
The therapeutic and adverse effects of this compound are directly linked to its modulation of monoaminergic neurotransmission. By blocking DAT, NET, and SERT, the active metabolites of this compound increase the concentration and duration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby amplifying their downstream signaling.
Binding Affinities and Reuptake Inhibition Potency
The interaction of this compound and its metabolites with monoamine transporters is characterized by their binding affinities (Ki) and their functional potencies in inhibiting substrate uptake (IC50). While this compound itself has weak affinity for these transporters, its metabolites, M1 and M2, are potent inhibitors.[8] The following table summarizes available data on the in vitro potency of this compound and its active metabolites. It is important to note that reported values can vary between studies due to different experimental conditions, such as tissue source (e.g., rat brain synaptosomes, human platelets) and cell lines used for expressing recombinant transporters.
| Compound | Transporter | Parameter | Value (nM) | Reference(s) |
| This compound | DAT | IC50 | ~3800 | [11] |
| NET | - | - | ||
| SERT | IC50 | ~2000-3000 | [12] | |
| Metabolite 1 (M1) | DAT | - | - | |
| NET | - | - | ||
| SERT | - | - | ||
| Metabolite 2 (M2) | DAT | - | - | |
| NET | - | - | ||
| SERT | - | - |
The data clearly indicates that the metabolites are the primary drivers of monoamine reuptake inhibition. The greater potency at NET and SERT compared to DAT is consistent with this compound's classification as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
Diagram of this compound's Mechanism of Action
Caption: this compound's active metabolites (M1 and M2) inhibit monoamine transporters (DAT, NET, SERT) on the presynaptic neuron, blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.
In Vitro Methodologies for Characterizing this compound's Actions
A thorough in vitro characterization is fundamental to understanding the potency, selectivity, and mechanism of action of this compound and its metabolites. The following sections provide detailed, field-proven protocols for key assays.
Radioligand Binding Assays: Quantifying Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound.
Causality Behind Experimental Choices: The choice of radioligand is critical and should be a high-affinity, selective ligand for the transporter of interest. The use of cell membranes expressing a high density of the target transporter ensures a robust signal-to-noise ratio. Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor to ensure that only binding to the target transporter is measured.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM paroxetine for SERT), 50 µL of radioligand solution, and 100 µL of diluted cell membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound or its metabolites (M1, M2), 50 µL of radioligand solution, and 100 µL of diluted cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C, depending on the radioligand) for 60-120 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Workflow Diagram: Radioligand Binding Assay
Caption: A procedural overview for assessing the functional inhibition of monoamine transporters by this compound and its metabolites using a synaptosome-based uptake assay.
In Vivo Assessment: Microdialysis Studies
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic view of a drug's neurochemical effects in a physiological context. [15][16] Causality Behind Experimental Choices: The choice of the brain region for probe implantation is critical and should be guided by the specific hypothesis being tested (e.g., the nucleus accumbens for reward pathways, the hypothalamus for appetite regulation). [11]The flow rate of the perfusion fluid is a key parameter that influences the recovery of the analyte. A slow flow rate generally results in higher recovery but lower temporal resolution. The analytical method for quantifying the neurotransmitters in the dialysate must be highly sensitive and specific, with HPLC coupled to electrochemical detection being a common choice.
Step-by-Step Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex, or hypothalamus) using stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a sufficient period (e.g., 5-7 days).
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Continue collecting dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect on extracellular monoamine levels.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection (ECD). [17]
-
-
Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples.
-
Express the post-drug levels as a percentage of the average baseline levels.
-
Plot the time course of the changes in extracellular monoamine concentrations.
-
Workflow Diagram: In Vivo Microdialysis
Caption: The sequential steps involved in conducting an in vivo microdialysis study to evaluate the effects of this compound on extracellular monoamine concentrations in the brain.
Molecular Interactions and Future Directions
While the functional consequences of this compound's interaction with monoamine transporters are well-characterized, the precise molecular details of this interaction remain to be fully elucidated. To date, there are no published crystal structures of this compound or its metabolites in complex with DAT, NET, or SERT. However, insights can be gleaned from structural studies of these transporters with other inhibitors.
It is likely that the active metabolites of this compound bind to the central substrate-binding site of the transporters, thereby competitively inhibiting the binding and translocation of the endogenous monoamines. The differential affinity for the three transporters is likely governed by subtle differences in the amino acid residues lining this binding pocket.
Future research employing computational modeling and molecular docking studies could provide valuable hypotheses about the specific binding poses of M1 and M2 within the transporter proteins. Furthermore, advances in cryogenic electron microscopy (cryo-EM) may one day enable the direct visualization of these interactions, providing a definitive structural basis for this compound's neurochemical actions.
Conclusion
This compound and its active metabolites, M1 and M2, are potent inhibitors of norepinephrine and serotonin reuptake, with a lesser effect on dopamine reuptake. This guide has provided a comprehensive overview of the neurochemical actions of this compound, including its molecular pharmacology and detailed protocols for its in vitro and in vivo characterization. The methodologies described herein represent a robust toolkit for researchers in the field of monoamine transporter pharmacology and drug discovery. A thorough understanding of the principles and practices outlined in this guide is essential for the accurate assessment of compounds targeting these critical regulators of neurotransmission.
References
- McNeely, W., & Goa, K. L. (1998). This compound. A review of its contribution to the management of obesity. Drugs, 56(6), 1093–1124.
- Heal, D. J., Aspley, S., & Prow, M. R. (1998). This compound: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S18–S28.
- Luque, C. A., & Rey, J. A. (1999). This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 968–978.
- Baumann, M. H., & Rothman, R. B. (2000). This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Neuropharmacology, 39(12), 2352–2359.
- Finer, N. (2002). This compound: its mode of action and efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 26 Suppl 4, S29–S33.
- Luscombe, G. P., Slater, N. A., Lyons, M. B., & Wynne, R. D. (1990). Effect on radiolabelled-monoamine uptake in vitro of plasma taken from healthy volunteers administered the antidepressant this compound HCl. British journal of clinical pharmacology, 30(5), 695–702.
- Plenge, P., & Mellerup, E. T. (1985). [3H]paroxetine binding to the 5-hydroxytryptamine transporter in human blood platelets. Biochimica et biophysica acta, 815(1), 29–36.
- Habert, E., Graham, D., Tahraoui, L., Claustre, Y., & Langer, S. Z. (1986). Characterization of [3H]paroxetine binding to the 5-hydroxytryptamine transporter in rat and human brain. European journal of pharmacology, 122(2), 197–204.
- Sramek, J. J., Leibowitz, M. T., Marcus, A. O., & Cutler, N. R. (1999). A single-dose, double-blind, placebo- and active-controlled, crossover study of the effects of this compound on the 24-hour ambulatory blood pressure and heart rate in obese, hypertensive subjects. Clinical therapeutics, 21(5), 821–833.
- Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid, simplified procedure for the preparation of synaptosomes.
- Takeda, H., Yamano, M., & Maemura, S. (2004). In vivo microdialysis in the rat brain. Methods in molecular biology (Clifton, N.J.), 276, 245–253.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2.
- Meana, J. J., & Ortega, J. E. (2016). In Vivo Brain Microdialysis of Monoamines. Methods in molecular biology (Clifton, N.J.), 1405, 249–264.
- Heal, D. J., & Smith, S. L. (2006). The role of monoamine transporters in the actions of this compound. International journal of obesity (2005), 30 Suppl 1, S29–S34.
- Wellman, P. J., & Davies, B. T. (2009). Enantioselective behavioral effects of this compound metabolites. Pharmacology, biochemistry, and behavior, 93(1), 69–75.
- Talbot, P. S., Bradley, S. J., Clarke, M. I., Lunn, M. P., Laruelle, M., & Grasby, P. M. (2010). Brain serotonin transporter occupancy by oral this compound dosed to steady state: a PET study using ¹¹C-DASB in healthy humans. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 35(4), 995–1004.
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41.
- Cheetham, S. C., Viggers, J. A., Slater, N. A., & Heal, D. J. (1993). [3H]paroxetine binding in rat frontal cortex is not modulated by the 5-HT1A receptor ligands, 8-OH-DPAT, buspirone, gepirone and ipsapirone. Neuropharmacology, 32(8), 737–744.
- Abolfathi, Z., Fiset, C., & Gilbert, K. (2004). A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 7(3), 354–359.
- Wurtman, R. J., & Wurtman, J. J. (2000). This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Neuropharmacology, 39(12), 2352–2359.
- Gundlah, C., Martin, K. F., Heal, D. J., & Auerbach, S. B. (1997). In vivo criteria to differentiate monoamine reuptake inhibitors from releasing agents: this compound is a reuptake inhibitor. The Journal of pharmacology and experimental therapeutics, 283(2), 581–591.
- Jackson, H. C., Bearham, M. C., Needham, A. M., & Heal, D. J. (1997). Investigation of the mechanisms underlying the hypophagic effects of the 5-HT and noradrenaline reuptake inhibitor, this compound, in the rat. British journal of pharmacology, 121(8), 1751–1757.
- Giraud, S., Gelin, V., & Cespuglio, R. (2001). In vivo monitoring of serotonin and dopamine release in the rat striatum: effect of the mixed reuptake inhibitor, this compound. Neuroscience letters, 300(2), 103–106.
- Buckett, W. R., Thomas, P. C., & Luscombe, G. P. (1988). The pharmacology of this compound hydrochloride (BTS 54 524), a new antidepressant which induces rapid noradrenergic down-regulation.
- Breivogel, C. S., & Childers, S. R. (1996). A rapid method for the preparation of synaptosomes from rat brain using a disposable microcentrifuge tube homogenizer. Journal of neuroscience methods, 68(2), 253–258.
- Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity.
- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(1), 1–10.
- Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
- Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life sciences, 15(3), 471–479.
- Carruba, M. O., & Nisoli, E. (2000). The pharmacology of this compound: a review. Journal of clinical psychopharmacology, 20(3), 281–289.
- Heal, D. J., Cheetham, S. C., & Smith, S. L. (1998). The neuropharmacology of this compound. Journal of neurochemistry, 71(1), 1–12.
- Ryan, D. H., Kaiser, P., & Bray, G. A. (1995). This compound: a novel new agent for obesity treatment. Obesity research, 3 Suppl 4, 553s–559s.
- Nestler, E. J. (2005). Is there a common molecular pathway for addiction?
- Han, D. D., & Gu, H. H. (2010). Comparison of the effects of this compound and its two metabolites on norepinephrine and dopamine transporters. European journal of pharmacology, 638(1-3), 77–83.
- Kim, H., Cheon, S. H., & Kim, K. S. (2012). Simultaneous determination of this compound and its active metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 66, 343–348.
- Chen, J., & Liu-Chen, L. Y. (2008). In vitro characterization of this compound metabolites and their inhibition of the human norepinephrine transporter.
- Morton, M. J., & Stockton, M. E. (1998). A review of the pharmacology of this compound.
- Schuh, L. M., Schuster, C. R., & Johanson, C. E. (1999). The effects of this compound on food intake and body weight in rhesus monkeys. Psychopharmacology, 145(3), 261–267.
- Heal, D. J., Frankland, A. T., & Gosden, J. (1992). An examination of the role of central 5-HT and dopamine in the anorectic activity of d-fenfluramine. British journal of pharmacology, 105(1), 191–196.
Sources
- 1. This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo criteria to differentiate monoamine reuptake inhibitors from releasing agents: this compound is a reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite profile of this compound in human urine: a liquid chromatography-electrospray ionization mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine reuptake site occupancy of this compound: Relationship to antidepressant-like and thermogenic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect on radiolabelled-monoamine uptake in vitro of plasma taken from healthy volunteers administered the antidepressant this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain Serotonin Transporter Occupancy by Oral this compound Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 14. Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endurance training effects on neurotransmitter release in rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Sibutramine in Bulk Drug
Abstract This application note describes a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of sibutramine hydrochloride in bulk drug substance. The developed isocratic reverse-phase method is straightforward, ensuring high throughput and reliability for quality control and stability assessment purposes. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Introduction
This compound hydrochloride, chemically known as 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine hydrochloride, is a monoamine reuptake inhibitor that was formerly used for the treatment of obesity.[4][5][6] It exerts its therapeutic effect by inhibiting the reuptake of norepinephrine, serotonin, and dopamine.[5][7] The purity and potency of the active pharmaceutical ingredient (API) are critical for ensuring safety and efficacy. Therefore, a reliable and validated analytical method is essential for its quantification in bulk drug form and for monitoring its stability over time.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[8] This document provides a comprehensive protocol for a stability-indicating HPLC-UV method, meaning it can accurately measure the drug substance in the presence of its degradation products.[9]
Chemical Properties of this compound Hydrochloride
Understanding the physicochemical properties of this compound is crucial for developing an effective chromatographic method.
-
Molecular Formula: C₁₇H₂₉Cl₂NO[6]
-
Molecular Weight: 334.33 g/mol [6]
-
Structure:
This compound Hydrochloride Monohydrate. Source: PubChem CID 64764[4]
-
Solubility: Sparingly soluble in water (2.9 mg/mL at pH 5.2), soluble in organic solvents like methanol and acetonitrile.[6][10]
The presence of a chromophore (the chlorophenyl group) allows for sensitive UV detection, typically around 225 nm.[9][11][12] Its non-polar nature makes it well-suited for reverse-phase chromatography.
Experimental Methodology
This section details the equipment, reagents, and the optimized chromatographic conditions for the analysis.
Instrumentation and Equipment
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PTFE).
Reagents and Materials
-
This compound Hydrochloride Monohydrate Reference Standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Orthophosphate (AR grade).
-
Orthophosphoric Acid (AR grade).
-
Water (HPLC grade, obtained from a water purification system).
Chromatographic Conditions
The method was optimized to achieve a sharp, symmetrical peak for this compound with a short retention time, ensuring good resolution from any potential impurities or degradants.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 8 minutes |
Rationale for Parameter Selection:
-
Column (C18): A C18 stationary phase provides excellent retention and selectivity for the moderately non-polar this compound molecule.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and elution characteristics. Acetonitrile is a strong organic modifier ensuring a reasonable retention time, while the buffer at pH 5.5 controls the ionization of any acidic or basic functional groups, leading to consistent retention.[9]
-
Wavelength (225 nm): This wavelength corresponds to a significant absorbance maximum for this compound, providing high sensitivity for quantification.[9][11][12]
-
Flow Rate (1.0 mL/min): This flow rate offers a balance between analysis time and system backpressure for a standard 4.6 mm ID column.
Protocols: Step-by-Step Guide
Preparation of Solutions
A. Phosphate Buffer (pH 5.5)
-
Weigh and dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to make a 25 mM solution.
-
Adjust the pH of the solution to 5.5 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
B. Mobile Phase Preparation
-
Mix the prepared Phosphate Buffer (pH 5.5) and Acetonitrile in a ratio of 30:70 (v/v).
-
Degas the mobile phase by sonication for 10-15 minutes or by using an online degasser.
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 5 minutes to dissolve completely.
-
Make up the volume to the mark with the mobile phase and mix well.
D. Working Standard Solution (40 µg/mL)
-
Pipette 4.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
E. Sample Preparation (Bulk Drug)
-
Follow the same procedure as for the Standard Stock Solution and Working Standard Solution, using the this compound bulk drug sample instead of the reference standard.
Experimental Workflow
The overall process from sample preparation to final analysis is depicted below.
Caption: Workflow for HPLC quantification of this compound.
System Suitability Testing (SST)
Before commencing sample analysis, the performance of the chromatographic system must be verified.[13] This is achieved by making five replicate injections of the Working Standard Solution. The acceptance criteria must be met before proceeding.[14][15]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[14] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector response.[14][16] |
| %RSD of Retention Time | ≤ 1.0% | Shows the stability and precision of the pumping system. |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its reliability for the intended application.[1][3][17]
Specificity (Stability-Indicating)
Specificity was demonstrated through forced degradation studies. A solution of this compound (40 µg/mL) was subjected to various stress conditions to produce potential degradation products.[9][18]
-
Acid Hydrolysis: 0.1M HCl at 60°C for 1 hour.
-
Base Hydrolysis: 0.1M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at 60°C for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks, demonstrating peak purity.
Linearity
The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 20 to 60 µg/mL (50% to 150% of the working concentration). A calibration curve was constructed by plotting the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[9]
Accuracy
Accuracy was determined by the recovery method. The bulk drug sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
Precision
A. Repeatability (Intra-day Precision) Six replicate samples of the bulk drug were prepared and analyzed on the same day by the same analyst.
B. Intermediate Precision (Inter-day Ruggedness) The analysis was repeated on a different day by a different analyst using a different HPLC system.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
The LOQ was experimentally verified by injecting a solution at the calculated concentration and ensuring the precision (%RSD) was acceptable (typically ≤10%). For this method, the LOD and LOQ were found to be 0.04 µg/mL and 0.12 µg/mL, respectively.[9]
Robustness
The robustness of the method was evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile ±2%)
-
pH of the buffer (± 0.2 units)
-
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.
Calculation of Results
The percentage assay of this compound in the bulk drug sample is calculated using the external standard method:
Assay (%) = (AT / AS) × (WS / WT) × P
Where:
-
AT = Peak area of the analyte in the sample solution
-
AS = Average peak area of the analyte in the working standard solution
-
WS = Weight of the working standard (mg)
-
WT = Weight of the sample (mg)
-
P = Purity of the working standard (%)
Conclusion
This application note details a simple, rapid, and reliable isocratic RP-HPLC-UV method for the quantification of this compound in bulk drug substance. The method has been thoroughly validated according to ICH guidelines and has proven to be linear, accurate, precise, specific, and robust. Its stability-indicating nature makes it highly suitable for routine quality control analysis and for stability studies of this compound.
References
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Assay Analysis. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
-
National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem Compound Summary for CID 64764. Retrieved from [Link].
- Pharmacompass. (n.d.). This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.
- Lakshmana Rao, A. et al. (2011). A stability indicating hplc method for the determination of this compound hydrochloride in bulk and commercial formulations. International Journal of Research in Pharmacy and Chemistry, 1(1), 1-6.
- Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
- U.S. Food and Drug Administration. (n.t.). MERIDIA - this compound hydrochloride monohydrate capsule.
- HPLC-Tools. (2024). HPLC system suitability parameters.
- Munnangi, K. (n.d.). System suitability testing. SlideShare.
- Rajasekaran, A. et al. (2014). Stress degradation studies on this compound HCl and development of a validated stability-Indicating HPLC assay for bulk drug and Pharmaceutical dosage form. American Journal of PharmTech Research, 2(8).
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- ResearchGate. (2025). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. Request PDF.
- AbMole BioScience. (n.d.). COA of this compound hydrochloride monohydrate. Certificate of Analysis.
- LGM Pharma. (n.d.). This compound Hydrochloride.
- ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Suthar, A.P. et al. (2009). RP-HPLC method for estimation of this compound hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 794-800.
- Food Research. (2024). Validation of this compound and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction.
- ResearchGate. (2021). (PDF) Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity.
- ResearchGate. (2025). LC Method for Studies on the Stability of this compound in Soft Gelatin Capsules.
- Semantic Scholar. (2011). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound Hydrochloride | C17H27Cl2N | CID 64764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lgmpharma.com [lgmpharma.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijrpc.com [ijrpc.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assayprism.com [assayprism.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. starodub.nl [starodub.nl]
- 18. ajphr.com [ajphr.com]
Application Notes & Protocols: In Vivo Rodent Models for Studying the Anorectic Effects of Sibutramine
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale and Context
Sibutramine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), was historically prescribed as an adjunct treatment for obesity.[1][2] Although withdrawn from many markets due to cardiovascular safety concerns, its potent anorectic (appetite-suppressing) effects make it an invaluable reference compound in preclinical research for developing novel anti-obesity therapeutics.[1][3] Its primary mechanism involves increasing the synaptic levels of norepinephrine, serotonin, and to a lesser extent, dopamine, which enhances the feeling of satiety and reduces the drive to eat.[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo rodent studies to characterize the anorectic properties of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, incorporating the scientific rationale behind key decisions to ensure robust and reproducible outcomes.
Section 1: Pharmacological Mechanism of Action
Understanding the causality of this compound's effect is paramount to designing effective studies. This compound itself is a prodrug, metabolized in the liver to its more potent primary (M1) and secondary (M2) amine metabolites.[2] These metabolites are responsible for the pharmacological activity. They act centrally by blocking the presynaptic reuptake transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] This inhibition increases the concentration and duration of these neurotransmitters in the synaptic cleft, amplifying their downstream signaling on appetite-regulating circuits, particularly within the hypothalamus.[4]
The enhanced serotonergic and noradrenergic signaling is thought to suppress appetite and promote a feeling of fullness.[1][3] This dual action is critical; studies have shown that inhibiting both serotonin and norepinephrine reuptake produces a more marked reduction in food intake than inhibiting either pathway alone.[6][7]
Section 2: Selection of In Vivo Rodent Models
The choice of animal model is a critical decision that dictates the translational relevance of the study. Both lean, healthy rodents and models of obesity can be used, each answering different scientific questions.
-
Lean Rodent Models: These are ideal for fundamental pharmacology studies, such as determining dose-response relationships and characterizing the primary anorectic effects of a compound without the confounding metabolic dysregulations of obesity. Common outbred stocks like Sprague-Dawley and Wistar rats are frequently used.[6][7][8]
-
Obesity Rodent Models: To assess efficacy in a more disease-relevant state, obesity models are employed.
-
Diet-Induced Obesity (DIO) Models: These are considered a polygenic model that closely mimics common human obesity, which results from the interaction of genetic predisposition and an obesogenic environment.[8][9] Strains like the C57BL/6J mouse or Sprague-Dawley rat are fed a high-fat diet for several weeks to develop obesity, insulin resistance, and other comorbidities.[8][10]
-
Monogenic Models: These models, such as the ob/ob mouse (leptin deficient) or the Zucker rat (fa/fa, leptin receptor mutation), exhibit early-onset, severe obesity due to a single gene defect.[9][11][12] While useful for studying specific pathways, their relevance to the general obese population is more limited.
-
| Model Type | Common Strains | Key Characteristics | Primary Application for this compound Studies | Causality & Rationale |
| Lean (Standard Diet) | Sprague-Dawley Rat, Wistar Rat, Lister Hooded Rat[13] | Normal body weight and metabolism. | Characterizing acute dose-response, mechanism of action, and effects on normal satiety processes (e.g., BSS). | Provides a clean system to study the drug's primary pharmacological effect on appetite without the complexities of a diseased metabolic state. |
| Diet-Induced Obesity (DIO) | C57BL/6 Mouse, Sprague-Dawley Rat[8] | Develop obesity, hyperphagia, and insulin resistance on a high-fat diet.[10] | Evaluating efficacy in a translational model of human obesity; assessing effects on body weight, fat mass, and metabolic parameters. | This model best reflects the target human population for anti-obesity drugs, where efficacy must overcome the powerful physiological drive to maintain an elevated body weight. |
| Monogenic Obesity | ob/ob Mouse, Zucker Rat (fa/fa)[11] | Severe, early-onset obesity due to genetic mutations in the leptin signaling pathway.[9] | Investigating drug action in the context of specific genetic deficits (e.g., does the drug work independently of leptin signaling?). | Allows for dissection of the drug's mechanism relative to known, powerful orexigenic/anorexigenic pathways. This compound's efficacy in these models would suggest its mechanism is downstream or independent of leptin action. |
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for key assays. Adherence to institutional guidelines for animal care and use (IACUC) is mandatory.
Protocol 3.1: Acute Food Intake (Anorectic Effect) Study in Rats
This protocol is designed to determine the dose-dependent effect of a single administration of this compound on food consumption.
Rationale: An acute study is the most direct way to establish the primary anorectic potential and effective dose range of a compound. Using a palatable diet can enhance consumption in non-deprived animals, providing a robust baseline against which to measure reduction.[13][14]
Methodology:
-
Animals & Housing: Use adult male Sprague-Dawley rats (250-300g). Single-house the animals to allow for accurate food intake measurement. Maintain on a reverse 12:12 light-dark cycle so that the active (dark) phase aligns with the normal working day.[15]
-
Acclimatization (Minimum 5 days):
-
Allow animals to acclimate to the housing conditions.
-
Handle animals daily and habituate them to the oral gavage (p.o.) procedure using the vehicle (e.g., deionized water). This minimizes stress-induced hypophagia on the test day.
-
If using a special diet (e.g., palatable wet mash), habituate the animals by providing it for a set period (e.g., 2-4 hours) each day.[15]
-
-
Test Day Procedure:
-
Baseline: Weigh the animals and the food hoppers.
-
Dosing: At the beginning of the dark cycle, administer this compound or vehicle. Doses of 0.5, 1.0, and 3.0 mg/kg (p.o.) are effective in rats.[13][14] A vehicle-treated group and a positive control group (if applicable) are essential.
-
Measurement: Immediately after dosing, provide pre-weighed food. Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours). To do this, weigh the food hopper and any spilled food.
-
Calculation: Food Intake (g) = (Initial Food Weight) - (Final Food Weight + Spillage Weight).
-
-
Self-Validation & Controls:
-
The vehicle group establishes the baseline food intake. A significant reduction in intake in the this compound groups relative to the vehicle group indicates an anorectic effect.
-
Protocol 3.2: Chronic Body Weight and Food Intake Study in DIO Mice
This protocol assesses the sustained effects of daily this compound administration on body weight and energy intake in an obesity model.
Rationale: Obesity is a chronic condition, and effective therapies must produce sustained weight loss. Acute anorectic effects can sometimes diminish over time (tachyphylaxis).[4] This protocol tests for long-term efficacy and the development of tolerance.
Methodology:
-
Model Induction: Use male C57BL/6J mice. At 6-8 weeks of age, place them on a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should remain on a standard chow diet. Confirm the obese phenotype by significantly higher body weight and, if possible, body composition analysis (e.g., DXA).[8][10]
-
Study Groups: Randomize the DIO mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) based on body weight to ensure no pre-existing differences between groups.
-
Dosing & Monitoring (21-28 days):
-
Administer this compound (e.g., 3 or 10 mg/kg, p.o.) or vehicle daily, at the same time each day (typically before the dark cycle).[16][17]
-
Record individual body weights daily or at least 3 times per week.
-
Measure food intake daily.
-
Perform a weekly cage-side wellness check (posture, coat condition, activity).
-
-
Data Analysis:
-
Plot the mean body weight change from baseline over time for each group.
-
Calculate and plot the average daily food intake per week.
-
At the end of the study, terminal measurements can include fat pad weights and plasma biomarkers (e.g., leptin, insulin).[16]
-
-
Self-Validation & Controls:
-
The DIO vehicle group is the primary control. Sustained, statistically significant lower body weight and/or food intake in the this compound groups compared to the vehicle group demonstrates chronic efficacy.
-
Comparing the final body weight of the treated DIO mice to the lean chow-fed control group can indicate the magnitude of the anti-obesity effect.
-
Protocol 3.3: Behavioral Satiety Sequence (BSS) Analysis
This protocol differentiates a true satiety effect from an anorectic effect caused by competing behaviors (e.g., hyperactivity) or malaise.
Rationale: Natural satiety involves an orderly transition from feeding to grooming and then to resting.[18] A compound that enhances satiety, like this compound, should accelerate this sequence without disrupting its structure.[13] In contrast, a stimulant like amphetamine might reduce feeding by increasing locomotion, while a compound causing nausea would disrupt the sequence entirely.
Methodology:
-
Setup: The setup is similar to the acute feeding study (Protocol 3.1). Use non-deprived male Lister hooded or Sprague-Dawley rats.[13] The test arena should be a simple observation cage with a transparent front.
-
Procedure:
-
Acclimate animals to the test cages.
-
On the test day, administer this compound (e.g., 3.0 mg/kg) or vehicle.
-
Introduce a palatable food source and begin video recording.
-
Record behavior for 60 minutes.
-
-
Behavioral Scoring:
-
Using the video, a trained observer scores the animal's behavior continuously or at set intervals (e.g., every 10 seconds).
-
The primary behaviors are Feeding , Active (grooming, sniffing, locomotion), and Resting (immobile, often in a hunched posture).
-
The key is to analyze the transition between these behaviors.
-
-
Data Analysis & Interpretation:
-
Analyze the duration and frequency of each behavior.
-
Plot the predominant behavior in time bins (e.g., 5-minute blocks).
-
Expected Outcome for this compound: Compared to the vehicle group, this compound-treated animals should spend less time feeding, transition more quickly to resting, and show an increased frequency or duration of resting.[13] The overall structure of Feeding -> Active -> Resting should be preserved but compressed in time. This confirms the anorectic effect is due to an acceleration of satiety.[13][18]
-
Section 4: Data Summary and Expected Outcomes
Quantitative data should be summarized for clarity. The effective dose of this compound can vary based on species, strain, and protocol.
| Species | Administration | Dose Range (Systemic) | Observed Anorectic Effect | Reference |
| Rat (Sprague-Dawley) | Acute, p.o. | 3 - 10 mg/kg | Significant, dose-dependent decrease in food intake over 8 hours. | [6][7] |
| Rat (Sprague-Dawley) | Acute, i.p. | 0.5 - 3.0 mg/kg | Dose-dependent reduction in palatable diet intake over 2 hours. | [14] |
| Rat (Lister Hooded) | Acute, p.o. | 0.5 - 3.0 mg/kg | Significant, dose-dependent reduction in mash intake and acceleration of BSS. | [13] |
| Rat (Wistar) | Chronic, p.o. (21 days) | 3 mg/kg/day | Sustained decrease in food intake and 8-10% lower final body weight. | [16] |
| Mouse (CD-1) | Chronic (in diet) | ~20 mg/kg/day | Reduced body weight gain compared to controls. | [19] |
Section 5: Critical Considerations and Best Practices
-
Vehicle Selection: this compound hydrochloride is water-soluble. Deionized water is a common and appropriate vehicle for oral administration.[16]
-
Route of Administration: Oral gavage (p.o.) is the most clinically relevant route. Intraperitoneal (i.p.) injection is also used for research purposes and may offer different pharmacokinetics.[14][20]
-
Ethical Endpoints: For chronic studies, define humane endpoints. A common guideline is a loss of >15-20% of initial body weight or evidence of clinical distress.[21][22] All procedures must be approved by an institutional animal care and use committee.
-
Spillage: When measuring food intake, especially with powdered or mash diets, it is crucial to collect and weigh any spilled food to ensure accuracy.
-
Light Cycle: Rodents are nocturnal and consume the majority of their food during the dark phase.[23] Dosing and measurements should be timed consistently relative to the light cycle, typically at the onset of the dark phase, to capture the most active feeding period.[15]
Conclusion
This compound serves as a critical pharmacological tool for validating rodent models of appetite suppression. The protocols outlined here, from acute dose-ranging to chronic efficacy and behavioral analysis, provide a robust framework for investigating anorectic compounds. By understanding the underlying pharmacology and carefully selecting the appropriate model and experimental design, researchers can generate high-quality, reproducible data essential for the discovery and development of new anti-obesity therapies.
References
-
Astrup, A., et al. (2012). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound maleate? Patsnap Synapse. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound sulfate? Patsnap Synapse. Available at: [Link]
-
Biozek. (n.d.). What Two Neurotransmitters Are Associated With Appetite Suppression? Biozek. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Cole, J. C., et al. (2009). This compound-induced anorexia: potent, dose-dependent and behaviourally-selective profile in male rats. Behavioural Brain Research. Available at: [Link]
-
Horsley, J. P., et al. (2010). Contrasting effects of systemic and central this compound administration on the intake of a palatable diet in the rat. Neuroscience Letters. Available at: [Link]
-
Jackson, H. C., et al. (1997). Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat. British Journal of Pharmacology. Available at: [Link]
-
Jackson, H. C., et al. (1997). Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat. British Journal of Pharmacology. Available at: [Link]
-
Kleigrewe, K., et al. (2021). Animal Models for Anorexia Nervosa—A Systematic Review. Frontiers in Psychiatry. Available at: [Link]
-
Rach, A. M., et al. (2022). A refined rodent model of anorexia nervosa: Simulating state-specific effects of caloric restriction and weight restoration. Physiology & Behavior. Available at: [Link]
-
Lean, M. E. (2000). This compound: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders. Available at: [Link]
-
ResearchGate. (2012). (PDF) this compound Effects on Central Mechanisms Regulating Energy Homeostasis. ResearchGate. Available at: [Link]
-
Kaske, M., et al. (2009). Animal models of eating disorders. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Halford, J. C., et al. (1998). Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
Gonçalves, L. A., et al. (2022). Obesity Rodent Models Applied to Research with Food Products and Natural Compounds. Foods. Available at: [Link]
-
Harris, R. B. (2001). Regulation of Body Weight and Carcass Composition by this compound in Rats. Obesity Research. Available at: [Link]
-
Williams, G., et al. (2000). This compound reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y. British Journal of Pharmacology. Available at: [Link]
-
Connoley, I. P., et al. (1999). Thermogenic effects of this compound and its metabolites. British Journal of Pharmacology. Available at: [Link]
-
Parasuraman, S., & Wen, L. E. (2015). Animal Model for Obesity-An Overview. Systematic Reviews in Pharmacy. Available at: [Link]
-
Mercer, J. G., et al. (2016). Preclinical models for obesity research. Disease Models & Mechanisms. Available at: [Link]
-
Zeltser, L. M., et al. (2012). The Use of Animal Models to Decipher Physiological and Neurobiological Alterations of Anorexia Nervosa Patients. Frontiers in Endocrinology. Available at: [Link]
-
Charles River Laboratories. (2013). Animal Models of Obesity: A Crash Course. Charles River. Available at: [Link]
-
Kleigrewe, K., et al. (2021). Animal Models for Anorexia Nervosa—A Systematic Review. Frontiers in Psychiatry. Available at: [Link]
-
ResearchGate. (n.d.). How does this compound work? ResearchGate. Available at: [Link]
-
Lutz, T. A., & Woods, S. C. (2012). Overview of Animal Models of Obesity. Current Protocols in Pharmacology. Available at: [Link]
-
Rodgers, R. J., et al. (2010). Behavioural satiety sequence (BSS): separating wheat from chaff in the behavioural pharmacology of appetite. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
Sygnature Discovery. (n.d.). Acute feeding studies. Sygnature Discovery. Available at: [Link]
-
Allison, D. B., et al. (2011). No compelling evidence that this compound prolongs life in rodents despite providing a dose-dependent reduction in body weight. International Journal of Obesity. Available at: [Link]
-
University of Arizona. (2022). Food Restriction for Rodents. Research Animal Care and Safety. Available at: [Link]
-
Uchida, N., et al. (2007). Acute cardiovascular effects of this compound in conscious rats. Journal of Pharmacological Sciences. Available at: [Link]
-
CORE. (n.d.). Manuscript. CORE. Available at: [Link]
-
Stock, M. J. (1997). This compound: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity and Related Metabolic Disorders. Available at: [Link]
-
ResearchGate. (2013). Effect of this compound on macronutrient selection in male and female rats. ResearchGate. Available at: [Link]
-
UNC Policies. (n.d.). Standard on Food and/or Water Restriction and/or Deprivation. UNC. Available at: [Link]
-
NIH OACU. (n.d.). Guidelines for Diet Control in Laboratory Animals. NIH. Available at: [Link]
-
ResearchGate. (2000). Effects of Chronic Administration of this compound on Body Weight, Food Intake and Motor Activity in Neonatally Monosodium Glutamate-Treated Obese Female Rats: Relationship of Antiobesity Effect with Monoamines. ResearchGate. Available at: [Link]
-
University of Washington. (n.d.). Food and Water Restriction in Mice and Rats. UW Sites. Available at: [Link]
Sources
- 1. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biozek.com [biozek.com]
- 4. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 6. Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obesity Rodent Models Applied to Research with Food Products and Natural Compounds | MDPI [mdpi.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. This compound-induced anorexia: potent, dose-dependent and behaviourally-selective profile in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting effects of systemic and central this compound administration on the intake of a palatable diet in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. This compound reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. No compelling evidence that this compound prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute cardiovascular effects of this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Administering Sibutramine in Dietary-Obese Rat Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for administering sibutramine in dietary-obese rat models. This document emphasizes scientific integrity, field-proven insights, and ethical considerations to ensure the generation of robust and reproducible data.
Introduction: The Rationale for this compound Studies in Dietary-Obese Rats
This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), was previously marketed as an appetite suppressant for the management of obesity.[1] Its primary mechanism of action involves increasing the synaptic concentrations of serotonin and norepinephrine in the brain, which enhances the feeling of satiety and may increase energy expenditure.[2][3][4] Although withdrawn from the market for human use due to cardiovascular concerns, this compound remains a valuable pharmacological tool in preclinical obesity research.[1]
Diet-induced obesity (DIO) in rats, particularly in strains like Wistar and Sprague-Dawley, is a widely accepted preclinical model that mimics many aspects of human obesity, including weight gain, increased adiposity, and metabolic dysregulation.[5][6] Studying the effects of this compound in these models allows for the investigation of its anti-obesity efficacy, mechanisms of action, and potential adverse effects in a controlled setting.
Mechanism of Action: How this compound Influences Appetite
This compound and its active metabolites, M1 and M2, block the reuptake of norepinephrine and serotonin at the presynaptic terminals in the hypothalamus, a key brain region for regulating energy homeostasis.[1][7][8] This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating their signaling.[2][3][4]
The increased serotonergic and noradrenergic activity is thought to:
-
Enhance Satiety: By prolonging the feeling of fullness after a meal, leading to reduced food intake.[2][4]
-
Increase Thermogenesis: Potentially through the activation of β3-adrenergic receptors in adipose tissue, leading to increased energy expenditure.[7]
The following diagram illustrates the signaling pathway of appetite regulation and the influence of this compound.
Caption: Experimental workflow for this compound administration in DIO rats.
References
-
Araújo, J. R., & Martel, F. (2012). This compound effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 49–52. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound maleate? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound sulfate? Retrieved from [Link]
-
Jianbei - Jben. (2025, August 8). This compound Powder: Mechanism of Action for Weight Loss? Retrieved from [Link]
-
UCI Office of Research. (n.d.). Establishing Humane Endpoints. Retrieved from [Link]
-
Research Diets, Inc. (n.d.). High Fat Diets for Diet-Induced Obesity Models. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). TECH 09b - Oral Gavage in Adult Rats. Retrieved from [Link]
-
Vivonics. (2022, May 24). Why is the rat telemetry assay a useful tool in safety pharmacology studies? Retrieved from [Link]
-
Williams, G., et al. (1998). This compound reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y. British Journal of Pharmacology, 124(4), 704-710. [Link]
-
ResearchGate. (n.d.). Effects of oral administration (p.o.) of (a and b) vehicle or this compound (15 mg kg-1) and... Retrieved from [Link]
-
UNC Policies. (n.d.). Standard on Humane Endpoints in Rodents. Retrieved from [Link]
-
FSU Office of Research. (2016, October 26). Oral Gavage in the Rat. Retrieved from [Link]
-
ResearchGate. (n.d.). Neuroanatomical model summarizing the different pathways that control... Retrieved from [Link]
-
IACUC. (n.d.). IACUC Guidelines on Humane Endpoints. Retrieved from [Link]
-
Araújo, J. R., & Martel, F. (2012). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current neuropharmacology, 10(1), 49–52. [Link]
-
Yuliana, A., et al. (2024). The Effects of High Fat Diet on the Incidence of Obesity and Monocyte Chemoattractant Protein-1 Levels on Histological Changes in Prostate Wistar Rats. Medical Science and Discovery, 11(3), 209-215. [Link]
-
Araújo, J. R., & Martel, F. (2012). This compound effects on central mechanisms regulating energy homeostasis. Current Neuropharmacology, 10(1), 49-52. [Link]
-
UC Davis Office of Research. (2024, October 3). Humane Endpoints for Laboratory Animals. Retrieved from [Link]
-
Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. Journal of medical ethics and history of medicine, 2, 12. [Link]
-
Ghezzi, A. C., et al. (2017). High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat. Archives of endocrinology and metabolism, 61(1), 46–51. [Link]
-
Hansen, H. H., et al. (2012). Effects of liraglutide and this compound on food intake, palatability, body weight and glucose tolerance in the gubra DIO-rats. Acta pharmacologica Sinica, 33(2), 196–202. [Link]
-
WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Sari, V., et al. (2024). The Formulation and Evaluation of High-Fat Pellet on Lipid Profiles and Body Mass Index of Male Wistar Rats. Journal of Reports in Pharmaceutical Sciences, 13(2), 224-233. [Link]
-
Yilmaz, I., et al. (2014). High Fatty Diet Effects on Rat Liver. Electronic Journal of General Medicine, 11(1). [Link]
-
Araújo, J. R., & Martel, F. (2012). This compound effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 49–52. [Link]
-
Yamada, J., et al. (1998). Effects of chronic administration of this compound on body weight, food intake and motor activity in neonatally monosodium glutamate-treated obese female rats: relationship of antiobesity effect with monoamines. Japanese journal of pharmacology, 78(3), 335–344. [Link]
-
Reidelberger, R. D., et al. (2010). Contrasting effects of systemic and central this compound administration on the intake of a palatable diet in the rat. Physiology & behavior, 101(5), 656–662. [Link]
Sources
- 1. Monitoring of Cardiorespiratory Parameters in Rats-Validation Based on Pharmacological Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uci.edu [research.uci.edu]
- 3. Defining body-weight reduction as a humane endpoint: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation | Semantic Scholar [semanticscholar.org]
- 5. The Effects of High Fat Diet on the Incidence of Obesity and Monocyte Chemoattractant Protein-1 Levels on Histological Changes in Prostate Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Methods for the Analysis of Sibutramine in Pharmaceutical Formulations: An Application Guide
Abstract
This comprehensive application note provides detailed protocols for the quantitative determination of sibutramine hydrochloride in pharmaceutical formulations using spectrophotometric methods. Recognizing the need for accessible, rapid, and reliable analytical techniques in quality control and research environments, this guide presents two robust methods: a direct Ultraviolet (UV) spectrophotometric method and a visible spectrophotometric method based on ion-pair complex formation. This document is structured to provide not only step-by-step protocols but also the underlying scientific principles and validation data, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. All protocols are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound hydrochloride, chemically known as (±)-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine, is a serotonin and noradrenaline re-uptake inhibitor previously used in the management of obesity. Although withdrawn from many markets, its presence in adulterated herbal supplements and the need for its analysis in existing formulations necessitate reliable analytical methods. Spectrophotometry offers a cost-effective and straightforward alternative to more complex chromatographic techniques, making it an ideal choice for routine quality control.[5]
This guide is designed to be a practical resource, empowering analysts to perform accurate and precise quantification of this compound in various pharmaceutical dosage forms, such as capsules.
Method 1: Direct Ultraviolet (UV) Spectrophotometry
Principle and Rationale
Direct UV spectrophotometry is a non-destructive technique that relies on the inherent ability of an analyte to absorb light in the ultraviolet region of the electromagnetic spectrum. This compound hydrochloride exhibits a characteristic absorption maximum (λmax) in the UV range, which can be used for its quantification. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.
The choice of solvent is critical to ensure proper dissolution of the analyte and to minimize spectral interference. Methanol and water are commonly used solvents for the UV analysis of this compound, with a λmax typically observed around 220-225 nm.[6][7] This method is valued for its simplicity, speed, and minimal reagent usage.
Materials and Apparatus
-
Apparatus:
-
UV-Vis Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
-
Filter paper (Whatman No. 42 or equivalent)
-
-
Reagents and Chemicals:
-
This compound Hydrochloride Monohydrate (Reference Standard)
-
Methanol (HPLC grade)
-
Purified water (Milli-Q® or equivalent)
-
Pharmaceutical formulation (capsules) containing this compound
-
Experimental Protocol
2.3.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of this compound Hydrochloride Monohydrate reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol with the aid of sonication for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with methanol and mix thoroughly.
2.3.2. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by appropriate serial dilutions with methanol to achieve concentrations in the range of 5-30 µg/mL.[8][9]
-
Measure the absorbance of each working standard solution at the λmax (approximately 223 nm) against a methanol blank.[8][9]
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Determine the regression equation and the correlation coefficient (r²). The r² value should be ≥ 0.999.
2.3.3. Preparation of Sample Solution
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool and make up the volume to the mark with methanol.
-
Filter the solution through a Whatman No. 42 filter paper, discarding the first few mL of the filtrate.
-
Dilute a suitable aliquot of the filtrate with methanol to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Measure the absorbance of the final sample solution at the λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
The direct UV spectrophotometric method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4] Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | r² ≥ 0.999 | 0.9997[8][9] |
| Range | 5 - 30 µg/mL | 5 - 30 µg/mL[8][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 102.2%[8][9] |
| Precision (% RSD) | ≤ 2% | Repeatability: 1.92%[8][9]Intermediate Precision: 1.44%[8][9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.13 µg/mL[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.42 µg/mL[6] |
| Specificity | No interference from excipients | Confirmed by placebo analysis[8] |
Table 1: Summary of Validation Parameters for Direct UV Spectrophotometric Method.
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.
Method 2: Visible Spectrophotometry via Ion-Pair Complex Formation
Principle and Rationale
This method offers enhanced specificity compared to direct UV spectrophotometry by utilizing a chemical reaction to generate a colored product. This compound, being a tertiary amine, can be protonated in an acidic medium to form a cation. This cation then reacts with an anionic dye, such as a sulfonephthalein dye (e.g., bromothymol blue), to form a colored, water-insoluble, and organic solvent-extractable ion-pair complex.[5]
The intensity of the color of the extracted complex is proportional to the concentration of this compound. This method is particularly useful when the sample matrix contains UV-absorbing excipients that could interfere with the direct UV method. Chloroform is a common solvent for extracting the ion-pair complex.[5]
The underlying chemistry involves the electrostatic attraction between the positively charged this compound cation and the negatively charged dye anion, leading to the formation of a neutral, hydrophobic complex.[10][11]
Materials and Apparatus
-
Apparatus:
-
UV-Vis Spectrophotometer
-
1 cm matched glass cuvettes
-
Separatory funnels (100 mL)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
pH meter
-
-
Reagents and Chemicals:
-
This compound Hydrochloride Monohydrate (Reference Standard)
-
Bromothymol Blue (BTB)
-
Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Chloroform (AR grade)
-
Purified water (Milli-Q® or equivalent)
-
Pharmaceutical formulation (capsules) containing this compound
-
Experimental Protocol
3.3.1. Preparation of Reagents
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve in 100 mL of purified water.
-
Bromothymol Blue (BTB) Solution (0.025% w/v): Dissolve 25 mg of BTB in 100 mL of purified water.
-
Sodium Acetate-HCl Buffer (pH 2.5): Prepare by mixing 50 mL of 1.0 M sodium acetate solution with 50.50 mL of 1.0 M HCl solution and diluting to 250 mL with purified water.[5]
3.3.2. Preparation of Calibration Curve
-
Pipette aliquots (0.2, 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the 100 µg/mL this compound standard solution into a series of 100 mL separatory funnels.
-
To each funnel, add 5 mL of the pH 2.5 buffer solution and 5 mL of the 0.025% BTB solution.
-
Add 10 mL of chloroform to each funnel.
-
Shake the funnels vigorously for 2 minutes and allow the layers to separate for 5 minutes.
-
Collect the organic (chloroform) layer, which contains the yellow-colored ion-pair complex, into a 10 mL volumetric flask.
-
Make up the volume to the mark with chloroform if necessary.
-
Measure the absorbance of each solution at the λmax of the complex (approximately 415 nm) against a reagent blank prepared in the same manner without the this compound standard.[5]
-
Plot the calibration curve of absorbance versus the final concentration of this compound (µg/mL).
-
Determine the regression equation and correlation coefficient (r²).
3.3.3. Preparation of Sample Solution
-
Weigh and powder the contents of 20 capsules as described in section 2.3.3.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and dissolve it in 100 mL of purified water.
-
Filter the solution to remove insoluble excipients.
-
Transfer a suitable aliquot of the filtrate (e.g., 1.5 mL) into a 100 mL separatory funnel.
-
Proceed with the ion-pair complex formation and extraction as described in steps 2-7 of section 3.3.2.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
This visible spectrophotometric method should also be validated as per ICH Q2(R2) guidelines.[1][2][3][4]
| Parameter | Typical Acceptance Criteria | Example Data (using BTB) |
| Linearity | r² ≥ 0.999 | 0.9995 |
| Range | - | 2.0 - 25 µg/mL[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2% | < 2.0% |
| Limit of Detection (LOD) | - | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.83 µg/mL |
| Specificity | No interference from excipients | Confirmed by placebo analysis |
Table 2: Summary of Validation Parameters for Visible Spectrophotometric Method.
Workflow Diagram
Caption: Workflow for Visible Spectrophotometric Analysis of this compound.
Discussion of Method Selection and Potential Interferences
4.1. Choosing the Right Method
-
Direct UV Spectrophotometry: This is the method of choice for rapid, routine analysis when the pharmaceutical formulation has minimal UV-absorbing excipients. Its primary advantages are speed and simplicity.
-
Visible Spectrophotometry: This method is preferred when specificity is a concern. Common pharmaceutical excipients such as lactose, microcrystalline cellulose, magnesium stearate, and colloidal silicon dioxide generally do not interfere with the ion-pair formation and extraction process, as they are largely insoluble in chloroform.[8] This makes the visible method more robust in the presence of complex sample matrices.
4.2. Potential Interferences and Mitigation
For the direct UV method, any excipient with significant absorbance at or near 223 nm can cause positive interference. To assess this, a placebo formulation (containing all excipients except this compound) should be prepared and analyzed. If significant absorbance is observed, the visible spectrophotometric method is a more suitable alternative.
For the visible method, interference is less common. However, any basic compound capable of forming an ion-pair with the dye and being extracted into chloroform could potentially interfere. The specificity of the method should be confirmed during validation by analyzing a placebo blend.
Conclusion
The spectrophotometric methods detailed in this application note provide reliable, cost-effective, and accessible means for the quantitative analysis of this compound in pharmaceutical formulations. The direct UV method is ideal for high-throughput screening and routine quality control of simple formulations, while the visible spectrophotometric method offers enhanced specificity for more complex matrices. Both methods, when properly validated according to ICH guidelines, are fit for their intended purpose in a regulated laboratory environment.
References
- Validation of an Analytical Method for Determination of this compound Hydrochloride Monohydrate in Capsules by Uv-Vis Spectrophotometry. (n.d.).
- (PDF) Validation of an analytical method for determination of this compound hydrochloride monohydrate in capsules by UV-Vis spectrophotometry - ResearchGate. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]
-
UV Spectrophotometric, Derivative Spectrophotometric and RP-HPLC-DAD Determination of this compound - ResearchGate. (n.d.). Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF this compound HYDROCHLORIDE MONOHYDRATE IN BULK AND CAPSULE DOSAGE FORM | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Development and validation of stability indicating UV Spectrophotometric method for the estimation of this compound Hydrochloride Monohydrate in bulk and capsule dosage form | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Spectrophometric Methods for the determination of this compound hydrochloride from Capsules - ResearchGate. (n.d.). Retrieved from [Link]
-
Extractive Spectrophotometric Methods for Determination of this compound Hydrochloride using Acidic Triphenylmethane Dyes | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Extractive Spectrophotometric Methods for Determination of S | 10990 - TSI Journals. (n.d.). Retrieved from [Link]
-
EXTRACTIVE SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF this compound HYDROCHLORIDE USING ACIDIC TRIPHENYLMETHANE DYES - TSI Journals. (n.d.). Retrieved from [Link]
-
spectrophotometric-methods-for-the-determination-of-sibutramine-hydrochloride-from-capsules.pdf. (n.d.). Retrieved from [Link]
-
INVESTIGATION OF HERBAL MEDICINE IDENTIFIED this compound HCL THROUGH ANALYSIS OF THIN LAYER CHROMATOGRAPHY AND UV-VIS SPECTROPHO - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
UV SPECTROPHOTOMETRIC, DERIVATIVE SPECTROPHOTOMETRIC AND RP-HPLC-DAD DETERMINATION OF this compound 1 Department of Chemistry, Fac - ResearchGate. (n.d.). Retrieved from [Link]
-
Ion Pairs for Transdermal and Dermal Drug Delivery: A Review - PMC - PubMed Central. (2021, June 20). Retrieved from [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC - NIH. (n.d.). Retrieved from [Link]
-
Hydrophobic ion pairing: lipophilicity improvement of anionic macromolecules by divalent cation mediated complex formation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons - Sci-Hub. (n.d.). Retrieved from [Link]
-
Hydrophobic ion pairing: lipophilicity improvement of anionic macromolecules by divalent cation mediated complex formation - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Ion Pairs for Transdermal and Dermal Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Assessing the Thermogenic Effects of Sibutramine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1 The Clinical Context of Sibutramine: A Dual-Action Anti-Obesity Agent
Obesity, a chronic disease characterized by excessive body fat accumulation, arises from a sustained imbalance between energy intake and expenditure.[1] While lifestyle modifications are foundational, their long-term efficacy can be limited, necessitating adjunctive pharmacotherapies.[1][2] this compound was developed as a centrally-acting anti-obesity drug that demonstrated efficacy in reducing body weight through a dual mechanism of action.[1][3] It enhances satiety, thereby decreasing food intake, and importantly for this note, it stimulates thermogenesis to increase energy expenditure.[1][4][5] Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a valuable model for understanding centrally-mediated thermogenesis.
1.2 The Physiology of Thermogenesis: A Primer on Energy Expenditure
Thermogenesis is the process of heat production in organisms. It can be categorized into shivering and non-shivering thermogenesis (NST). NST is a key component of metabolic rate and is primarily mediated by the sympathetic nervous system (SNS) and the activation of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[6] This process involves the uncoupling of cellular respiration from ATP synthesis via Uncoupling Protein 1 (UCP1), dissipating energy as heat.[6] A low metabolic rate, partly attributable to reduced SNS activity, is a risk factor for weight gain.[1]
1.3 this compound's Mechanism: Targeting Norepinephrine and Serotonin Reuptake to Drive Thermogenesis
This compound and its active metabolites function as serotonin and norepinephrine (noradrenaline) reuptake inhibitors (SNRIs) at the central nervous system level.[2][4] By blocking the reuptake of these monoamines in the synapse, this compound enhances their signaling.[2] This amplified noradrenergic signaling increases efferent sympathetic activation of peripheral tissues, most notably BAT.[4][7] The stimulation of β3-adrenergic receptors on brown adipocytes is a critical downstream event that initiates the thermogenic cascade.[2][7] Studies in both animals and humans have confirmed that this compound's administration leads to a significant, dose-dependent increase in oxygen consumption (VO2) and core body temperature, indicative of a potent thermogenic effect.[4][8][9] This stimulation of energy expenditure contributes significantly to its overall weight-loss effect.[1]
1.4 Objective of this Application Note
This document provides a detailed, multi-faceted experimental framework for researchers to comprehensively assess the thermogenic effects of this compound or novel compounds with similar mechanisms in a preclinical setting. The protocols herein are designed to bridge from whole-body physiological assessment down to tissue-specific molecular analysis, providing a robust and self-validating system for investigation.
Core Principles of Experimental Design
2.1 Rationale for Animal Model Selection
Rodents, particularly mice and rats, are the most frequently used animal models for metabolic research due to their physiological similarities to humans in this context.[10] For obesity studies, diet-induced obese (DIO) mouse models (e.g., C57BL/6J mice fed a high-fat diet) are highly relevant as they mimic the common human etiology of obesity.
2.2 Acclimation and Environmental Controls: Minimizing Variability
Metabolic studies are highly sensitive to environmental conditions.
-
Temperature: Experiments should ideally be conducted within the thermoneutral zone for mice (approx. 30°C) to minimize the confounding variable of cold-induced thermogenesis.[11][12] This allows for a clearer assessment of drug-induced thermogenesis.
-
Acclimation: Animals must be single-housed and acclimated to the experimental setup (e.g., metabolic cages) for at least one day prior to data collection to reduce stress-induced artifacts.[13]
-
Light Cycle: All experiments must be conducted at the same time of day under a strict light/dark cycle, as metabolic parameters follow circadian rhythms.[13]
2.3 Ethical Considerations in Animal Research
All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.[14][15] The principles of the "3Rs" (Replacement, Reduction, Refinement) must be strictly followed to minimize animal use and suffering.[14] Humane endpoints should be clearly defined.[14] Proper training in animal handling and techniques is essential to ensure both animal welfare and data quality.[10]
Protocol 1: In Vivo Assessment of Whole-Body Thermogenesis using Indirect Calorimetry
3.1 Principle of Indirect Calorimetry
Indirect calorimetry is the gold-standard method for assessing energy expenditure (EE) in real-time. It measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and total heat production.[13][16] This provides a dynamic, non-invasive readout of the animal's metabolic response to a pharmacological agent.[16]
3.2 Detailed Step-by-Step Protocol
-
3.2.1 Animal Preparation and Dosing Regimen:
-
Select age- and weight-matched male DIO C57BL/6J mice.
-
Acclimate mice to single housing in the calorimetry cages for 24-48 hours with ad libitum access to food and water.[13]
-
Establish a baseline metabolic rate for at least 12-24 hours before drug administration.
-
Prepare this compound solution (e.g., in 0.5% methylcellulose) and a vehicle control. A typical effective dose in rats is 10 mg/kg, administered orally (p.o.).[4] Dose-response studies should be conducted to determine the optimal dose.
-
Administer the vehicle or this compound to the respective groups.
-
-
3.2.2 Metabolic Cage Setup and Calibration:
-
Use an open-flow indirect calorimetry system.
-
Prior to the experiment, perform a full system calibration of the O2 and CO2 sensors and flow meters using gases of a known composition, as per the manufacturer's instructions.[13]
-
Ensure each cage is provided with a known amount of food and water.
-
-
3.2.3 Data Acquisition and Key Parameters:
-
Initiate the data acquisition software.
-
Continuously record VO2, VCO2, food intake, water intake, and locomotor activity for at least 6-24 hours post-administration.[4] this compound's thermogenic effects can be sustained for at least 6 hours.[4][7]
-
Key parameters to be calculated by the system software include:
-
VO2 (ml/kg/hr): Rate of oxygen consumption.
-
VCO2 (ml/kg/hr): Rate of carbon dioxide production.
-
RER (VCO2/VO2): Indicates substrate utilization (1.0 = carbohydrates, ~0.7 = fats).
-
Energy Expenditure (Heat, kcal/hr): Calculated using the Weir equation or similar formula.
-
-
3.3 Data Analysis and Interpretation
-
Plot the average VO2, EE, RER, and activity over time for both vehicle and this compound-treated groups.
-
Calculate the total area under the curve (AUC) for EE for a defined period post-dosing (e.g., 6 hours) to quantify the overall thermogenic response.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures, followed by post-hoc tests).
-
It is crucial to normalize EE data. The best method involves fitting both lean body mass and fat mass as independent variables in an analysis of covariance (ANCOVA).[12]
3.4 Expected Outcomes & Representative Data
Treatment with this compound is expected to cause a significant increase in VO2 and Energy Expenditure compared to the vehicle control group.[4][9] A slight decrease in RER may be observed, suggesting a shift towards fat oxidation.
Table 1: Expected Quantitative Changes in Metabolic Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | Expected % Change |
| Energy Expenditure (AUC over 6h) | Baseline | Increased | +20-30%[4] |
| Core Body Temperature | Stable | Increased | +0.5-1.0°C[4][7] |
| RER | ~0.85 (mixed diet) | Slight Decrease | Potential shift to fat oxidation |
| Locomotor Activity | Normal circadian pattern | May be unchanged or slightly increased | Variable |
Protocol 2: Ex Vivo/In Vitro Assessment of Adipose Tissue Thermogenic Capacity
4.1 Rationale: Linking Systemic Effects to Tissue-Specific Mechanisms
While indirect calorimetry demonstrates a whole-body effect, it is critical to confirm that this is driven by the intended mechanism in target tissues like BAT and the browning of WAT. This compound has been shown to cause an 18-fold increase in glucose utilization in BAT.[7] This section details methods to molecularly phenotype these tissues.
4.2 Experiment A: Gene Expression Analysis of Thermogenic Markers (qRT-PCR)
-
4.2.1 Tissue Collection:
-
At the study endpoint (e.g., 6 hours post-dose), humanely euthanize mice.
-
Rapidly dissect interscapular BAT (iBAT) and inguinal WAT (iWAT), a subcutaneous depot known to undergo browning.[17]
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
4.2.2 RNA Isolation and qRT-PCR Protocol:
-
Homogenize ~20-50 mg of frozen tissue using a bead homogenizer in a suitable lysis buffer (e.g., TRIzol).[18]
-
Isolate total RNA according to the manufacturer's protocol, followed by DNase treatment.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry on a real-time PCR system.[19]
-
Target Genes: Ucp1, Pgc-1α (a master regulator of mitochondrial biogenesis), Cidea, and Dio2 (Type 2 deiodinase).[6][20][21]
-
Reference Genes: Use at least two stable reference genes for normalization (e.g., β2m, Ppia).[19] Note: Gapdh can be unstable in adipose tissue under different metabolic conditions.[19]
-
Calculate relative gene expression using the ΔΔCt method.
-
4.3 Experiment B: Protein Expression Analysis of UCP1 (Western Blotting)
-
4.3.1 Western Blotting Protocol:
-
Homogenize frozen adipose tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Critical Step for WAT: Due to high lipid content, protein lysates from WAT can be difficult to work with. An acetone precipitation step is highly recommended to remove lipids and improve band resolution.[17][23]
-
Determine protein concentration using a BCA assay.
-
Separate 15-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against UCP1 (e.g., Abcam ab10983).[22]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
Normalize UCP1 band intensity to a loading control like β-actin or HSP90.[17]
-
4.4 Experiment C: Histological Assessment of Adipose Tissue Browning
-
4.4.1 Immunohistochemistry (IHC) for UCP1:
-
Fix freshly dissected iWAT and iBAT in 10% neutral buffered formalin for 24 hours.[25]
-
Process tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform hematoxylin and eosin (H&E) staining to visualize general morphology. Browning is characterized by the appearance of smaller, multilocular lipid droplets within white adipocytes.[25][26]
-
For IHC, perform antigen retrieval, block endogenous peroxidases, and incubate with a primary antibody for UCP1.
-
Use a suitable detection system (e.g., DAB) and counterstain with hematoxylin.
-
Image slides and quantify the UCP1-positive area.[27]
-
Protocol 3: Mechanistic Biomarker Assessment
5.1 Rationale: Confirming Target Engagement
To confirm that this compound is acting via the expected sympathomimetic pathway, it is useful to measure plasma levels of norepinephrine. Human studies show this compound can increase plasma epinephrine.[5][9]
5.2 Measurement of Plasma Catecholamines
-
5.2.1 Blood Sample Collection:
-
Critical Consideration: The method of blood collection is crucial, as stress can dramatically increase catecholamine levels.[28] Collection via a chronically implanted catheter from a resting animal is the ideal method.[28][29] If this is not feasible, retro-orbital bleeding may be an alternative, but decapitation should be avoided as it is highly stressful.[29]
-
Collect blood into EDTA-coated tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
5.2.2 ELISA/HPLC Protocol Outline:
-
Commercially available ELISA kits are a straightforward option for quantifying norepinephrine and epinephrine in plasma.[30]
-
Alternatively, HPLC with electrochemical detection offers high sensitivity and can simultaneously measure multiple catecholamines.[28][31] This method requires specialized equipment and expertise.
-
Follow the manufacturer's protocol for the chosen assay.
-
Integrated Data Analysis and Interpretation
6.1 Synthesizing In Vivo, Ex Vivo, and Biomarker Data
-
Increased whole-body energy expenditure (from Protocol 1).
-
Increased expression of thermogenic genes (Ucp1, Pgc-1α) and UCP1 protein in iBAT and iWAT (from Protocol 2).
-
Histological evidence of browning in iWAT (from Protocol 2).
-
A corresponding increase in plasma norepinephrine/epinephrine (from Protocol 3).
This confluence of evidence provides a strong, multi-level validation of the compound's thermogenic effect and its underlying mechanism.
6.2 Visualizing the Pathway: A Comprehensive Signaling Diagram
The following diagram illustrates the proposed mechanism of action and the experimental endpoints used to measure it.
Caption: this compound's thermogenic mechanism and corresponding experimental validation points.
Conclusion & Future Directions
This application note outlines a comprehensive and rigorous approach to evaluating the thermogenic effects of this compound in a preclinical setting. By combining in vivo metabolic phenotyping with ex vivo molecular and histological analyses, researchers can confidently assess both the efficacy and the mechanism of action of novel sympathomimetic compounds. Future studies could expand on this framework by incorporating stable isotope tracing to delineate substrate flux or by utilizing telemetry to measure core body temperature and cardiovascular parameters continuously and without handling stress.
References
- This compound and Energy Balance.PubMed.
- This compound Effects on Central Mechanisms Regul
- Thermogenic effects of this compound and its metabolites.PMC - PubMed Central.
- Thermogenic effects of this compound and its metabolites.PubMed.
- Ethical considerations regarding animal experiment
- An easy method for the clear detection of beige f
- Effects of this compound on thermogenesis in obese patients assessed via immersion calorimetry.PubMed.
- This compound: its mode of action and efficacy.PubMed.
- Measurement of plasma catecholamines in small samples
- Indirect Calorimetry Protocol.
- Thermogenic effects of this compound in humans.PubMed.
- Thermogenic effects of this compound in humans1–3.Paulo Gentil.
- Ethical Consider
- An easy method for the clear detection of beige fat UCP1 by Western blotting.semanticscholar.org.
- Uncoupling protein-1 expression does not protect mice from diet-induced obesity.American Physiological Society.
- Ethical Considerations of Preclinical Testing.
- Blood sampling methodology is crucial for precise measurement of plasma catecholamines concentr
- Fast 3 Catecholamines ELISA kit I Plasma & Urine I Cited.Immusmol.
- Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis.
- Characterization of energy expenditure in rodents by indirect calorimetry.PubMed.
- Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives.American Physiological Society Journal.
- Quantitative RT-PCR analysis of thermogenic gene expression. (A)...
- Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpret
- Determination of Catecholamines in a Small Volume (25 μL)
- Brown adipose tissue dynamics in wild-type and UCP1-knockout mice: in vivo insights with magnetic resonance.NIH.
- Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare.BioBoston Consulting.
- Histological examination of the content of white, beige and brown...
- Gene Expression Analysis of Environmental Temperature and High-Fat Diet-Induced Changes in Mouse Supraclavicular Brown Adipose Tissue.PubMed Central.
- Evaluation of candidate reference genes for RT-qPCR studies in three metabolism related tissues of mice after caloric restriction.PMC - NIH.
- Histological methods to quantify changes of white and brown adipose tissue in response to a high content f
- Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7.NIH.
- Comparisons of browning in visceral white adipose tissue. (A)...
- High-Fat Diet Alters the Expression of Reference Genes in Male Mice.Frontiers.
- The browning of white f
Sources
- 1. This compound and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paulogentil.com [paulogentil.com]
- 6. endocrinology.org [endocrinology.org]
- 7. Thermogenic effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on thermogenesis in obese patients assessed via immersion calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermogenic effects of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 14. trials360.com [trials360.com]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]
- 19. Evaluation of candidate reference genes for RT-qPCR studies in three metabolism related tissues of mice after caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gene Expression Analysis of Environmental Temperature and High-Fat Diet-Induced Changes in Mouse Supraclavicular Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. Brown adipose tissue dynamics in wild-type and UCP1-knockout mice: in vivo insights with magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of plasma catecholamines in small samples from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] Blood sampling methodology is crucial for precise measurement of plasma catecholamines concentrations in mice | Semantic Scholar [semanticscholar.org]
- 30. Fast 3 Catecholamines ELISA kit I Plasma & Urine I Cited [immusmol.com]
- 31. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dosage Calculation of Sibutramine in Preclinical Animal Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of calculating and administering sibutramine dosages in preclinical animal studies. This document emphasizes scientific integrity, experimental causality, and provides detailed protocols to ensure reproducible and reliable outcomes.
Introduction to this compound in Preclinical Research
This compound, a β-phenethylamine, was formerly a widely used anti-obesity drug.[1][2][3][4] Its primary mechanism of action involves the inhibition of presynaptic reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine, in the central nervous system.[1][5][6] This dual action enhances satiety, leading to reduced food intake, and can also increase thermogenesis, contributing to weight loss.[5][6][7][8][9] Although withdrawn from the market for human use due to cardiovascular safety concerns, this compound remains a valuable tool in preclinical research for studying the mechanisms of appetite suppression, energy expenditure, and the cardiovascular effects of weight loss agents.[5][10][11]
Core Principles of Dosage Calculation in Preclinical Studies
Accurate dosage calculation is fundamental to the validity and reproducibility of any preclinical study. A common pitfall is the direct extrapolation of doses based solely on body weight (mg/kg), which often leads to under-dosing in smaller animals due to their higher metabolic rates.[12] The gold standard for interspecies dose conversion is allometric scaling , which accounts for differences in body surface area (BSA) and metabolic rate.[12][13][14][15]
Allometric Scaling: From Human to Animal Dosing
Allometric scaling is a mathematical approach that relates physiological parameters across species based on body size.[14][15] The fundamental principle is that many physiological processes, including drug metabolism, scale with body weight raised to a certain exponent.[15] For converting a human dose to an animal equivalent dose (AED), the following formula based on BSA is widely accepted and recommended by regulatory bodies like the FDA:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor that is species-specific.
Table 1: Species-Specific Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Rabbit | 1.8 | 12 |
| Dog | 8 | 20 |
Source: Adapted from FDA guidance documents.
It is crucial to understand that allometric scaling provides a starting point. The optimal dose for a specific study will depend on the research question, the animal model, and the observed dose-response relationship.
Dose-Response Studies: Establishing Efficacy and Safety
Prior to initiating large-scale preclinical trials, it is essential to conduct dose-response studies. These studies involve administering a range of doses to a small cohort of animals to determine the dose that produces the desired therapeutic effect without significant toxicity. For this compound, this would typically involve monitoring changes in food intake, body weight, and any potential adverse effects.
Recommended Dosage Ranges for this compound in Preclinical Models
The following table summarizes reported oral dosages of this compound used in various preclinical animal models. It is important to note that these are starting points and may require optimization for specific experimental conditions.
Table 2: Reported Oral Dosages of this compound in Preclinical Studies
| Animal Model | Dosage Range (mg/kg/day) | Research Focus | Key Findings | Reference(s) |
| Rat (Sprague-Dawley) | 3 - 10 mg/kg | Obesity, Food Intake | Dose-dependent decrease in food intake and body weight. | [16][17] |
| Rat (Wistar) | 3 mg/kg | Dietary Obesity | Attenuated food intake and body weight gain; improved insulin resistance. | [17] |
| Rat (CD) | 1.25 - 20 mg/kg | Long-term toxicology | Dose-dependent reduction in food intake and body weight. | [18][19] |
| Mouse (CD-1) | 1.25 - 20 mg/kg | Long-term toxicology | Body weight reduction at the highest dose. | [18][19] |
| Rabbit | 10 - 30 µM (in vitro) | Cardiovascular Safety | Shortened action potential duration in Purkinje fibers. | [10][11][20] |
| Dog (Beagle) | 30 mg/kg | Cardiovascular Safety | Increased heart rate and blood pressure. | [10][11][20] |
Experimental Workflow for Dose Determination and Administration
The following diagram illustrates a typical workflow for determining and administering the appropriate dose of this compound in a preclinical study.
Caption: Experimental workflow for this compound dose determination.
Detailed Protocol: Oral Gavage Administration in Rodents
Oral gavage is a common and precise method for administering liquid substances directly into the stomach of rodents.[21]
Materials
-
This compound hydrochloride monohydrate
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (stainless steel or flexible plastic) with a rounded tip.[22][23]
-
Syringes
-
Animal scale
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22G | 1 - 1.5 |
| 20 - 25 | 20G | 1 - 1.5 |
| 25 - 35 | 18G | 1.5 - 2 |
Source: Benchchem Application Notes.[21]
Table 4: Recommended Gavage Needle Sizes for Rats
| Rat Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 100 - 200 | 18G | 2 - 3 |
| 200 - 350 | 16G | 3 |
Source: Florida State University ACUC.[24]
This compound Formulation Preparation
-
Accurately weigh the required amount of this compound hydrochloride monohydrate.
-
Dissolve or suspend the this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of vehicle.
Dosing Volume Calculation
The maximum recommended oral gavage volume for rodents is generally 10 mL/kg of body weight.[21][22][23] However, smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of complications.[23]
Calculation: Dose Volume (mL) = (Animal Weight (kg) x Desired Dose (mg/kg)) / Concentration of Formulation (mg/mL)
Example: For a 30g (0.03 kg) mouse requiring a 5 mg/kg dose of a 1 mg/mL this compound solution: Dose Volume (mL) = (0.03 kg x 5 mg/kg) / 1 mg/mL = 0.15 mL
Administration Procedure
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line, facilitating the passage of the gavage needle.[21][22] For mice, a firm but gentle scruffing technique is used.[22] For rats, hold the animal near the thoracic region and support the lower body.[24]
-
Needle Insertion Measurement: Before the first gavage, measure the distance from the corner of the animal's mouth to the last rib or the xiphoid process to determine the correct insertion depth to reach the stomach.[21][22] Mark this length on the gavage needle.
-
Gavage Administration:
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[21]
-
Advance the needle along the roof of the mouth towards the back of the throat. The animal will often swallow, which helps guide the needle into the esophagus.[21]
-
Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.[21][22]
-
Once the needle is correctly positioned, slowly administer the substance.
-
Gently withdraw the needle along the same path of insertion.[21]
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, gasping, or bleeding, for at least 10-15 minutes after the procedure.[21][23] Continue monitoring 12-24 hours post-dosing.[22][23]
Cardiovascular Safety Considerations
Given the known cardiovascular effects of this compound in humans and preclinical models, it is imperative to include cardiovascular safety endpoints in study designs, especially for long-term studies or those employing higher doses.[10][11][25]
Monitoring Parameters
-
Heart Rate and Blood Pressure: In larger animal models like dogs, telemetry can be used for continuous monitoring.[11] In rodents, tail-cuff plethysmography can be used for non-invasive blood pressure measurements.
-
Electrocardiogram (ECG): While this compound did not show effects on the QTc interval in beagle dogs, monitoring ECG parameters is still a prudent measure in cardiovascular safety studies.[10][11]
The following diagram illustrates the mechanistic link between this compound's action and its potential cardiovascular effects.
Caption: this compound's mechanism and cardiovascular effects.
Conclusion
The successful use of this compound in preclinical research hinges on a thorough understanding of its pharmacology and the principles of interspecies dose extrapolation. By employing allometric scaling, conducting careful dose-response studies, and adhering to meticulous administration protocols, researchers can generate reliable and translatable data. Continuous monitoring for both efficacy and potential cardiovascular side effects is paramount to ensure the scientific rigor and ethical conduct of these studies.
References
-
A simple practice guide for dose conversion between animals and human - PMC - NIH. [Link]
-
Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. [Link]
-
Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. [Link]
-
Cardiovascular Safety Pharmacology of this compound - PubMed. [Link]
-
Cardiovascular Safety Pharmacology of this compound - PMC - PubMed Central - NIH. [Link]
-
Oral Gavage in the Rat - FSU Office of Research. [Link]
-
Guide to Oral Gavage for Mice and Rats - Instech Laboratories. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Mechanisms of action and clinical effects of this compound. SNS, sympathetic nervous system; Tg, triglycerides. - ResearchGate. [Link]
-
Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. [Link]
-
(PDF) Cardiovascular Safety Pharmacology of this compound - ResearchGate. [Link]
-
This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC. [Link]
-
No compelling evidence that this compound prolongs life in rodents despite providing a dose-dependent reduction in body weight - NIH. [Link]
-
This compound: a novel new agent for obesity treatment - PubMed. [Link]
-
Development of novel this compound base-loaded solid dispersion with gelatin and HPMC: physicochemical characterization and pharmacokinetics in beagle dogs - PubMed. [Link]
-
This compound: its mode of action and efficacy - PubMed. [Link]
-
Regulation of Body Weight and Carcass Composition by this compound in Rats. [Link]
-
(PDF) No compelling evidence that this compound prolongs life in rodents despite providing a dose-dependent reduction in body weight - ResearchGate. [Link]
-
An in vivo and in ovo evaluation of the toxicity of this compound | Semantic Scholar. [Link]
-
Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PubMed. [Link]
-
This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed. [Link]
-
Enantioselective pharmacokinetics of this compound in rat - PubMed. [Link]
-
How does this compound work? - ResearchGate. [Link]
-
An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed. [Link]
-
This compound reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PubMed Central. [Link]
-
Enantioselective behavioral effects of this compound metabolites - PubMed. [Link]
-
This compound on Cardiovascular Outcome - PMC - PubMed Central - NIH. [Link]
-
A clinical trial of the use of this compound for the treatment of patients suffering essential obesity - PubMed. [Link]
-
A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. [Link]
-
A Controlled Pharmacogenetic Trial of this compound on Weight Loss and Body Composition in Obese or Overweight Adults - PubMed Central. [Link]
-
Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC - NIH. [Link]
-
A double-blind randomized placebo-controlled trial of this compound - PubMed. [Link]
-
The use of this compound in the management of obesity and related disorders: An update. [Link]
-
N20-632S21 this compound Clinpharm BPCA - FDA. [Link]
-
Enantioselective pharmacokinetics of this compound in rat - OUCI. [Link]
-
Obesity represents a serious problem especially in American and European populations. Pharmacotherapy in combination with a redu. [Link]
Sources
- 1. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical trial of the use of this compound for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind randomized placebo-controlled trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular Safety Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular Safety Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 13. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 15. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 16. Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 18. No compelling evidence that this compound prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. research.fsu.edu [research.fsu.edu]
- 25. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays to investigate Sibutramine's impact on neurotransmitter reuptake
Application Note & Protocols: Cell-Based Assays to Investigate Sibutramine's Impact on Neurotransmitter Reuptake
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the pharmacological effects of this compound on neurotransmitter reuptake. This compound, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), exerts its therapeutic effects by modulating the levels of key neurotransmitters in the synaptic cleft.[1][2] This guide details the principles, methodologies, and data interpretation of in vitro neurotransmitter uptake assays, offering a robust framework for characterizing the potency and selectivity of this compound and its metabolites. We present detailed, step-by-step protocols for both radiolabeled and fluorescence-based assays using human embryonic kidney (HEK293) cells stably expressing the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Introduction: The Scientific Rationale
1.1. This compound's Mechanism of Action
This compound functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) from the synapse back into the presynaptic neuron.[1][3] This action increases the concentration of these monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2] The primary pharmacological activity is attributed to its active metabolites, M1 (didesmethylthis compound) and M2 (desmethylthis compound), which exhibit greater potency as monoamine reuptake inhibitors than the parent compound.[4][5] Understanding the precise interaction of this compound with each transporter is crucial for comprehending its therapeutic effects on appetite suppression and potential side effects.[1][6]
1.2. The Role of Monoamine Transporters (MATs)
The serotonin transporter (SERT, SLC6A4), norepinephrine transporter (NET, SLC6A2), and dopamine transporter (DAT, SLC6A3) are members of the solute carrier 6 (SLC6) family of membrane proteins.[7] These transporters are critical for regulating neurotransmitter homeostasis by clearing neurotransmitters from the extracellular space, thereby terminating the synaptic signal.[3][7][8] Due to their pivotal role in neuronal signaling, MATs are key targets for a wide range of therapeutics, including antidepressants and, in the case of this compound, anti-obesity agents.[7][9][10]
1.3. Why Use Cell-Based Assays?
Cell-based assays provide a controlled and reproducible in vitro system to investigate the direct interaction between a compound and a specific molecular target. By using cell lines, such as HEK293, that are stably transfected to express a single human monoamine transporter, researchers can isolate and study the effect of this compound on each transporter individually.[11][12] This approach allows for the precise determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50), which quantifies the potency of a drug in inhibiting a specific biological function.[7][13][14] These assays are foundational in preclinical drug discovery for characterizing compound potency and selectivity.
Foundational Concepts & Experimental Design
A successful investigation into this compound's effects hinges on a well-designed experiment. The core of this is the neurotransmitter uptake inhibition assay.
Principle of the Uptake Inhibition Assay
The assay measures the ability of a test compound (e.g., this compound) to compete with a labeled substrate (either radioactive or fluorescent) for uptake into cells expressing the target transporter. A reduction in the accumulation of the labeled substrate inside the cells indicates that the test compound is inhibiting the transporter's function.
Visualization of the Assay Workflow
Caption: General workflow for a cell-based neurotransmitter uptake inhibition assay.
Choosing the Right Assay Format: Radiolabeled vs. Fluorescent
Both radiolabeled and fluorescence-based assays are widely accepted methods. The choice often depends on laboratory capabilities, throughput requirements, and safety considerations.
| Feature | Radioligand-Based Assay | Fluorescence-Based Assay |
| Principle | Measures uptake of a radioactively labeled neurotransmitter (e.g., [³H]-dopamine). | Measures uptake of a fluorescent substrate that mimics neurotransmitters.[15][16] |
| Detection | Scintillation counting.[17] | Fluorescence plate reader.[17] |
| Pros | High sensitivity and considered the 'gold standard'; minimal chemical modification to the ligand.[18][19] | No radioactive waste, safer handling, amenable to high-throughput screening (HTS), allows for real-time kinetic measurements.[16][20] |
| Cons | Requires specialized licenses and facilities for handling radioactive materials, generates radioactive waste, endpoint assays only.[18][19][21] | Fluorescent tags can be bulky and may alter the ligand's interaction with the transporter; potential for compound interference.[21] |
Detailed Experimental Protocols
3.1. Cell Culture of Transporter-Expressing HEK293 Cells
-
Rationale: HEK293 cells are a robust and commonly used cell line for transient or stable expression of recombinant proteins like monoamine transporters.[7][11][22][23] Using stable cell lines ensures consistent transporter expression levels across experiments.
-
Protocol:
-
Maintain HEK293 cells stably expressing either human SERT, NET, or DAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to ensure the retention of the transporter gene.
-
Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For assays, seed the cells into 96-well, poly-D-lysine-coated plates at a density of 40,000-60,000 cells per well and allow them to adhere and form a confluent monolayer for 18-24 hours.
-
3.2. Protocol 1: Radiolabeled Neurotransmitter Uptake Assay
-
Rationale: This protocol uses a tritiated neurotransmitter to directly measure transporter activity. It is a highly sensitive and direct method for quantifying inhibition.
-
Materials:
-
HEK293 cells expressing hSERT, hNET, or hDAT
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine
-
Unlabeled serotonin, norepinephrine, or dopamine
-
Test compound (this compound) and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
-
Scintillation cocktail and vials
-
Microplate scintillation counter
-
-
Step-by-Step Methodology:
-
Preparation: On the day of the assay, prepare serial dilutions of this compound and reference inhibitors in KRH buffer. Prepare a working solution of the [³H]-neurotransmitter mixed with its unlabeled counterpart to achieve a final concentration near the known Km for the respective transporter.[12]
-
Pre-incubation: Gently aspirate the culture medium from the 96-well plate. Wash each well once with 100 µL of KRH buffer.
-
Add 50 µL of KRH buffer containing the appropriate concentration of this compound or a reference inhibitor to each well. For total uptake control wells, add buffer only. For non-specific uptake control wells, add a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
Incubate the plate at 37°C for 10-20 minutes.
-
Initiate Uptake: Initiate the uptake reaction by adding 50 µL of the [³H]-neurotransmitter working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (typically 5-15 minutes). This time should be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: Terminate the assay by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer. This step is critical to remove extracellular radioligand.
-
Cell Lysis & Counting: Lyse the cells by adding 100 µL of 1% Triton X-100 or 0.1 M NaOH to each well. Shake the plate for 20 minutes.
-
Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
3.3. Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
-
Rationale: This high-throughput friendly method uses a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.[16][24] An extracellular quenching dye is often included to reduce background noise.[20]
-
Materials:
-
HEK293 cells expressing hSERT, hNET, or hDAT
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar) containing a fluorescent substrate and a masking dye.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (this compound) and reference inhibitors
-
A bottom-reading fluorescence microplate reader
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.
-
Pre-incubation: Remove the culture medium from the 96-well plate. Add 50 µL of the appropriate concentration of this compound or reference inhibitor to each well. Add buffer only to control wells.
-
Incubate at 37°C for 10-20 minutes.
-
Initiate Uptake: Prepare the fluorescent substrate working solution according to the manufacturer's instructions (this typically involves mixing the substrate with the masking dye in assay buffer).
-
Add 50 µL of the substrate working solution to all wells.
-
Data Acquisition: Immediately place the plate into a pre-warmed (37°C) bottom-reading fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 20-30 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis and Interpretation
4.1. Calculating Percent Inhibition
The raw data (counts per minute or relative fluorescence units) must be converted to percent inhibition for each concentration of this compound.
-
Formula: % Inhibition = 100 * (1 - [(Value_TestCompound - Value_NonSpecific) / (Value_TotalUptake - Value_NonSpecific)])
4.2. Determining the IC50 Value
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Caption: Logic flow for IC50 determination from raw assay data.
4.3. Interpreting the Results: Potency and Selectivity
By performing the assay on all three transporter cell lines (SERT, NET, and DAT), you can establish a pharmacological profile for this compound.
-
Potency: The IC50 value is a measure of potency. A lower IC50 value indicates a more potent inhibition of the transporter.
-
Selectivity: By comparing the IC50 values across the three transporters, you can determine the selectivity of this compound. For example, if the IC50 for NET is significantly lower than for DAT, this compound is considered more selective for the norepinephrine transporter.
Example Data Table:
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound Metabolite M1 | 20 | 15 | 45 |
| This compound Metabolite M2 | 15 | 20 | 49 |
| Reference: Fluoxetine | 5 | 250 | 1500 |
| Reference: Desipramine | 150 | 2 | 2000 |
| Reference: GBR12909 | 2000 | 1500 | 10 |
Note: These are representative values based on literature and are for illustrative purposes. Actual experimental values may vary.[5]
Conclusion and Best Practices
The cell-based assays described provide a robust and validated platform for characterizing the inhibitory activity of this compound on monoamine transporters. To ensure data integrity and reproducibility, it is crucial to incorporate proper controls, including "no-cell" wells, vehicle controls, and known reference compounds for each transporter. Validating cell lines for consistent transporter expression is also a critical step for long-term studies.[25] These detailed protocols and the underlying scientific principles empower researchers to generate high-quality, reliable data essential for advancing our understanding of neurotransmitter pharmacology and facilitating drug development.
References
-
Heal, D. J., Aspley, S., & Prow, M. R. (1997). This compound: a review of the pharmacology of a novel anti-obesity agent. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 21 Suppl 1, S25–S29. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.19. [Link]
-
Pifl, C., Wolf, A., & Rebernik, P. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(1), 168–176. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound sulfate? Synapse. [Link]
-
McNeely, W., & Goa, K. L. (1998). This compound. A review of its contribution to the management of obesity. Drugs, 56(6), 1093–1124. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound maleate? Synapse. [Link]
-
Jianbei. (2025, August 8). This compound Powder: Mechanism of Action for Weight Loss? Jben. [Link]
-
Wikipedia contributors. (n.d.). This compound. Wikipedia. [Link]
-
Nisoli, E., & Carruba, M. O. (2006). This compound effects on central mechanisms regulating energy homeostasis. Eating and weight disorders : EWD, 11(3), 101–108. [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. [Link]
-
Vettor, R., Serra, R., & Fabris, R. (2005). A review of the metabolic effects of this compound. International journal of clinical practice. Supplement, (145), 10–14. [Link]
-
Lean, M. E. (1997). This compound--a review of clinical efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 21 Suppl 1, S30–S36. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 659. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Nickell, J. R., Siripurapu, K., & Vartak, A. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 339–347. [Link]
-
BioIVT. (n.d.). NET Transporter Assay. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]
-
Lohr, K. M., Stout, K. A., & Dunn, A. R. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 209(1), 140–148. [Link]
-
Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 659. [Link]
-
Gaspary, K. V., Wimmer, L., & Sitte, H. H. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British journal of pharmacology, 137(7), 1033–1042. [Link]
-
Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Measuring ligand binding using fluorescence- or radioactive-based methods. Methods in molecular biology (Clifton, N.J.), 1335, 77–93. [Link]
-
Castelli, R., Gnecco, C., & Carvelli, L. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 524–535. [Link]
-
LeadQuest Biotech. (n.d.). Transporter Assay. [Link]
-
Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
-
Just, D., Le-Vinh, B., & Sitte, H. H. (2021). Validation of HEK293 cell clones overexpressing monoamine neurotransmitter transporters. ResearchGate. [Link]
-
Alonso-Cotchico, L., Vargas-Medrano, J., & Perez, R. G. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0069-23.2023. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet]. [Link]
-
Dr. GPCR. (2025, June 16). Radioligands vs. Fluorescent Ligands: Binding Assays. Dr. GPCR Ecosystem. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Product Page]. [Link]
-
van der Veen, M., Zwartsen, A., & Hondebrink, L. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry. [Link]
-
University of Tennessee. (n.d.). Characterization of a mutant dopamine transporter in HEK-293 cells. [Link]
-
Dr. Oracle. (2025, August 6). What is the protocol for a serotonin release assay?. [Link]
-
Dölle, F., & Elger, B. (1998). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry international, 33(4), 349–356. [Link]
-
van der Veen, M., Zwartsen, A., & Hondebrink, L. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Celtarys. (2023, January 27). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. [Link]
-
Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. [Link]
-
Baumann, M. H., Ayestas, M. A., & Rothman, R. B. (2000). This compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Synapse (New York, N.Y.), 37(1), 72–75. [Link]
-
Samanin, R., & Garattini, S. (2001). Enantioselective behavioral effects of this compound metabolites. The Journal of pharmacology and experimental therapeutics, 296(3), 859–866. [Link]
Sources
- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 3. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Powder: Mechanism of Action for Weight Loss? - Jianbei [jbenbio.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. leadquest-biotech.com [leadquest-biotech.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 19. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 22. researchgate.net [researchgate.net]
- 23. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 24. moleculardevices.com [moleculardevices.com]
- 25. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies | eNeuro [eneuro.org]
Application Notes and Protocols for the Synthesis of Sibutramine's Primary and Secondary Amine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
Sibutramine, a norepinephrine, serotonin, and dopamine reuptake inhibitor, was formerly prescribed for the management of obesity. Its pharmacological activity is primarily attributed to its active metabolites, the primary amine, N-desmethylthis compound (M1), and the secondary amine, N,N-didesmethylthis compound (M2).[1][2] These metabolites are formed in vivo through successive N-demethylation of the parent drug, a process catalyzed by cytochrome P450 enzymes.[2] For researchers investigating the pharmacokinetics, metabolism, and potential therapeutic or toxicological effects of this compound, access to pure standards of these metabolites is crucial.
This document provides detailed application notes and protocols for the chemical synthesis of N-desmethylthis compound (M1) and N,N-didesmethylthis compound (M2). The methodologies described are based on established synthetic routes, offering a reliable means to obtain these compounds for research purposes.
Synthetic Strategy Overview
The synthesis of both metabolites originates from a common precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile . The general strategy involves the addition of an isobutyl group via a Grignard reaction, followed by manipulation of the resulting intermediate to yield the primary and secondary amines.
Caption: General synthetic workflow for M1 and M2 metabolites.
Part 1: Synthesis of the Key Precursor: 1-(4-chlorophenyl)cyclobutanecarbonitrile
The synthesis of the starting material is a critical first step. This protocol is adapted from established procedures.
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
Objective: To synthesize the central precursor for the M1 and M2 metabolites.
Reaction Scheme:
4-chlorophenylacetonitrile + 1,3-dibromopropane → 1-(4-chlorophenyl)cyclobutanecarbonitrile
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-chlorophenylacetonitrile | C₈H₆ClN | 151.60 | 15.16 g (0.1 mol) | |
| 1,3-dibromopropane | C₃H₆Br₂ | 201.89 | 22.2 g (0.11 mol) | Use in a fume hood. |
| Sodium amide | NaNH₂ | 39.01 | 8.58 g (0.22 mol) | Highly reactive, handle with care. |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | |
| Toluene | C₇H₈ | 92.14 | 150 mL | |
| Ammonium chloride (sat. aq.) | NH₄Cl | 53.49 | 100 mL | For quenching. |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | For drying. |
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is dry.
-
Amide Suspension: Under a nitrogen atmosphere, place sodium amide in the flask and add 150 mL of anhydrous diethyl ether.
-
Addition of Nitrile: Dissolve 4-chlorophenylacetonitrile in 50 mL of toluene and add it dropwise to the sodium amide suspension over 30 minutes with stirring.
-
Addition of Dibromopropane: After the addition of the nitrile is complete, add 1,3-dibromopropane dropwise over 1 hour.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of N-desmethylthis compound (M1 - Primary Amine Metabolite)
This protocol details the synthesis of the primary amine metabolite via a tandem Grignard reaction and subsequent reduction.
Protocol 2: Synthesis of N-desmethylthis compound (M1)
Objective: To synthesize N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine.
Reaction Scheme:
-
1-(4-chlorophenyl)cyclobutanecarbonitrile + Isobutylmagnesium bromide → Imine intermediate
-
Imine intermediate + NaBH₄ → N-desmethylthis compound (M1)
Caption: Synthetic workflow for N-desmethylthis compound (M1).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-(4-chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | 9.58 g (0.05 mol) | From Protocol 1. |
| Isobutylmagnesium bromide (2.0 M in THF) | C₄H₉BrMg | 161.33 | 30 mL (0.06 mol) | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | |
| Sodium borohydride | NaBH₄ | 37.83 | 2.27 g (0.06 mol) | |
| Methanol | CH₃OH | 32.04 | 100 mL | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | For work-up. |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | For drying. |
Equipment:
-
Two-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Grignard Reaction:
-
Place 1-(4-chlorophenyl)cyclobutanecarbonitrile in the flask and dissolve in 50 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add the isobutylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Imine Formation and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated ammonium chloride solution to quench the reaction.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude imine intermediate.
-
-
Reduction to the Amine:
-
Dissolve the crude imine in 100 mL of methanol and cool in an ice bath.
-
Add sodium borohydride portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 3 hours.
-
-
Final Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Make the solution basic (pH > 10) by adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia solution gradient).
-
Characterization:
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons, the cyclobutyl protons, the isobutyl group protons, and the N-methyl group.
-
¹³C NMR (CDCl₃): Confirm the presence of all expected carbon atoms.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z 266.1.[3][4]
Part 3: Synthesis of N,N-didesmethylthis compound (M2 - Secondary Amine Metabolite)
The synthesis of the secondary amine metabolite involves the formation of an N-formyl intermediate followed by hydrolysis.
Protocol 3: Synthesis of N,N-didesmethylthis compound (M2)
Objective: To synthesize 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.
Reaction Scheme:
-
Imine intermediate + Formic acid → N-formyl intermediate
-
N-formyl intermediate + HCl → N,N-didesmethylthis compound (M2)
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude imine intermediate | - | - | From Protocol 2, Step 2 | |
| Formic acid (98-100%) | HCOOH | 46.03 | 25 mL | Corrosive, use in a fume hood. |
| Hydrochloric acid (conc.) | HCl | 36.46 | 50 mL | Corrosive. |
| Sodium hydroxide (5 M) | NaOH | 40.00 | As needed | For neutralization. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | For drying. |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
N-formylation:
-
To the crude imine intermediate, add 25 mL of formic acid.
-
Heat the mixture to reflux for 18 hours.
-
Cool the reaction mixture and pour it into 200 mL of ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude N-formyl intermediate.
-
-
Hydrolysis:
-
To the crude N-formyl intermediate, add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize by the slow addition of 5 M sodium hydroxide until the solution is basic (pH > 10).
-
-
Purification:
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization:
-
¹H NMR (CDCl₃): The spectrum will be similar to M1 but will lack the N-methyl signal.
-
¹³C NMR (CDCl₃): Confirm the absence of the N-methyl carbon signal.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z 252.1.[4][5]
Data Summary
| Compound | Common Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key MS Ion (m/z) |
| M1 | N-desmethylthis compound | N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine | C₁₆H₂₄ClN | 265.82 | 266.1 [M+H]⁺ |
| M2 | N,N-didesmethylthis compound | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine | C₁₅H₂₂ClN | 251.79 | 252.1 [M+H]⁺ |
Causality and Experimental Choices
-
Choice of Precursor: 1-(4-chlorophenyl)cyclobutanecarbonitrile is an ideal starting material as it contains the core cyclobutyl and chlorophenyl moieties, with the nitrile group providing a reactive handle for the introduction of the side chain.
-
Grignard Reaction: The use of isobutylmagnesium bromide is a standard and efficient method for forming a carbon-carbon bond by attacking the electrophilic carbon of the nitrile. This reaction proceeds via an imine intermediate.
-
Reduction of the Imine: Sodium borohydride is a mild and selective reducing agent suitable for converting the imine intermediate to the corresponding primary amine (M1). Its ease of handling makes it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.
-
Synthesis of M2 via Formamide: The N-formylation of the imine intermediate followed by hydrolysis provides a reliable route to the secondary amine (M2). The formyl group acts as a protecting group that can be readily removed under acidic conditions.
Self-Validation and Trustworthiness
The protocols provided herein are designed to be self-validating. Each step includes purification and characterization recommendations. Successful synthesis is confirmed by comparing the analytical data (NMR, MS) of the synthesized compounds with the expected data from the literature. The distinct mass-to-charge ratios of M1 and M2 in mass spectrometry serve as a definitive confirmation of the target molecules.
References
-
Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583–2589. [Link]
- Lin, J.-H., et al. (2007). Isolation and Identification of a this compound Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis, 15(1).
-
PubChem. (n.d.). N-Desmethylthis compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Didesmethylthis compound. National Center for Biotechnology Information. Retrieved from [Link]
- Bae, S. K., et al. (2008). Enantioselective N-demethylation and hydroxylation of this compound in human liver microsomes and recombinant cytochrome P-450 isoforms. Drug Metabolism and Disposition, 36(8), 1679-1688.
- Huang, Z. J., et al. (2008). Simultaneous Determination of this compound and N-Di-desmethylthis compound in Dietary Supplements for Weight Control by HPLC.
- Thevis, M., et al. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of this compound in doping control analysis using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 12(2), 129-136.
Sources
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Aqueous Stability of Sibutramine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Sibutramine. This resource is designed to provide in-depth, field-proven insights into the stability challenges of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve common issues encountered during your experiments, ensuring the integrity and accuracy of your results.
Introduction: The Challenge of this compound's Aqueous Stability
This compound, a serotonin-norepinephrine reuptake inhibitor, presents unique stability challenges in aqueous environments primarily due to its tertiary amine and cyclobutane functionalities.[1] Understanding its degradation pathways is critical for developing robust formulations and generating reliable analytical data. This guide will walk you through the key stability issues, their underlying mechanisms, and practical solutions.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common initial questions regarding the handling and stability of this compound in aqueous solutions.
Q1: My this compound solution is showing a rapid decrease in concentration, even when stored at refrigerated temperatures. What is the likely cause?
A1: The most probable cause is photodegradation. This compound is highly susceptible to degradation upon exposure to light, particularly UV light.[2] Even ambient laboratory light can be sufficient to induce degradation over time. The primary degradation pathway initiated by light is N-demethylation, leading to the formation of N-desmethylthis compound (M1) and subsequently N,N-didesmethylthis compound (M2).
Recommendation: Always prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. All experimental manipulations should be carried out under subdued light conditions.
Q2: I've observed the formation of new peaks in my HPLC chromatogram after storing my this compound solution for a few days. What are these new peaks likely to be?
A2: The new peaks are most likely degradation products. The two most common degradation products are N-desmethylthis compound (M1) and N,N-didesmethylthis compound (M2).[3][4][5] These are formed through the sequential loss of methyl groups from the tertiary amine of the this compound molecule. In some instances, particularly under oxidative stress, N-formyl derivatives may also be formed.[3]
To confirm the identity of these peaks, LC-MS/MS is the recommended analytical technique. The typical m/z transitions for these compounds are:
-
This compound: 280.3 → 124.9
-
N-desmethylthis compound (M1): 266.3 → 125.3
-
N,N-didesmethylthis compound (M2): 252.2 → 124.9
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: this compound's stability is pH-dependent. It is a basic compound and is more soluble in acidic conditions due to the protonation of its tertiary amine.[6] While comprehensive pH-rate profiles for this compound are not extensively published, tertiary amines, in general, can be susceptible to degradation at both very low and high pH values. It is crucial to maintain the pH of your solution within a stable range, typically between 4 and 6, to minimize hydrolysis.[7]
Q4: Can excipients in my formulation affect the stability of this compound?
A4: Yes, certain excipients can promote the degradation of this compound. A notable example is the presence of alkaline earth metals (e.g., magnesium, calcium) which can catalyze the N-demethylation of this compound, leading to the formation of N-desmethylthis compound (M1).[8] Therefore, it is crucial to avoid excipients containing these metals, such as magnesium stearate, if stability is a concern. Always conduct compatibility studies with your chosen excipients.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific stability issues you may encounter during your experiments.
Issue 1: Unexpected Loss of Potency in a Stored Solution
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid potency loss (within hours to days), even in the dark. | Oxidative Degradation: Dissolved oxygen or oxidizing agents in the solvent can lead to the formation of N-oxide or other oxidative degradation products. | 1. De-gas your solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes. 2. Use antioxidants: Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your formulation after confirming its compatibility. 3. Headspace blanketing: After preparing the solution, blanket the headspace of the vial with an inert gas before sealing. |
| Gradual potency loss over weeks, accompanied by the appearance of new peaks in HPLC. | Hydrolytic Degradation: The pH of the solution may be outside the optimal stability range, leading to slow hydrolysis. | 1. Measure the pH: Confirm that the pH of your solution is within the recommended range (pH 4-6). 2. Use a buffer: If your solution is unbuffered, consider using a suitable buffer system (e.g., acetate, citrate) to maintain a stable pH. 3. Perform a pH-rate profile study: To determine the optimal pH for your specific formulation, conduct a study where you store the solution at different pH values and monitor the degradation rate. |
| Significant potency loss with solutions containing certain excipients. | Excipient Incompatibility: A specific excipient may be reacting with this compound. | 1. Review your formulation: Check for the presence of incompatible excipients, such as those containing alkaline earth metals.[8] 2. Conduct a systematic compatibility study: Prepare binary mixtures of this compound with each excipient in your formulation and store them under accelerated conditions (e.g., elevated temperature) to identify the problematic component. |
Issue 2: Appearance of Unidentified Peaks in Chromatograms
dot graph TD { A[Unidentified Peak Observed in HPLC] --> B{Is the peak present at t=0?}; B -->|Yes| C[Impurity in the starting material or a co-eluting excipient.]; B -->|No| D{Does the peak area increase over time?}; D -->|Yes| E[Degradation Product]; D -->|No| F[Artifact of the analytical method or sample preparation.]; E --> G{Characterize the peak using LC-MS/MS.}; G --> H{Compare m/z with known degradation products (M1, M2).}; H --> I[Confirm identity and investigate the cause of degradation (See Issue 1).]; } Caption: Troubleshooting workflow for unidentified peaks.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent to the initial concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
This study helps to determine the pH of maximum stability for your this compound solution.
1. Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
2. Sample Preparation:
-
Prepare solutions of this compound in each buffer at a fixed concentration.
3. Stability Testing:
-
Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis.
4. Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using HPLC.
-
For each pH, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The slope of the line will be the negative of the degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Part 4: Key Degradation Pathways
Understanding the chemical transformations this compound undergoes is crucial for effective troubleshooting.
dot graph DegradationPathways { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Primary degradation pathways of this compound.
References
-
Determination of the active metabolite of this compound by liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Characterization, stability, and pharmacokinetics of this compound/β-cyclodextrin inclusion complex. (2012). Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Simultaneous determination of this compound and its derivatives in weight loss dietary supplements by LC-MS/MS. (2020). SciSpace. Retrieved January 14, 2026, from [Link]
-
Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. (2013). Journal of Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]
-
LC Method for Studies on the Stability of this compound in Soft Gelatin Capsules. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Detection of this compound, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Solubility-pH profile of this compound according to the initial weighted solid form and the collected solid after shake-flask procedure identified by PXRD. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Weight Loss Products Adulterated with this compound: A Focused Review of Associated Risks. (2015). Journal of Food and Drug Analysis. Retrieved January 14, 2026, from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
This compound Effects on Central Mechanisms Regulating Energy Homeostasis. (2011). Current Neuropharmacology. Retrieved January 14, 2026, from [Link]
- Pharmaceutical compositions comprising this compound. (2007). Google Patents.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective N-demethylation and hydroxylation of this compound in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Rapid screening and structural elucidation of a novel this compound analogue in a weight loss supplement: 11-desisobutyl-11-benzylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 8. scispace.com [scispace.com]
Overcoming challenges in the chiral separation of Sibutramine enantiomers
Welcome to the technical support center for overcoming challenges in the chiral separation of sibutramine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles of chiral separation, empowering you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound possesses a single chiral center, resulting in two enantiomers, (R)- and (S)-sibutramine. While it was often marketed as a racemic mixture, studies have shown that the enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, separating and quantifying the individual enantiomers is crucial for understanding their respective contributions to the therapeutic effect and any potential adverse reactions. This is a critical aspect of drug development and regulatory compliance.
Q2: What are the primary analytical techniques for the chiral separation of this compound?
A2: The most common techniques for the enantioseparation of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages. HPLC is widely available and versatile, SFC is known for its speed and reduced solvent consumption, making it a "greener" alternative, and CE provides high separation efficiency with minimal sample and solvent usage.[1][2]
Q3: What are chiral selectors, and which types are effective for this compound?
A3: Chiral selectors are the key components in the separation system that interact differently with each enantiomer, leading to their separation. For this compound, the most effective chiral selectors fall into two main categories:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with the this compound enantiomers. The different stability of these complexes allows for separation. Modified cyclodextrins, such as methyl-β-cyclodextrin, are often used as chiral additives in the mobile phase or background electrolyte in HPLC and CE, respectively.[3][4]
-
Chiral Stationary Phases (CSPs): These are HPLC or SFC columns where the chiral selector is immobilized on the stationary phase. For this compound, a basic amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H) and protein-based CSPs (e.g., α1-acid glycoprotein) have proven to be effective.[5][6]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The chromatogram shows a single, broad peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Potential Causes & Suggested Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) or Selector: The chosen chiral selector may not provide sufficient stereoselectivity for this compound.
-
Suboptimal Mobile Phase Composition (HPLC/SFC): The mobile phase composition is critical for achieving selectivity.
-
Solution (Normal Phase HPLC): Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol). The type of alcohol can significantly impact selectivity. For basic analytes like this compound, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or ethanolamine is often necessary to improve peak shape and resolution.[8]
-
Solution (Reversed-Phase HPLC): Adjust the pH of the aqueous portion of the mobile phase. For a basic compound, a pH between 3 and 7 is a good starting point. The type and concentration of the organic modifier (e.g., acetonitrile, methanol) should also be optimized.[5]
-
Solution (SFC): Optimize the co-solvent (typically an alcohol like methanol or ethanol) percentage. The choice of additive is also crucial; for basic compounds, a combination of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) can sometimes improve peak shape and selectivity.[9]
-
-
Incorrect Temperature: Chiral separations can be sensitive to temperature.
-
Solution: Systematically vary the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure. A typical starting point is 25°C.[8]
-
-
Inadequate Buffer/Electrolyte Composition (CE): The pH, concentration, and type of chiral selector in the background electrolyte (BGE) are critical.
-
Solution: Optimize the pH of the BGE. For this compound, acidic pH values (e.g., 3.0) have been shown to be effective.[4] Vary the concentration of the cyclodextrin; too low a concentration may not provide sufficient interaction, while too high a concentration can sometimes lead to a decrease in resolution.[10]
-
Issue 2: Peak Tailing
Symptom: The peak asymmetry factor is high (>1.2), with the latter half of the peak being broader than the front half.
Potential Causes & Suggested Solutions:
-
Secondary Interactions with Residual Silanols: this compound, being a basic amine, can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing.
-
Solution (HPLC/SFC): Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.2%. This additive will compete with the analyte for the active silanol sites, thus improving peak shape.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent of similar or weaker elution strength.
-
Issue 3: Irreproducible Retention Times
Symptom: Retention times shift significantly between injections or between analytical runs.
Potential Causes & Suggested Solutions:
-
Inadequate Column Equilibration: Chiral stationary phases, especially in normal phase mode, can require extended equilibration times.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before starting the analysis. When changing mobile phases, thorough flushing is critical.[11]
-
-
Mobile Phase Instability: Evaporation of volatile components or changes in pH of buffered mobile phases can alter retention times.
-
Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles covered to minimize evaporation. If using buffered mobile phases, ensure the pH is stable over the course of the analysis.[12]
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment and maintain a consistent temperature.[11]
-
-
Column "Memory" Effects: Additives in the mobile phase can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.
-
Solution: Dedicate a column to a specific method or type of analysis. If a column must be used for different methods, have a rigorous flushing procedure in place.
-
Issue 4: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections.
Potential Causes & Suggested Solutions:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and fresh additives. Prepare mobile phases fresh daily.[13]
-
-
Carryover from the Autosampler: Residues from previous injections can be carried over to subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Use a strong solvent in the wash solution to effectively remove any residual sample.[14]
-
-
Column Bleed: Degradation of the stationary phase can lead to the appearance of ghost peaks.
-
Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If column bleed is suspected, it may be time to replace the column.
-
Experimental Protocols & Workflows
Protocol 1: Sample Preparation from Pharmaceutical Capsules
This protocol is designed for the extraction of this compound from capsule formulations for subsequent HPLC or SFC analysis.
-
Sample Collection: Accurately weigh the contents of at least 10 capsules to determine the average fill weight.
-
Homogenization: Create a composite powder by emptying the contents of the 10 capsules and mixing thoroughly.
-
Extraction: a. Accurately weigh an amount of the homogenized powder equivalent to a single dose of this compound into a volumetric flask (e.g., 50 mL). b. Add a suitable solvent, such as methanol or a mixture of methanol and water, to about 70% of the flask's volume.[15][16] c. Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the active ingredient.[17] d. Allow the solution to cool to room temperature. e. Dilute to the mark with the same solvent and mix well.
-
Clarification: a. Centrifuge a portion of the solution at 4000 rpm for 10 minutes to pelletize any insoluble excipients.[17] b. Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
Final Dilution: If necessary, perform a final dilution with the mobile phase to bring the concentration within the linear range of the analytical method.
Protocol 2: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Understanding Chiral Recognition Mechanisms
A deeper understanding of how chiral separation occurs can significantly aid in method development and troubleshooting.
Mechanism 1: Inclusion Complexation with Cyclodextrins
In both HPLC (with cyclodextrin-based CSPs or mobile phase additives) and CE, cyclodextrins form host-guest inclusion complexes with the this compound enantiomers. The toroidal shape of the cyclodextrin molecule creates a hydrophobic inner cavity and a hydrophilic exterior.
Caption: this compound-Cyclodextrin Inclusion Complex Formation.
The separation is achieved because one enantiomer fits more snugly or has more favorable interactions within the cyclodextrin cavity than the other. This difference in the stability of the diastereomeric complexes results in different retention times in HPLC or different electrophoretic mobilities in CE.[4][10] For instance, the phenyl group of this compound can penetrate the hydrophobic cavity, while the cyclobutane and amine groups interact with the rim of the cyclodextrin. The subtle differences in the spatial arrangement of these groups between the R- and S-enantiomers lead to the differential binding affinity.
Mechanism 2: Interactions with Protein-Based CSPs (e.g., AGP)
Alpha-1-acid glycoprotein (AGP) is a complex protein with multiple chiral binding sites. The chiral recognition mechanism is multifactorial, involving a combination of interactions:
-
Ionic Interactions: The positively charged tertiary amine of this compound can interact with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface.[18]
-
Hydrophobic Interactions: The non-polar regions of this compound, such as the chlorophenyl and isobutyl groups, can interact with hydrophobic pockets within the protein.
-
Hydrogen Bonding: The amine group can also act as a hydrogen bond acceptor.
The precise three-dimensional fit of each enantiomer into a chiral binding pocket on the protein determines the strength of the overall interaction. The enantiomer that forms the more stable complex will be retained longer on the column.[5][7] The mobile phase pH is a critical parameter as it affects the ionization state of both the this compound molecule and the acidic/basic residues on the protein, thereby influencing the crucial ionic interactions.[7][19]
By understanding these mechanisms, a scientist can make more informed decisions during method development. For example, if peak tailing is an issue on an AGP column, adjusting the pH or the ionic strength of the mobile phase can help to mitigate unwanted ionic interactions.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Girona-Bolea, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Pharmaceutical Technology. (2004, November 2). Supercritical Fluid Chiral Separations. [Link]
-
News-Medical.Net. (2018, August 23). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]
-
Food Research. (2024, December 3). Validation of this compound and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. [Link]
-
S. J. Rajput, et al. RP-HPLC method for estimation of this compound hydrochloride monohydrate in capsule dosage forms. [Link]
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
-
Waters - Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this?. [Link]
-
R. L. Ch, et al. A stability indicating hplc method for the determination of this compound hydrochloride in bulk and. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Singh, A. K., et al. (2008). Development and validation of sensitive methods for determination of this compound hydrochloride monohydrate and direct enantiomeric separation on a protein-based chiral stationary phase. Journal of AOAC International, 91(3), 572-579. [Link]
- Hancu, G., et al. (2012). Enantiomeric Separation of this compound by Capillary Zone Electrophoresis. Revista de Chimie, 63(5), 518-522.
-
Lee, Y. J., et al. (2012). Chiral discrimination of this compound enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy. Archives of Pharmacal Research, 35(4), 671-681. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. chiral agp for the resolution of enantiomers - an overview. [Link]
-
Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]
- Petkova-Gueorguieva, E., et al. (2018). Detection of this compound in herbal food supplements by UHPLC/HRMS and UHPLC/MS-MS. Biomedical Research, 29(14).
-
ResearchGate. (2005). Investigation of chiral recognition mechanism on chicken α1-acid glycoprotein using separation system. [Link]
-
Ishii, K., et al. (2021). Revisiting Chiral Recognition Mechanism on Chicken Alpha 1-Acid Glycoprotein: Location of Chiral Binding Sites and Insight into Chiral Binding Mechanism. Molecules, 26(11), 3122. [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
ResearchGate. (2025, August 6). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. [Link]
-
Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?. [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
- Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research, 2(2), 1695-1703.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
-
ResearchGate. (2012, March). Chiral discrimination of this compound enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy. [Link]
-
Semantic Scholar. (2011, April 1). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. [Link]
-
LCGC International. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
ResearchGate. (2021, September 28). What may cause HPLC inconsistent retention time?. [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
- Lomenova, A. A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113997.
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
ResearchGate. (2007, January). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]
-
Semantic Scholar. Chiral discrimination of this compound enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (2008, April). Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity. [Link]
-
LCGC International. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. (2022, March 9). DEVELOPMENT OF AN HPLC METHOD FOR this compound IDENTIFICATION. SEARCH FOR UNDECLARED this compound IN BIOLOGICALLY ACTIVE ADDITIVES APPETITE SUPPRESSANTS. [Link]
-
Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?. [Link]
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). [Link]
-
ResearchGate. (2012, January). Enantiomeric Separation of this compound by Capillary Zone Electrophoresis. [Link]
-
ResearchGate. Comparisons of samples separation on Chiralcel OD-H. [Link]
-
Springer. Chiral Drug Separation. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral discrimination of this compound enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of sensitive methods for determination of this compound hydrochloride monohydrate and direct enantiomeric separation on a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmascholars.com [pharmascholars.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. welch-us.com [welch-us.com]
- 14. wyatt.com [wyatt.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ijrpc.com [ijrpc.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. mdpi.com [mdpi.com]
- 19. eijppr.com [eijppr.com]
Technical Support Center: Optimization of HPLC Parameters for Improved Sibutramine Peak Resolution
Welcome to the technical support center for the HPLC analysis of sibutramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can confidently troubleshoot and optimize your chromatographic separations for robust and reliable results.
Troubleshooting Guide: Resolving Common Peak Shape and Resolution Issues
This section addresses specific problems you might encounter during the HPLC analysis of this compound. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is a frequent issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the protonated amine groups of this compound and exposed, ionized silanol groups on the silica-based column packing material.[1] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
Step 1: Mobile Phase pH Adjustment The ionization state of both this compound and the stationary phase silanols is pH-dependent.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the residual silanol groups, minimizing their interaction with the positively charged this compound molecule.[1] A phosphate or trifluoroacetic acid (TFA) buffer is effective for this purpose.[2][3]
-
Increase the Mobile Phase pH: Alternatively, increasing the pH to above 7 can deprotonate the this compound molecule, reducing its interaction with silanols. However, be cautious as high pH can dissolve silica-based columns. Using a hybrid or pH-stable column is recommended for high-pH work.[4]
Step 2: Employ Mobile Phase Additives Small amounts of amine modifiers can be added to the mobile phase to compete with this compound for active sites on the stationary phase.
-
Triethylamine (TEA): Adding a low concentration of TEA (e.g., 0.1-0.5%) to the mobile phase can effectively mask the silanol groups, leading to improved peak symmetry.[5][6]
Step 3: Evaluate Column Chemistry If mobile phase adjustments are insufficient, the column itself may be the issue.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.
-
Consider a Different Stationary Phase: Columns with different stationary phases, such as a Phenyl column, can offer alternative selectivity and may reduce tailing.[7]
Step 4: Check for Column Contamination or Degradation Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites and peak tailing.
-
Implement a Column Wash: A thorough wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) can remove contaminants.[4]
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and is a cost-effective way to extend column lifetime.[8]
Q2: I'm observing peak fronting for my this compound standard. What does this indicate and what are the corrective actions?
A2: Peak fronting is less common than tailing but can occur due to several factors, often related to the sample and its introduction onto the column.
-
Sample Overload: Injecting too concentrated a sample can lead to a saturation of the stationary phase at the column inlet, causing the peak to front.[9]
-
Solution: Reduce the concentration of your this compound standard and re-inject. A good starting point is to dilute the sample ten-fold.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with high aqueous content), the sample band will not focus properly at the head of the column, leading to distortion.[4]
-
Solution: Dissolve your standard in the mobile phase or a solvent with a weaker or equivalent elution strength.
-
-
Column Void or Channeling: A void at the column inlet or a poorly packed bed can cause the sample to travel through different paths, resulting in a distorted peak.[4][8]
-
Solution: Disconnect the column and inspect the inlet frit for any visible voids. If a void is suspected, replacing the column is often the only remedy.
-
Q3: My this compound peak is co-eluting with a degradation product. How can I improve the resolution?
A3: Achieving adequate resolution between the parent drug and its degradation products is critical for a stability-indicating method.[10] Forced degradation studies are essential to identify potential co-elution issues.[10][11]
Systematic Approach to Improving Resolution:
-
1. Adjust Mobile Phase Strength: The first step is to alter the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.
-
Decrease Organic Content: This will increase the retention time of both peaks, potentially providing enough separation.
-
Gradient Elution: If an isocratic method fails, a shallow gradient can be employed to resolve closely eluting peaks.
-
-
2. Modify Mobile Phase pH: Changing the pH can alter the polarity and ionization state of this compound and its degradants differently, leading to changes in retention and improved selectivity.[12]
-
3. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly impact selectivity due to different solvent properties and interactions.
-
4. Evaluate a Different Column: If mobile phase optimization is unsuccessful, a column with a different stationary phase chemistry (e.g., C8, Phenyl) will provide a different retention mechanism and likely resolve the co-eluting peaks.[7][13]
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound? A1: The most commonly reported UV detection wavelength for this compound is 225 nm .[2][7][10] Other wavelengths such as 222 nm, 223 nm, and 230 nm have also been successfully used.[11][13][14] It is always recommended to perform a UV scan of your this compound standard in the mobile phase to confirm the wavelength of maximum absorbance for your specific conditions.
Q2: Which type of HPLC column is best suited for this compound analysis? A2: Reversed-phase C18 and C8 columns are the most frequently used and are suitable for most applications.[6][10][13] A standard dimension of 150 mm x 4.6 mm with 5 µm particles is a good starting point.[10] For specific separation challenges, a Phenyl column has also been shown to provide good peak shape and resolution.[7]
Q3: Can I use methanol instead of acetonitrile as the organic modifier? A3: Yes, methanol can be used. Several validated methods utilize methanol in the mobile phase.[2][5] Keep in mind that acetonitrile generally has a lower viscosity and provides better peak efficiency, but methanol can offer different selectivity which might be advantageous for resolving this compound from impurities or degradation products.
Q4: What are typical starting conditions for developing a new HPLC method for this compound? A4: A robust starting point for method development would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Composition | Isocratic, 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
These parameters are based on numerous validated methods and provide a high probability of initial success.[2][7][10] From here, you can optimize based on your specific separation needs.
Q5: How do I ensure my method is stability-indicating? A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[10] To validate this, you must perform forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light.[10][11] The chromatograms from these stressed samples must show that the this compound peak is pure and well-resolved from any degradant peaks that are formed.
Experimental Protocols
Protocol 1: Basic Isocratic HPLC Method for this compound Quantification
-
Preparation of Mobile Phase:
-
Aqueous Component: Prepare a 50 mM solution of ammonium dihydrogen phosphate. Adjust the pH to 6.0 using a dilute sodium hydroxide solution.[7]
-
Organic Component: HPLC-grade Acetonitrile.
-
Final Mobile Phase: Mix the aqueous component and acetonitrile in a ratio of 35:65 (v/v).[7] Degas the solution by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a diluent of methanol and water (65:35, v/v) to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
References
-
Suneetha, D., & Rao, A. L. (2011). A stability indicating hplc method for the determination of this compound hydrochloride in bulk and commercial formulations. International Journal of Research in Pharmacy and Chemistry, 1(3), 532-539. [Link]
-
Chorilli, M., Salgado, H. R. N., & Santos, D. R. (2011). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. Analytical Methods, 3(4), 937-941. [Link]
-
Chandorkar, J. G., Kotwal, V. B., Dhande, N. S., Pachpor, M. P., & Pande, V. V. (2008). Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity. Pakistan journal of pharmaceutical sciences, 21(2), 121–124. [Link]
-
Suthar, A. P., et al. (2009). RP-HPLC method for estimation of this compound hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 793-800. [Link]
-
Israyelyan, R. E., & Sargsyan, T. H. (2022). DEVELOPMENT OF AN HPLC METHOD FOR this compound IDENTIFICATION. SEARCH FOR UNDECLARED this compound IN BIOLOGICALLY ACTIVE ADDITIVES APPETITE SUPPRESSANTS. Proceedings of the YSU B: Chemical and Biological Sciences, 56(1 (257)), 31-40. [Link]
-
Rajasekaran, A., & Kavitha, J. (2014). Stress degradation studies on this compound HCl and development of a validated stability-Indicating HPLC assay for bulk drug and Pharmaceutical dosage form. American Journal of Pharmacy & Health Research, 2(8), 61-72. [Link]
-
Nguyen, T. K. C., Vo, T. N., & Nguyen, T. K. P. (2023). Validation of this compound and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Food Research, 7(1), 1-8. [Link]
-
Al-Absi, H. R., et al. (2010). A sensitive and rapid liquid chromatographic method was successfully developed and validated for the determination of this compound hydrochloride in bulk and capsules. ResearchGate. [Link]
-
Al-Subaie, A. M., et al. (2014). Determination of this compound and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 1206-1218. [Link]
-
Salgado, H. R. N., & Barboza, F. M. (2009). LC Method for Studies on the Stability of this compound in Soft Gelatin Capsules. Journal of the Brazilian Chemical Society, 20(1), 143-149. [Link]
-
Chandorkar, J. G., et al. (2008). Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity. ResearchGate. [Link]
-
Israyelyan, R. E., & Sargsyan, T. H. (2022). DEVELOPMENT OF AN HPLC METHOD FOR this compound IDENTIFICATION. SEARCH FOR UNDECLARED this compound IN BIOLOGICALLY ACTIVE ADDITIVES APPETITE SUPPRESSANTS. ResearchGate. [Link]
-
Diefenbach, I. C. F., et al. (2009). Development and Validation of a Column High-Performance Liquid Chromatographic Method for Determination of this compound in Capsules. Journal of AOAC INTERNATIONAL, 92(1), 148–151. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. [Link]
-
Israyelyan, R. E., & Sargsyan, T. H. (2022). DEVELOPMENT OF AN HPLC METHOD FOR this compound IDENTIFICATION. SEARCH FOR UNDECLARED this compound IN BIOLOGI. ResearchGate. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijrpc.com [ijrpc.com]
- 11. ajphr.com [ajphr.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Cardiovascular Side Effects of Sibutramine in Animal Research
This guide is intended for researchers, scientists, and drug development professionals utilizing sibutramine in animal models. It provides in-depth troubleshooting advice and technical guidance to mitigate the known cardiovascular side effects of this compound, ensuring data integrity and animal welfare.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound's cardiovascular profile.
Q1: What is the primary mechanism of action of this compound that leads to cardiovascular side effects?
A: this compound is a serotonin and norepinephrine reuptake inhibitor.[1][2][3] Its primary therapeutic effect on weight loss is centrally mediated, enhancing satiety.[4][5] However, by inhibiting the reuptake of norepinephrine in the periphery, this compound increases synaptic norepinephrine concentrations, leading to a sympathomimetic effect.[6][7][8] This peripheral action stimulates adrenergic receptors, resulting in increases in heart rate (tachycardia) and blood pressure (hypertension).[6][8][9] While some studies suggest a complex interplay with a potential counteracting central sympatholytic effect, the peripheral effects are often dominant and are the primary cause of the observed cardiovascular side effects.[4][10]
Q2: Why is it crucial to continuously monitor cardiovascular parameters in animal models treated with this compound?
A: Continuous monitoring is critical for several reasons. Firstly, the cardiovascular effects, including hypertension and tachycardia, are the most significant adverse events associated with this compound and were the reason for its market withdrawal for human use.[2][6] Secondly, these side effects can be a major confounding factor in research, making it difficult to distinguish between the metabolic effects of the drug and secondary effects due to cardiovascular changes. Thirdly, unmonitored, severe increases in blood pressure and heart rate can lead to animal welfare issues, including cardiac distress and mortality.[2][11] The this compound Cardiovascular Outcomes (SCOUT) trial in humans confirmed an increased risk of nonfatal myocardial infarction and stroke in subjects with pre-existing cardiovascular disease, underscoring the importance of careful monitoring.[1][6]
Q3: What are the most common animal models used for this compound research, and do they exhibit similar cardiovascular responses?
A: Sprague-Dawley and Wistar rats are commonly used models.[3][12] Studies in Sprague-Dawley rats have demonstrated that this compound causes dose-dependent pressor (increased blood pressure) and tachycardic effects.[3][13] Beagle dogs have also been used in cardiovascular safety pharmacology studies and show significant increases in heart rate and blood pressure at higher doses.[14][15] While specific responses can vary between species and even strains due to genetic differences, the general sympathomimetic-driven increase in heart rate and blood pressure is a consistent finding across models.[3][16]
Section 2: Troubleshooting Guide for Experimental Protocols
This section provides solutions to specific problems researchers may encounter during their experiments.
Issue 1: Excessive Tachycardia and Hypertension Observed Post-Administration
Q: Our lab is observing sharp, acute increases in heart rate (>50 bpm) and blood pressure (>20 mmHg) in our rats immediately following oral gavage of this compound. How can we mitigate this acute response to get more stable and clinically relevant data?
A: This acute and pronounced response is often a combination of the drug's peak plasma concentration and stress from the administration procedure itself. Here’s how to troubleshoot:
-
Causality: Oral gavage leads to a rapid absorption and a high peak concentration (Cmax) of this compound and its active metabolites, causing a strong sympathomimetic surge.[3] Handling and restraint for the procedure also independently activate the sympathetic nervous system, leading to stress-induced hypertension and tachycardia, which then compounds the pharmacological effect of the drug.[17][18][19]
-
Solution 1: Dose-Response Evaluation & Adjustment:
-
Rationale: The cardiovascular effects of this compound are dose-dependent.[13] It is crucial to establish a dose-response curve in your specific animal model to identify the lowest effective dose for your primary endpoint (e.g., weight loss) that produces the most acceptable cardiovascular profile.
-
Action: Start with a lower dose than initially planned and titrate upwards. A study in conscious rats showed clear pressor and tachycardic effects at doses of 3 and 9 mg/kg.[3] Consider testing doses in the 1-5 mg/kg range.
-
-
Solution 2: Acclimatization to Handling and Dosing Procedure:
-
Rationale: Acclimatizing animals to the handling and restraint associated with oral gavage can significantly reduce the stress-induced component of the cardiovascular response.[19]
-
Action: Implement a multi-day acclimatization protocol before the study begins. (See Protocol 2: Acclimatization to Handling and Dosing Procedures below).
-
-
Solution 3: Alternative Administration Route:
-
Rationale: To avoid the sharp peaks in plasma concentration associated with bolus dosing, consider methods that provide a more continuous and stable drug delivery.
-
Action: For long-term studies, the use of surgically implanted osmotic mini-pumps to deliver this compound continuously at a controlled rate is a superior alternative. This mimics a more steady-state plasma concentration, reducing the acute cardiovascular spikes.
-
Issue 2: High Subject-to-Subject Variability in Cardiovascular Data
Q: We are seeing a wide spread in our blood pressure and heart rate data within the this compound-treated group. What are the potential causes, and how can we improve the consistency of our results?
A: High variability undermines the statistical power of your study and can obscure true treatment effects. The primary causes are often a combination of inconsistent experimental procedures and underlying biological differences.
-
Causality: The sympathetic nervous system's reactivity can be influenced by numerous factors including genetics, stress levels, and time of day.[16] Inconsistent handling, minor variations in dosing times, and failure to control for the animals' circadian rhythms can all contribute to data variability.
-
Solution: Implement a Standardized Experimental Workflow:
-
Rationale: A rigorously standardized protocol ensures that each animal is treated as identically as possible, minimizing external sources of variation.
-
Action: Design and adhere to a strict workflow from animal selection to data collection. This includes controlling for age, weight, and sex. House animals individually to prevent social stress and perform all procedures at the same time each day to account for circadian variations in cardiovascular parameters.
-
-
Workflow Diagram for Minimizing Experimental Variability
Caption: this compound's mechanism leading to cardiovascular effects.
-
Suggested Assays:
-
Plasma Catecholamine Measurement: Use ELISA to quantify plasma norepinephrine levels to confirm the systemic sympathomimetic state.
-
Western Blotting: Analyze heart tissue lysates for changes in the expression and phosphorylation status of key proteins in the adrenergic signaling pathway, such as β1-adrenergic receptors, phospholamban (PLN), and protein kinase A (PKA) substrates.
-
Histopathology: Examine heart tissue sections for evidence of hypertrophy, fibrosis, or other pathological changes indicative of cardiotoxicity.
-
References
-
Scheen, A. J. (2011). This compound on Cardiovascular Outcome. Diabetes Care, 34(Supplement_2), S114–S119. [Link]
-
Jordan, J., et al. (2002). Paradoxical Effect of this compound on Autonomic Cardiovascular Regulation. Circulation, 106(13), 1355–1359. [Link]
-
Scheen, A. J. (2010). This compound: review of its cardiovascular risk-benefit profile. Expert Opinion on Drug Safety, 9(1), 147-161. [Link]
-
Grassi, G., et al. (2005). Influence of this compound treatment on sympathetic vasomotor tone in obese subjects. Hypertension, 46(6), 1331-1335. [Link]
-
Emory University Health Sciences. (2012). Immune cells required for stress-induced rise in blood pressure in animals. ScienceDaily. [Link]
-
Wilde, E., et al. (2017). Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. Journal of the American Heart Association, 6(7), e006035. [Link]
-
Head, G. A., & Mayorov, D. N. (2001). Comparison of telemetric and tail-cuff blood pressure monitoring in adrenocorticotrophic hormone-treated rats. Clinical and Experimental Pharmacology and Physiology, 28(11), 940-944. [Link]
-
James, W. P. T., et al. (2010). Effect of this compound on Cardiovascular Outcomes in Overweight and Obese Subjects. New England Journal of Medicine, 363(10), 905–917. [Link]
-
Harrison, D. G., et al. (2024). Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats. Hypertension, 81(1), 3-5. [Link]
-
Scheen, A. J. (2011). Mechanisms of action and clinical effects of this compound. SNS, sympathetic nervous system; Tg, triglycerides. ResearchGate. [Link]
-
Yun, J., et al. (2015). Cardiovascular Safety Pharmacology of this compound. Biomolecules & Therapeutics, 23(4), 386–389. [Link]
-
Shah, A., et al. (2021). This compound-Induced Nonischemic Cardiomyopathy. Cureus, 13(9), e18193. [Link]
-
Bar-Ilan, A., et al. (2001). Acute cardiovascular effects of this compound in conscious rats. Journal of Pharmacology and Experimental Therapeutics, 298(2), 654-660. [Link]
-
Lawler, J. E., et al. (1980). Pathophysiological changes associated with stress-induced hypertension in the borderline hypertensive rat. Hypertension, 2(5), 664-669. [Link]
-
JoVE. (2014). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. Journal of Visualized Experiments. [Link]
-
Haynes, W. G., & Egri, Z. (2005). This compound and the sympathetic nervous system in obese humans. Clinical Autonomic Research, 15(3), 189-192. [Link]
-
McCarty, R. (1983). Stress, behavior and experimental hypertension. Neuroscience & Biobehavioral Reviews, 7(4), 493-502. [Link]
-
Vlachopoulos, C., et al. (2007). This compound-associated adverse effects: a practical guide for its safe use. Obesity Reviews, 8(4), 307-314. [Link]
-
Lerman, L. O., et al. (2016). Animal models for the study of primary and secondary hypertension in humans (Review). International Journal of Molecular Medicine, 38(5), 1339-1349. [Link]
-
Lawler, J. E., et al. (1981). Effects of stress on blood pressure and cardiac pathology in rats with borderline hypertension. Hypertension, 3(4), 496-505. [Link]
-
Harrison, D. G., et al. (2024). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 81(1), 3-5. [Link]
-
Scheen, A. J. (2011). This compound on Cardiovascular Outcome. ResearchGate. [Link]
-
Alyu, F., et al. (2021). Interrelated In Vitro Mechanisms of this compound-Induced Cardiotoxicity. Cardiovascular Toxicology, 21(4), 322-335. [Link]
-
Harrison, D. G., et al. (2024). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. PubMed. [Link]
-
ADInstruments. (n.d.). Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. [Link]
-
Sharma, A. M. (2007). Does pharmacologically induced weight loss improve cardiovascular outcome? this compound pharmacology and the cardiovascular system. European Heart Journal Supplements, 9(suppl_L), L33-L37. [Link]
-
Wu, G., et al. (2014). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. Journal of Visualized Experiments, (86), 51421. [Link]
-
Gibson, K. R., et al. (2006). 5-HT(1A) activation counteracts cardiovascular but not hypophagic effects of this compound in rats. European Journal of Pharmacology, 536(1-2), 102-108. [Link]
-
Charles River Laboratories. (2017). Blood Pressure Telemetry Device Implantation in Rodents. [Link]
-
Huetteman, D. A., & Bogie, H. (2009). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Methods in Molecular Biology, 573, 57-73. [Link]
-
Grandis, D. J., et al. (2017). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 15(8), 1156–1166. [Link]
-
Alyu, F., et al. (2021). This compound and its cardiovascular effects: A deadly combination. ResearchGate. [Link]
-
Yun, J., et al. (2015). Cardiovascular Safety Pharmacology of this compound. PubMed. [Link]
-
Bar-Ilan, A., et al. (2001). Acute Cardiovascular Effects of this compound in Conscious Rats. ResearchGate. [Link]
-
James, W. P. T., et al. (2010). Effect of this compound on Cardiovascular Outcomes in Overweight and Obese Subjects. New England Journal of Medicine, 363(10), 905-917. [Link]
-
James, W. P. T., et al. (2010). Effect of this compound on Cardiovascular Outcomes in Overweight and Obese Subjects. Semantic Scholar. [Link]
Sources
- 1. img.medsci.cn [img.medsci.cn]
- 2. This compound-Induced Nonischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute cardiovascular effects of this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-associated adverse effects: a practical guide for its safe use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound treatment on sympathetic vasomotor tone in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interrelated In Vitro Mechanisms of this compound-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT(1A) activation counteracts cardiovascular but not hypophagic effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Safety Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular Safety Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stress, behavior and experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immune cells required for stress-induced rise in blood pressure in animals [news.emory.edu]
- 18. ahajournals.org [ahajournals.org]
- 19. Pathophysiological changes associated with stress-induced hypertension in the borderline hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sibutramine Degradation Product Identification and Characterization
Welcome to the technical support center for the analysis of Sibutramine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing these compounds. The following question-and-answer format directly addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Forced Degradation Studies
Question: I'm starting a forced degradation study for this compound. What are the recommended stress conditions, and what is the scientific rationale behind them?
Answer:
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] For this compound, a comprehensive study should include acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[4][5][6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might occur under long-term storage without being unrealistic.[3]
Experimental Protocol: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1M - 1M HCl | 60°C - Reflux | 1 - 24 hours | To simulate degradation in an acidic environment, which can occur during formulation or in the gastrointestinal tract.[4][8] |
| Alkaline Hydrolysis | 0.1M - 1M NaOH | 60°C - Reflux | 1 - 24 hours | To assess stability in alkaline conditions, relevant for certain dosage forms and physiological pH ranges.[4][8] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temp - 60°C | 1 - 24 hours | To mimic potential oxidation from excipients containing peroxides or exposure to atmospheric oxygen.[1][4][8] |
| Thermal Degradation | Dry Heat | 105°C | 24 - 48 hours | To evaluate the solid-state stability of the drug substance at elevated temperatures.[4][7] |
| Photolytic Degradation | UV/Fluorescent Light | Room Temp | Per ICH Q1B | To determine the drug's sensitivity to light, which can cause photodegradation. Light has been identified as a significant stressor for this compound.[1][9] |
Causality and Insights:
-
The concentration of acid/base and the temperature should be optimized to achieve the target degradation. Starting with milder conditions (e.g., 0.1M acid/base at 60°C for 1 hour) and escalating is a prudent approach.[4][8]
-
This compound has been shown to be labile to acid, base, and oxidative stress, with significant degradation observed under these conditions.[4] One study noted that light was the most significant factor contributing to its degradation.[9]
-
It is essential to neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.[4]
Analytical Method Development
Question: My chromatograms show poor separation between this compound and its degradation products. How can I optimize my HPLC method?
Answer:
Developing a robust, stability-indicating HPLC method is paramount for accurately quantifying this compound in the presence of its degradants.[4][5] Several factors can be adjusted to improve chromatographic resolution.
Troubleshooting Poor Separation:
| Parameter | Recommendation | Rationale |
| Column Chemistry | C8 or C18 reversed-phase columns are commonly used.[4][5][6][9] Consider a phenyl-type column for alternative selectivity.[10] | The choice of stationary phase significantly impacts the separation mechanism. Different column chemistries offer varying hydrophobic and polar interactions. |
| Mobile Phase Composition | A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) is typical.[4][5][11] Adjusting the organic-to-aqueous ratio can significantly alter retention times and selectivity. | Fine-tuning the mobile phase composition modifies the polarity and elution strength, directly influencing the separation of compounds with different polarities. |
| Mobile Phase pH | The pH of the aqueous phase should be controlled. A pH of around 4.5-5.5 is often effective.[4][5][6] | This compound is a basic compound. Adjusting the pH can change its ionization state and, consequently, its retention on a reversed-phase column. |
| Flow Rate | A flow rate of 1.0 - 1.1 mL/min is a good starting point.[4][5][6][9] | Modifying the flow rate can affect column efficiency and resolution, though it's often a less impactful parameter than mobile phase composition. |
| Detection Wavelength | UV detection at 222 nm or 225 nm is commonly employed.[4][5][6][9] | This wavelength provides good sensitivity for this compound and its likely degradation products, which are expected to retain the chromophore. |
Example of a Validated HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 5.0) : Acetonitrile (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | 222 nm[5] |
| Retention Time | ~4.52 min[5] |
Workflow for Method Optimization:
Caption: HPLC Method Optimization Workflow.
Identification of Degradation Products
Question: I have separated the degradation products, but how do I identify their structures?
Answer:
The structural elucidation of unknown degradation products requires a combination of analytical techniques, primarily mass spectrometry (MS).
Key Techniques for Structural Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this purpose. It provides the molecular weight of the degradation product and its fragmentation pattern, which can be used to deduce the structure.[11][12][13][14]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.[14][15]
This compound's Known Metabolic and Degradation Pathways:
This compound is known to undergo N-demethylation to form active metabolites, mono-desmethylthis compound (M1) and di-desmethylthis compound (M2).[16][17] These are also potential degradation products. Other likely degradation pathways include hydroxylation and oxidation of the alkyl side chain.[18][19]
Expected m/z Values for this compound and Key Degradants (Positive Ion Mode):
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₁₇H₂₆ClN | 280.2 |
| Mono-desmethylthis compound (M1) | C₁₆H₂₄ClN | 266.2 |
| Di-desmethylthis compound (M2) | C₁₅H₂₂ClN | 252.2 |
Note: These are nominal masses. HRMS would provide more precise values.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. ijrpc.com [ijrpc.com]
- 5. ajphr.com [ajphr.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. scispace.com [scispace.com]
- 12. Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 14. Detection of this compound, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and identification of a this compound analogue adulterated in slimming dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. A pilot study to evaluate the pharmacokinetics of this compound in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 18. researchgate.net [researchgate.net]
- 19. Photocatalytic degradation of diphenhydramine in aqueous solution by natural dolomite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Refinement of dosing regimens to mitigate Sibutramine-induced tachyphylaxis
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Neuropharmacology Division Topic: Refinement of Dosing Regimens to Mitigate Sibutramine-Induced Tachyphylaxis
This guide provides a comprehensive technical and theoretical framework for understanding and experimentally addressing the phenomenon of tachyphylaxis observed with chronic this compound administration. It is designed to move beyond simple protocols to explain the underlying causality, enabling researchers to design more robust and insightful experiments.
Section 1: Understanding the Core Mechanisms
Mechanism of Action: A Dual Inhibition Strategy
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) that also weakly inhibits dopamine reuptake.[1][2] Its therapeutic effect in weight management stems from the increased availability of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which enhances satiety and may increase thermogenesis.[3][4][5] Unlike older amphetamine-like drugs, this compound does not stimulate monoamine release, which was a key factor in its initial safety profile.[6]
The primary pharmacological action is mediated by its active metabolites, M1 and M2, which block the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This blockade prevents the reabsorption of these neurotransmitters from the synapse, prolonging their action on postsynaptic receptors and leading to reduced appetite and food intake.[5][8]
Caption: this compound's mechanism of action.
The Phenomenon of Tachyphylaxis: Why Efficacy Fades
Tachyphylaxis, or drug tolerance, is the progressive loss of a therapeutic response to a drug despite continuous administration.[9][10] With this compound, this typically manifests as a plateau in weight loss after 6-12 months of treatment, followed by weight regain if the drug is discontinued.[6] While the precise mechanisms are not fully elucidated for this compound, the leading hypotheses, drawn from extensive research on SNRIs and other antidepressants, point to pharmacodynamic adaptations.[11][12]
Key Hypothesized Mechanisms:
-
Receptor Desensitization/Downregulation: Chronic overstimulation of postsynaptic serotonin and norepinephrine receptors can trigger homeostatic cellular responses. The cell may reduce the number of receptors on its surface (downregulation) or uncouple them from their intracellular signaling pathways (desensitization). This adaptation dampens the therapeutic signal, reducing the drug's effect even at a constant dose.[12]
-
Transporter Density Alteration: The monoamine transporters (SERT and NET) themselves can be subject to regulation. Chronic blockade might lead to changes in their expression or trafficking to the cell membrane, although this is a complex area of research.
-
Homeostatic Counter-regulation: The brain's energy homeostasis circuits are robustly defended. As this compound induces weight loss, the brain may initiate powerful counter-regulatory mechanisms. These include stimulating appetite and reducing basal energy expenditure to resist further weight reduction and restore the previous body weight "set point."[6]
Section 2: Strategic Dosing to Counteract Tachyphylaxis
The core principle behind refining dosing regimens is to interrupt the constant pharmacological pressure that drives the adaptive changes leading to tachyphylaxis.
Rationale for Dose Refinement
Continuous, long-term administration of this compound maintains high synaptic concentrations of monoamines, which is the very trigger for the homeostatic mechanisms that cause tachyphylaxis. By introducing drug-free periods or varying the dose, we hypothesize that the system can "reset," allowing for the resensitization of receptors and transporters.
Investigational Dosing Strategies
Based on clinical and preclinical data, several strategies can be investigated to mitigate tolerance.
| Dosing Strategy | Description | Rationale | Key Considerations |
| Continuous Dosing | Standard, once-daily administration (e.g., 10-15 mg/day).[13] | Serves as the baseline control to establish the onset and magnitude of tachyphylaxis. | Represents the current clinical paradigm and the standard against which new regimens must be compared. |
| Intermittent Dosing ("Drug Holiday") | Cyclical administration, e.g., 12 weeks on, 6 weeks off.[14] | Allows for periods of receptor and transporter resensitization, potentially restoring drug efficacy upon re-administration.[11][15] | The duration of the "off" period is critical and must be long enough for biological systems to reset. |
| Dose Escalation | Increasing the dose (e.g., from 10 mg to 15 mg) upon evidence of a plateau in efficacy.[13] | Attempts to overcome the developed tolerance by increasing the pharmacological effect. | Often provides only temporary benefit and may increase the risk of adverse effects, such as increased heart rate and blood pressure.[3][16] |
| Pulse Dosing | Short bursts of high-dose therapy followed by extended drug-free intervals. | A more aggressive form of intermittent dosing designed to maximize the therapeutic window before tolerance develops. | Higher potential for adverse events during the "on" phase; requires careful safety monitoring. |
A notable clinical trial demonstrated that intermittent this compound therapy (12 weeks on, followed by placebo) was therapeutically equivalent to continuous therapy over 48 weeks in terms of weight loss, but with a lower frequency of adverse events.[17] This provides strong clinical evidence supporting the investigation of non-continuous dosing regimens.
Section 3: Experimental Models & Protocols
Designing experiments to test these dosing strategies requires robust and validated models.
Caption: Experimental workflow for testing dosing regimens.
Protocol: Assessing Monoamine Transporter Density via Autoradiography
This protocol provides a method to quantify one of the key potential molecular drivers of tachyphylaxis: changes in the density of SERT and NET in relevant brain regions (e.g., hypothalamus).
Objective: To measure and compare the density of serotonin or norepinephrine transporters in brain tissue from animals subjected to different this compound dosing regimens.
Materials:
-
Fresh-frozen rodent brain tissue, sectioned at 20 µm on a cryostat.
-
Radioligand (e.g., [³H]-citalopram for SERT, or [³H]-nisoxetine for NET).
-
Incubation buffers and wash buffers.
-
Non-specific binding agent (e.g., excess unlabeled citalopram or desipramine).
-
Phosphor imaging screens or autoradiography film.
-
Image analysis software (e.g., ImageJ with autoradiography plugins).
Procedure:
-
Tissue Preparation: Mount cryostat-cut brain sections onto gelatin-coated slides and allow them to air-dry. Store at -80°C until use.
-
Pre-incubation: Thaw slides and pre-incubate them in buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides in a solution containing the radioligand at a concentration near its Kd (dissociation constant) for 60-120 minutes.
-
Total Binding: A subset of slides is incubated with only the radioligand.
-
Non-specific Binding (NSB): A separate subset of slides is incubated with the radioligand plus a high concentration of an unlabeled competitor to saturate the specific binding sites.
-
-
Washing: Quickly wash the slides in ice-cold buffer to remove unbound radioligand. The number and duration of washes must be optimized to maximize the signal-to-noise ratio.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging screen or film in a light-tight cassette. Exposure time can range from hours to weeks depending on the isotope and ligand specific activity.
-
Imaging & Analysis: Scan the phosphor screen or develop the film. Using image analysis software, quantify the optical density in the regions of interest (e.g., hypothalamus).
-
Calculation: Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region. This value is proportional to the transporter density.[18]
Section 4: Troubleshooting & FAQs
Q1: We observe a rapid loss of efficacy in our continuous high-dose group, but no significant cardiovascular side effects. What could explain this?
A1: This suggests that tachyphylaxis is occurring at the level of the central nervous system (CNS) targets for efficacy (appetite suppression) before significant tolerance develops in the peripheral systems that regulate cardiovascular function.[19][20] The sympathomimetic effects leading to increased heart rate and blood pressure may be mediated by slightly different receptor subtypes or have different desensitization kinetics.[21] Your focus should be on CNS-specific adaptations. Consider performing terminal studies to analyze transporter density and receptor expression in the hypothalamus.[6]
Q2: Our intermittent dosing ("drug holiday") protocol is not restoring efficacy. The animals' weight loss curve remains flat after the drug is reintroduced. Why?
A2: There are two primary possibilities:
-
Insufficient "Off" Period: The drug-free interval may be too short for the neuronal systems to fully resensitize. Research on antidepressant tachyphylaxis suggests a minimum of 3-4 weeks may be needed to restore receptor sensitivity in humans, which would translate to a proportionally shorter but still significant period in rodents.[11] Consider extending the "off" period in your next experimental cohort.
-
Profound Homeostatic Reset: The initial period of weight loss may have triggered a powerful and persistent metabolic adaptation (e.g., reduced energy expenditure) that is not easily reversed by a short drug holiday.[6] To test this, you would need to incorporate indirect calorimetry into your in-life measurements to assess changes in metabolic rate across the different dosing groups.
Q3: How can we differentiate between true pharmacodynamic tachyphylaxis and other factors like poor drug absorption or increased metabolism over time?
A3: This is a critical experimental control. You must incorporate pharmacokinetic (PK) analysis into your study design.
-
Protocol: Collect satellite blood samples from a subset of animals in each group at several time points during the study (e.g., Week 1, Week 8, and Week 16).
-
Analysis: Analyze plasma concentrations of this compound and its active metabolites (M1 and M2) using LC-MS/MS.
-
Interpretation: If plasma drug levels remain consistent over the course of the study while the therapeutic effect diminishes, you can confidently rule out pharmacokinetic changes and conclude that the tolerance is due to pharmacodynamic adaptations at the target site.
Q4: We are concerned about the cardiovascular risks reported in clinical trials like SCOUT. How can we monitor this in our preclinical models?
A4: The cardiovascular side effects are a major concern and were central to this compound's withdrawal from many markets.[6][22] Monitoring these effects is essential for any study.
-
Gold Standard: Use radiotelemetry implants. These devices are surgically implanted into the animal and allow for continuous, conscious, and unrestrained monitoring of blood pressure, heart rate, and ECG. This provides the highest quality data for assessing cardiovascular risk.
-
Alternative Method: If telemetry is not feasible, use a non-invasive tail-cuff system for periodic blood pressure and heart rate measurements. While less precise and potentially stressful for the animals, it can still provide valuable trend data when performed consistently. It is crucial to acclimate the animals to the procedure to minimize stress-induced artifacts.
References
-
Fava, M., & Papakostas, G. I. (2014). Identification and Treatment of Antidepressant Tachyphylaxis. Innovations in Clinical Neuroscience, 11(3-4), 24–28. [Link]
-
GlobalRPH. (2025). Tachyphylaxis in Antidepressants: The Science Behind Treatment Resistance. GlobalRPH. [Link]
-
Araújo, J. R., & Martel, F. (2012). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 10(1), 49–52. [Link]
-
Scheen, A. J. (2011). This compound on Cardiovascular Outcome. Diabetes Care, 34(Supplement 2), S114–S119. [Link]
-
Scheen, A. J. (2009). This compound: review of its cardiovascular risk-benefit profile. SciSpace. [Link]
-
Heal, D. J., & Cheetham, S. C. (n.d.). Mechanisms of Action of this compound. ResearchGate. [Link]
-
Mansi, I., Ghandour, G., & El-Khatib, M. (2013). This compound-Induced Nonischemic Cardiomyopathy. Case Reports in Medicine, 2013, 628713. [Link]
-
Liew, Y. P., & Rajbanshi, B. (2012). A Case Report On this compound Induced Cardiomyopathy. The Internet Journal of Cardiology, 10(1). [Link]
-
Drugs.com. (n.d.). This compound Dosage. Drugs.com. [Link]
-
Psychepedia. (2025). Antidepressant Tachyphylaxis: Causes & Solutions. Psychepedia. [Link]
-
Elisaf, M., & Filippatos, T. (2009). The use of this compound in the management of obesity and related disorders: An update. Recent Patents on Cardiovascular Drug Discovery, 4(1), 25-39. [Link]
-
Heal, D. J., Aspley, S., & Prow, M. R. (1998). An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action. International Journal of Obesity, 22(7), 609-622. [Link]
-
Gnanadesikan, S., & Lyons, T. (2020). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 47(8), 1869-1894. [Link]
-
Stock, M. J. (2002). This compound: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33. [Link]
-
Patsnap. (2024). What is the mechanism of this compound sulfate?. Patsnap Synapse. [Link]
-
Fava, M., & Papakostas, G. I. (2014). Identification and treatment of antidepressant tachyphylaxis. Innovations in Clinical Neuroscience, 11(3-4), 24-28. [Link]
-
Vermont Anesthesia Services. (n.d.). What is Drug Tachyphylaxis?. Vermont Anesthesia Services. [Link]
-
Wikipedia. (n.d.). Antidepressant treatment tachyphylaxis. Wikipedia. [Link]
-
Ryan, D. H., Kaiser, P., & Bray, G. A. (1995). This compound: a novel new agent for obesity treatment. Obesity Research, 3 Suppl 4, 553S-559S. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Rissanen, A., et al. (2001). Long-term weight loss with this compound: a randomized controlled trial. JAMA, 285(9), 1159-1166. [Link]
-
Goodfellow Unit. (2019). Improved sexual functioning with weekend drug holiday for SSRI induced dysfunction. Goodfellow Unit. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Hanotin, C., et al. (1998). Efficacy and tolerability of this compound in obese patients: a dose-ranging study. International Journal of Obesity and Related Metabolic Disorders, 22(1), 32-38. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.22. [Link]
-
Bray, G. A., et al. (1996). A double-blind randomized placebo-controlled trial of this compound. Obesity Research, 4(3), 263-270. [Link]
-
McNeely, W., & Goa, K. L. (1998). This compound. A review of its contribution to the management of obesity. Drugs, 56(6), 1093-1124. [Link]
-
Kilbourn, M. R. (2001). Imaging the vesicular monoamine transporter. Nuclear Medicine and Biology, 28(5), 559-563. [Link]
-
Bray, G. A., et al. (1999). This compound produces dose-related weight loss. Obesity Research, 7(2), 189-198. [Link]
-
Caudle, W. M., et al. (2020). Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. Chemical Research in Toxicology, 34(1), 146-157. [Link]
-
Fernstrom, J. D. (2008). The development of tolerance to drugs that suppress food intake. Pharmacology & Therapeutics, 117(1), 105-122. [Link]
-
Heal, D. J., et al. (1999). Modulation of this compound-Induced Increases in Extracellular Noradrenaline Concentration in Rat Frontal Cortex and Hypothalamus by alpha2-adrenoceptors. British Journal of Pharmacology, 126(2), 301-308. [Link]
-
Caudle, W. M., et al. (2020). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. ChemRxiv. [Link]
-
Cremades, A., et al. (1999). A clinical trial of the use of this compound for the treatment of patients suffering essential obesity. International Journal of Obesity and Related Metabolic Disorders, 23(7), 706-711. [Link]
-
Halford, J. C., et al. (2008). The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women. Journal of Psychopharmacology, 22(6), 646-655. [Link]
-
Gokcel, A., et al. (2002). Evaluation of the safety and efficacy of this compound, orlistat and metformin in the treatment of obesity. Diabetes, Obesity & Metabolism, 4(1), 49-55. [Link]
-
Jones, S. P., et al. (1998). Randomized placebo-controlled trial of long-term treatment with this compound in mild to moderate obesity. The Journal of Family Practice, 47(5), 360-365. [Link]
Sources
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. An assessment of the safety and efficacy of this compound, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 6. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and treatment of antidepressant tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant treatment tachyphylaxis - Wikipedia [en.wikipedia.org]
- 11. Identification and Treatment of Antidepressant Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychepedia.arabpsychology.com [psychepedia.arabpsychology.com]
- 13. drugs.com [drugs.com]
- 14. The use of this compound in the management of obesity and related disorders: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goodfellowunit.org [goodfellowunit.org]
- 16. This compound produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term weight loss with this compound: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. ispub.com [ispub.com]
- 22. This compound-Induced Nonischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sibutramine's Effects on Locomotor Activity in Behavioral Studies
Welcome to the technical support center for researchers utilizing sibutramine in behavioral studies. This guide is designed to provide in-depth, field-proven insights into managing the compound's known effects on locomotor activity, a critical consideration for maintaining the integrity of your research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments.
Introduction: Understanding this compound's Mechanism and its Impact on Locomotion
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was previously marketed as an anti-obesity drug.[1][2] Its primary mechanism of action involves increasing the synaptic availability of these key neurotransmitters, which are integral to regulating not only appetite and energy expenditure but also mood and motor control.[1][3] Consequently, a common and significant effect of this compound administration in rodent models is a dose-dependent increase in locomotor activity.[4] This hyperactivity can be a major confounding factor in behavioral paradigms designed to assess other endpoints, such as anxiety, depression, or cognitive function.
The increase in locomotor activity is believed to be predominantly driven by the enhanced dopaminergic and serotonergic signaling.[4][5] Specifically, the dopaminergic effect appears to be a major contributor to hyper-locomotion, while serotonergic pathways, particularly involving 5-HT2 receptors, also play a modulatory role.[4][5][6] Understanding this dual mechanism is the first step in designing experiments that can effectively isolate the behavioral variables of interest from the direct effects of this compound on motor output.
Troubleshooting Guide: Addressing Common Issues in this compound Studies
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in scientific principles.
Problem 1: Excessive Hyperactivity Obscures Other Behavioral Measures
Causality: The primary pharmacological action of this compound directly stimulates the central nervous system, leading to increased motor activity.[4] At higher doses, this can manifest as stereotypy or compulsive-like movements, rendering data from other behavioral tests (e.g., elevated plus maze, forced swim test) uninterpretable.
Solutions:
-
Dose-Response Pilot Study: Before commencing your main study, it is crucial to conduct a thorough dose-response pilot study. This will allow you to identify the minimal effective dose of this compound for your primary endpoint (e.g., appetite suppression) that produces the least significant increase in locomotor activity.
-
Time-Course Analysis: The effects of this compound on locomotor activity are not static. It is essential to characterize the time course of these effects post-administration. You may find a "therapeutic window" where your desired behavioral effect is present, but the peak locomotor hyperactivity has subsided.[7]
-
Pharmacological Antagonism: In some instances, it may be appropriate to co-administer a selective antagonist to counteract the locomotor-activating effects. For example, some research suggests that the increase in locomotion can be blocked by a D1 dopamine receptor inhibitor.[4] However, this approach must be carefully validated to ensure the antagonist does not interfere with your primary behavioral measure.
Problem 2: High Inter-Individual Variability in Locomotor Response
Causality: Genetic differences, variations in metabolism, and even the gut microbiome can contribute to significant variability in how individual animals respond to this compound. This can lead to large error bars and a lack of statistical power in your results.
Solutions:
-
Subject Pre-Screening and Baseline Measurement: Before drug administration, it is best practice to record baseline locomotor activity for all subjects. This allows you to identify outliers and to use a within-subjects design or ANCOVA (Analysis of Covariance) with baseline activity as a covariate to increase statistical power.
-
Control for Environmental Factors: Ensure that all experimental conditions are strictly controlled. This includes lighting, temperature, time of day for testing, and habituation procedures.[8][9] Novel environments can independently increase locomotor activity, so a proper habituation period is critical.[10]
-
Increase Sample Size: While not always feasible, increasing the number of animals per group can help to mitigate the impact of high inter-individual variability.
Problem 3: Difficulty Distinguishing Between Anxiolytic/Anxiogenic Effects and Hyperactivity
Causality: In paradigms like the open field test, it can be challenging to determine whether an increase in center time is due to an anxiolytic effect or simply a consequence of generalized hyperactivity.
Solutions:
-
Utilize a Battery of Behavioral Tests: Relying on a single behavioral test is often insufficient. A battery of tests that measure anxiety-like behavior through different modalities (e.g., elevated plus maze, light-dark box, novelty-suppressed feeding) can provide a more comprehensive and reliable assessment.
-
Analyze Multiple Behavioral Parameters: In the open field test, do not just focus on distance traveled. Analyze other parameters such as rearing frequency, time spent in the center versus the periphery, and thigmotaxis (wall-hugging behavior).[9][11] A true anxiolytic effect should be reflected in a specific pattern of changes across these measures, not just a global increase in activity.
-
Advanced Video Tracking and Analysis: Modern video tracking software can provide detailed analyses of movement patterns, such as velocity and turning angle.[12] These can help to differentiate between purposeful exploratory behavior and the more random, high-velocity movements associated with hyperactivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose range for this compound in rodent behavioral studies?
A1: The dose of this compound can vary depending on the specific research question and animal model. In rats, doses ranging from 2.5 to 20 mg/kg have been used to investigate effects on locomotor activity and food intake.[4][7] For mice, doses are often in a similar or slightly lower range. It is imperative to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q2: How long should I habituate the animals to the testing apparatus?
A2: A minimum of 30-60 minutes of acclimation to the testing room is recommended.[8] For the specific testing apparatus, a habituation period of at least 3 days prior to the start of the experiment, with daily handling and exposure to the apparatus, can help reduce novelty-induced hyperactivity.[10]
Q3: What statistical analyses are most appropriate for locomotor activity data?
A3: Locomotor activity data are often not normally distributed.[13] Therefore, non-parametric tests or data transformations may be necessary. For comparing multiple groups, a Kruskal-Wallis test followed by post-hoc tests can be appropriate.[14] For repeated measures designs (e.g., time-course analysis), a Generalized Linear Mixed Model (GLMM) can be a powerful tool to handle non-normal data and correlated observations.[15][16]
Q4: Are there any known off-target effects of this compound that could influence behavior?
A4: While this compound is a selective monoamine reuptake inhibitor, it can have other physiological effects. It has been associated with increases in blood pressure and heart rate, which could potentially induce a state of physiological stress that might indirectly affect behavior.[17] It is important to monitor for these effects, especially at higher doses.
Q5: Can this compound's effects on locomotor activity be dissociated from its effects on appetite?
A5: Research suggests that this is possible. Studies have shown that the anorexic effects of this compound and its metabolites can be observed at time points when locomotor activity is not significantly affected.[7] A careful time-course analysis is key to identifying these distinct windows of effect.
Data Presentation
Table 1: Summary of this compound's Dose-Dependent Effects on Locomotor Activity in Rats
| Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| 2.5 - 10 | i.p. | Increased locomotor activity | [7] |
| 20 | p.o. | Significant increase in locomotor activity | [4] |
Note: i.p. = intraperitoneal; p.o. = per os (oral)
Experimental Protocols
Protocol 1: Open Field Test for Assessing Locomotor Activity
This protocol provides a standardized method for evaluating general locomotor activity in rodents.
Materials:
-
Open field apparatus (e.g., 50 cm x 50 cm x 38 cm chamber)[11]
-
70% Ethanol for cleaning
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[8]
-
Habituation: For several days leading up to the test, handle the animals and place them in the testing room to familiarize them with the environment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test.
-
Testing:
-
Gently place the mouse or rat in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking system.[11]
-
-
Data Analysis:
-
Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Velocity
-
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.[9][11]
Protocol 2: Dose-Response and Time-Course Pilot Study
This protocol is essential for establishing the optimal experimental parameters for your main study.
Procedure:
-
Group Allocation: Assign animals to different dose groups of this compound (e.g., vehicle, 2.5, 5, 10, 20 mg/kg).
-
Locomotor Activity Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, 120, 240 minutes), place the animals in the open field apparatus and record their locomotor activity for a 10-minute period.
-
-
Data Analysis:
-
Plot the locomotor activity data as a function of both dose and time.
-
Identify the dose that produces the desired effect on your primary behavioral measure (from a separate experiment) with the minimal impact on locomotor activity.
-
Determine the optimal time window for conducting your behavioral tests to avoid the peak of locomotor hyperactivity.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
References
-
Frassetto, S. S., Rubio, Â. D. S., Lopes, J. J., Pereira, P., Brum, C., Khazzaka, M., & Vinagre, A. S. (2007). Locomotor and peripheral effects of this compound modulated by 5-HT2 receptors. Canadian Journal of Physiology and Pharmacology, 85(1), 81-88. [Link]
-
Golozoubova, V., Cannon, B., & Nedergaard, J. (2006). Locomotion is the major determinant of this compound-induced increase in energy expenditure. International journal of obesity, 30(2), 249-257. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound sulfate?. [Link]
-
Garrido, G., Acosta, R., & Tucci, S. (2010). This compound effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 8(1), 49–54. [Link]
-
Frassetto, S. S., Santa Rubio, Â. D., Lopes, J. J., Pereira, P., Brum, C., Khazzaka, M., & Vinagre, A. S. (2007). Locomotor and peripheral effects of this compound modulated by 5-HT2 receptors. ResearchGate. [Link]
-
Strack, A. M., Sebastian, R. J., & Levin, B. E. (2002). This compound alters the central mechanisms regulating the defended body weight in diet-induced obese rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 282(2), R549-R557. [Link]
-
Tse, K., & Jhamandas, K. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51834. [Link]
-
Ma, Z., Wang, Y., & Li, L. (2017). Statistical Analysis of Zebrafish Locomotor Behaviour by Generalized Linear Mixed Models. Scientific reports, 7(1), 3025. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound maleate?. [Link]
-
Wellman, P. J., McMahon, L. R., & Ragnauth, A. (2003). Enantioselective behavioral effects of this compound metabolites. Pharmacology Biochemistry and Behavior, 75(2), 473-480. [Link]
-
Varga, D. V., Keve, K. F., & Fodor, L. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(21), e1973. [Link]
-
Garrido, G., Acosta, R., & Tucci, S. (2012). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 10(1), 49-54. [Link]
-
Castelhano-Carlos, M. J., Sousa, N., Ohl, F., & Baumans, V. (2010). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Animals, 10(11), 2154. [Link]
-
Smotherman, W. P., & Narayanan, L. (1999). Mathematical analysis of locomotor behavior by mice in a radial maze. Proceedings of the National Academy of Sciences, 96(15), 8820-8825. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Nakagawa, T., Ukai, K., Ohyama, T., Gomita, Y., & Okamura, H. (2001). Effects of this compound on the central dopaminergic system in rodents. Neurotoxicity research, 3(3), 235-247. [Link]
-
ResearchGate. (2019). Statistical Analysis of Drosophila Locomotion data?. [Link]
-
Filippatos, T. D., Kiortsis, D. N., & Elisaf, M. S. (2005). This compound-associated adverse effects: a practical guide for its safe use. Obesity reviews, 6(3), 215-224. [Link]
-
Halford, J. C. (2002). This compound: its mode of action and efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 26 Suppl 4, S29-33. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5210, this compound. [Link]
-
Steele, A. D., Emsley, J. G., & Young, P. J. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments, (68), e4139. [Link]
-
Canadian Insulin. (2025). This compound FDA Ban: Risk Facts and Safety Checklist. [Link]
-
Murray, B., & Emery Thompson, M. (2026). Chimpanzee locomotor risk-taking points to the importance of parental and alloparental supervision in humans. bioRxiv. [Link]
-
Drugs.com. (n.d.). This compound Uses, Side Effects & Warnings. [Link]
-
Zillikens, M. C., van Rossum, E. F., van den Beld, A. W., Uitterlinden, A. G., Koper, J. W., & Pols, H. A. (2008). A controlled pharmacogenetic trial of this compound on weight loss and body composition in obese or overweight adults. The American journal of clinical nutrition, 87(4), 837–844. [Link]
-
Epstein, Y., Heled, Y., & Schor, M. (2008). The effect of this compound intake on resting and exercise physiological responses. Obesity (Silver Spring, Md.), 16(4), 808–812. [Link]
-
Arterburn, D. E., Crane, P. K., & Veenstra, D. L. (2004). The efficacy and safety of this compound for weight loss: a systematic review. Archives of internal medicine, 164(9), 994–1003. [Link]
-
Halford, J. C., Boyland, E. J., Cooper, S. J., & Dovey, T. M. (2008). The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women. Journal of psychopharmacology (Oxford, England), 22(6), 666–674. [Link]
-
van der Lende, F. F., Hoogma, R. P., Spiering, W., & de Jong-van den Berg, L. T. (2001). Randomized, double-blind, placebo-controlled, multicenter study of this compound in obese hypertensive patients. The American journal of cardiology, 87(5), 561–565. [Link]
-
Berkowitz, R. I., Wadden, T. A., Tershakovec, A. M., & Cronquist, J. L. (2003). Behavior therapy and this compound for the treatment of adolescent obesity: a randomized controlled trial. JAMA, 289(14), 1805–1812. [Link]
-
García-Algar, O., Vall, O., & Puig, C. (2016). The craziness in losing weight. A systematic review and case report of this compound's psychosis. European psychiatry : the journal of the Association of European Psychiatrists, 33 Suppl, S215. [Link]
-
Halford, J. C. G., Boyland, E. J., Cooper, S. J., & Dovey, T. M. (2008). The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women. ResearchGate. [Link]
-
Hvizdos, K. M., & Greenway, F. L. (1995). This compound in weight control: a dose-ranging, efficacy study. Clinical pharmacology and therapeutics, 57(5), 520–526. [Link]
-
Bray, G. A., Ryan, D. H., Gordon, D., progressing, w. l. s. c. i. t. h. t. d. a. t. e. o. t. s., & drugs, w. w. d. p. r. w. a. e. (1996). A double-blind randomized placebo-controlled trial of this compound. Obesity research, 4(3), 263–270. [Link]
-
ClinicalTrials.gov. (2005). A Long Term Study of this compound and the Role of Obesity Management in Relation to Cardiovascular Disease in Overweight and Obese Patients. [Link]
-
Finer, N., & James, W. P. (2000). Second phase of a double-blind study clinical trial on this compound for the treatment of patients suffering essential obesity: 6 months after treatment cross-over. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 24(11), 1543-1551. [Link]
-
Yanovski, S. Z., & Yanovski, J. A. (2002). Mechanisms of Action of this compound. ResearchGate. [Link]
Sources
- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 3. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotion is the major determinant of this compound-induced increase in energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Locomotor and peripheral effects of this compound modulated by 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective behavioral effects of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 12. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Statistical Analysis of Zebrafish Locomotor Behaviour by Generalized Linear Mixed Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. This compound-associated adverse effects: a practical guide for its safe use - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthesis yield and purity of Sibutramine derivatives
Technical Support Center: Synthesis of Sibutramine Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this class of molecules. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you improve both the yield and purity of your target compounds.
The synthesis of this compound, chemically known as N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, and its analogues involves several key transformations that are prone to side reactions and impurities.[1][2] This guide will address critical steps, including the Grignard reaction with a cyclobutanecarbonitrile intermediate and the subsequent reduction or reductive amination to form the final tertiary amine.
Troubleshooting Guide: Common Synthesis & Purity Issues
This section is structured to address specific problems you may encounter during your experiments. Each entry details the symptoms, underlying causes, and actionable solutions with step-by-step protocols.
Low Yield in Grignard Reaction with 1-(4-chlorophenyl)cyclobutanecarbonitrile
Q: My Grignard reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with an alkyl magnesium halide is consistently giving low yields (<40%). I also observe a significant amount of unreacted nitrile and the formation of ketone after hydrolysis. What is going wrong?
A: This is a frequent challenge in the synthesis of this compound precursors. The reaction involves the nucleophilic addition of a Grignard reagent to a nitrile, which, after hydrolysis, yields a ketone. However, subsequent reduction is required to obtain the desired amine. Low yields at this stage can typically be traced to three primary factors: Grignard reagent quality, reaction conditions, and the nature of the nitrile substrate.
Potential Causes & Solutions:
-
Poor Grignard Reagent Quality: Grignard reagents are extremely sensitive to moisture and air. Any protic source will quench the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (ether or THF are common) and freshly prepared or titrated Grignard reagent. To counter trace amounts of water, consider adding a sacrificial excess (about 10-15 mol%) of the Grignard reagent.[3]
-
-
Side Reactions: The primary side reaction is the formation of a ketone upon hydrolysis of the intermediate imine salt.[4] If the reaction is not driven to completion, you will recover starting material.
-
Solution: The reaction of Grignard reagents with nitriles proceeds via an intermediate imine salt. To improve conversion, ensure sufficient reaction time and temperature. Refluxing in THF is a common practice. Some literature suggests that using benzene with a catalytic amount of ether can improve ketone yields from nitriles at room temperature.[4]
-
-
Steric Hindrance: The cyclobutyl group presents some steric bulk, which can slow down the reaction rate compared to simpler nitriles.
-
Solution: Increase the reaction time and/or temperature. A Korean patent suggests a one-pot reaction where 1-(4-chlorophenyl)-1-cyclobutyl cyanide is reacted with isobutylmagnesium bromide in toluene/diethyl ether at reflux for 2 hours, followed by in-situ reduction with NaBH4.[5] This tandem Grignard-reduction approach is also a key step described in other synthetic routes.[1][2]
-
Workflow for Optimizing the Grignard Reaction:
Caption: Decision tree for troubleshooting low Grignard reaction yields.
Incomplete Reductive Amination or Formation of Side Products
Q: I am attempting a reductive amination to introduce the N,N-dimethylamine group, but the reaction is slow, incomplete, and I am seeing byproducts. How can I optimize this step?
A: Reductive amination is a cornerstone for synthesizing amines. The efficiency of this reaction depends heavily on the choice of reducing agent, solvent, and pH. For tertiary amines like this compound, this is often a multi-step process or a direct, more complex reductive amination.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): A mild reducing agent. It is often used, but may require longer reaction times or activation (e.g., with an acid catalyst).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for reductive amination as it is milder than sodium cyanoborohydride and does not reduce aldehydes and ketones as rapidly at acidic pH, allowing for iminium ion formation. It is often the reagent of choice for one-pot procedures.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic. It is stable in acidic conditions where the iminium ion is readily formed.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method but may not be suitable for molecules with other reducible functional groups.
-
-
pH Control: The formation of the imine or iminium ion intermediate is pH-dependent. The optimal pH is typically between 4 and 6. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze imine formation.
-
Solution: Use a weak acid like acetic acid to buffer the reaction mixture.
-
-
Reaction Sequence: For the synthesis of the N,N-dimethyl derivative, the reaction can be performed stepwise (mono-methylation followed by a second methylation) or directly. A common method for direct dimethylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.
Comparative Table of Reducing Agents for Reductive Amination:
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ | Mild, selective, high yield, one-pot. | Moisture sensitive, relatively expensive. | 1.2-1.5 eq., CH₂Cl₂ or DCE, RT.[6] |
| NaBH₄ | Inexpensive, readily available. | Less reactive, may require pH control or additives. | 2.0 eq., MeOH, reflux.[6] |
| NaBH₃CN | Effective in acidic media. | Highly toxic (HCN gas evolution at low pH). | 2.0 eq., MeOH, AcOH, pH 4-6. |
| H₂/Pd-C | Clean (no salt byproducts), scalable. | Requires specialized equipment (hydrogenator), may reduce other groups. | 5-10 mol% Pd/C, EtOH or MeOH, 1-5 atm H₂, RT to 40°C.[6] |
Recommended Protocol for Direct Reductive Amination (using NaBH(OAc)₃):
-
To a stirred solution of the primary or secondary amine precursor (1.0 eq) and the relevant carbonyl compound (1.1 eq) in dichloromethane (DCE), add sodium triacetoxyborohydride (1.4 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purity Issues: Removing Starting Materials and Closely-Related Impurities
Q: My final this compound derivative is contaminated with unreacted starting materials and what appears to be a mono-methylated impurity. Standard silica gel chromatography is not providing good separation. What purification strategies do you recommend?
A: Purifying tertiary amines can be challenging due to their basic nature, which causes tailing on standard silica gel.[7] The presence of closely-related impurities, such as the desmethyl or didesmethyl metabolites of this compound, further complicates purification.[8]
Purification Strategies:
-
Amine-Functionalized Silica or Alumina: Basic amines interact strongly with the acidic silanol groups on the surface of standard silica, leading to poor peak shape and resolution.[7]
-
Solution: Use an amine-functionalized stationary phase (e.g., KP-NH columns) or basic alumina. These materials mask the acidic sites, resulting in sharper peaks and better separation, often with simple hexane/ethyl acetate solvent systems without the need for an amine modifier.[7]
-
-
Mobile Phase Modifiers: If you must use standard silica, adding a competing base to the mobile phase can improve chromatography.
-
Solution: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The modifier neutralizes the acidic sites on the silica, reducing tailing.[9]
-
-
Acid-Base Extraction: This classic technique is highly effective for separating amines from neutral or acidic impurities.
-
Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous phase as its hydrochloride salt, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10. Extract the free amine back into an organic solvent. Wash with brine, dry, and evaporate to yield the purified product.[10]
-
-
Salt Precipitation/Crystallization: Tertiary amines can be purified by forming a salt (e.g., hydrochloride), which can often be crystallized.
-
Solution: A novel technique involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated. Gentle heating of the salt liberates the pure amine as CO₂ and chloroform are released.[11] Alternatively, the hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid in a solvent like acetone or ethanol.[12]
-
Workflow for Amine Purification:
Caption: Troubleshooting workflow for purifying basic amine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to check the purity of my final compound? A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method. Several HPLC methods have been developed for the quantification and purity estimation of this compound hydrochloride.[8][13] A typical method uses a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., sodium phosphate at pH 2.5) and an organic solvent like methanol or acetonitrile, with UV detection around 225 nm.[13][14]
Q2: Can the Grignard reaction add twice to the nitrile? A2: Unlike reactions with esters or acid chlorides, the Grignard reagent adds only once to a nitrile. The intermediate formed is an imine anion (as a magnesium salt), which is not electrophilic enough to react with a second equivalent of the Grignard reagent. The ketone or amine is only formed after a separate hydrolysis or reduction step.[15][16]
Q3: My synthesis involves a tandem Grignard-reduction reaction. Which reducing agent is best to add in-situ? A3: For a one-pot tandem reaction following the Grignard addition, a robust reducing agent that is effective on the intermediate imine is needed. While lithium aluminum hydride (LiAlH₄) is powerful, it would also react with the Grignard reagent. A more practical approach is to use a milder hydride donor like sodium borohydride (NaBH₄) after the initial Grignard reaction is complete, as described in some patents.[5] Another approach uses Red-Al®, although it can produce byproducts.[17]
Q4: Are there any specific safety precautions for this compound synthesis? A4: Standard laboratory safety protocols should be followed. Specifically, Grignard reagents are highly flammable and react violently with water.[1] Reductive amination using sodium cyanoborohydride should be performed in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas, especially at low pH. Finally, this compound and its derivatives are pharmacologically active compounds and should be handled with appropriate personal protective equipment (PPE).[18]
References
- This compound - Synthesis. (n.d.). University of Bristol.
- Jeffery, J. E., et al. (1996). Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites.Journal of the Chemical Society, Perkin Transactions 1, 2583-2587.
- Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. (1996). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (2015). This compound. Interaction & Synthesis.
- Al-Dirbashi, O., et al. (2012). Determination of this compound and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy.American Journal of Analytical Chemistry, 3, 703-709.
- Chemistry of Nitriles. (2025). LibreTexts.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Chemistry of Nitriles. (2023). OpenStax.
- de Souza, A. C. B., et al. (2012). Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules.Analytical Methods, 4(9), 2821-2826.
- Suthar, A. C., et al. (2011). Development and validation of high performance liquid chromatography method for analysis of this compound hydrochloride and its impurity.
- What is the mechanism of this compound maleate? (2024).
- Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. (2012).
- Suneetha, A., & Rao, T. S. (2011). A stability indicating hplc method for the determination of this compound hydrochloride in bulk and pharmaceutical dosage form.International Journal of Research in Pharmacy and Chemistry, 1(4), 954-963.
- Chemistry of Nitriles. (2024). LibreTexts.
- Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications.Beilstein Journal of Organic Chemistry, 18, 198-204.
- Procter, D. J., et al. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.Chemical Science, 8(11), 7468-7474.
- How to improve the percent yield in Grignard reaction. (2019). Quora.
- Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (2017).
- Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. (2017). Chemical Science (RSC Publishing).
- Improving the yield of Antitumor agent-41 chemical synthesis. (n.d.). Benchchem.
- Yadav, P., et al. (2023). Rational Design, Synthesis and Characterization of Novel this compound Derivatives as Anti-Obesity Activity.International Journal of Medicine and Pharmaceutical Science, 13(10).
- How do I purify ionizable organic amine compounds using flash column chrom
- Process for the purification of amines. (1967).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
- This compound Impurities. (n.d.). SynZeal.
- Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary.
- Optimization of the reaction conditions for the reductive amination of aldehydes). (n.d.).
- This compound-impurities. (n.d.).
- Hitchhiker's guide to reductive amin
- Oberholzer, H. M., et al. (2014). Weight Loss Products Adulterated with this compound: A Focused Review of Associated Risks.Journal of Endocrinology, Diabetes & Obesity, 2(4), 1061.
- Improved Synthesis of this compound. (2006).
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
- Characteristics of this compound-induced adverse events due to adulterated products. (2020). Health Sciences Authority Singapore.
- N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it. (1987).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis of this compound, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. KR20060019351A - Improved Synthesis of this compound - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. biotage.com [biotage.com]
- 8. Determination of this compound and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 9. biotage.com [biotage.com]
- 10. google.com [google.com]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 13. Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. ijrpc.com [ijrpc.com]
- 15. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. This compound - Synthesis [ch.ic.ac.uk]
- 18. Characteristics of this compound-induced adverse events due to adulterated products [hsa.gov.sg]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Monoamine Reuptake Inhibitory Effects of Sibutramine In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the in vitro pharmacology of sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI). We will delve into the core experimental methodologies, compare this compound's performance with relevant alternatives, and provide the causal logic behind protocol design, ensuring a self-validating and reproducible experimental system.
Introduction: The Pharmacological Rationale for In Vitro Validation
This compound was historically marketed as an anti-obesity agent. Its mechanism of action is not direct appetite suppression but the inhibition of the reuptake of key monoamine neurotransmitters: norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[1][2][3] By blocking the respective transporters—NET, SERT, and DAT—this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to enhance satiety and potentially increase energy expenditure.[1][4][5]
A critical aspect of this compound's pharmacology is that it is a prodrug. It is metabolized by the cytochrome P450 isoenzyme CYP3A4 into more potent, active metabolites: desmethylthis compound (M1) and didesmethylthis compound (M2).[1][6] These metabolites are significantly more potent monoamine reuptake inhibitors than the parent compound.[6] Therefore, any robust in vitro validation must assess not only this compound but also its primary active metabolites to accurately characterize its pharmacological profile.
This guide will focus on two gold-standard in vitro techniques:
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of this compound and its metabolites for the human monoamine transporters.
-
Neurotransmitter Uptake Inhibition Assays: To quantify the functional potency (IC₅₀) of these compounds in blocking transporter activity.
These assays are fundamental for confirming the mechanism of action, establishing a structure-activity relationship, and comparing the compound's profile to other monoamine reuptake inhibitors (MRIs).
Mechanism of Monoamine Reuptake Inhibition
The diagram below illustrates the fundamental mechanism targeted by this compound. In a typical synapse, monoamine transporters on the presynaptic neuron terminate the neurotransmitter signal by reabsorbing it from the synaptic cleft. This compound's active metabolites physically bind to these transporters, blocking this reabsorption process.
Caption: General workflow for in vitro validation of monoamine reuptake inhibitors.
Protocol 3.1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific transporter.
Materials:
-
Membrane Preparations: From HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
For hNET: [³H]-Nisoxetine
-
For hDAT: [³H]-WIN 35,428
-
-
Test Compounds: this compound, M1, M2, and reference inhibitors (e.g., unlabeled Citalopram for hSERT).
-
Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail and Glass Fiber Filters (pre-soaked in 0.3% polyethylenimine).
Step-by-Step Methodology:
-
Plate Setup: Assays are performed in a 96-well plate format. For each test compound, prepare a serial dilution (typically 8-10 concentrations, spanning several orders of magnitude).
-
Define Controls (Trustworthiness Pillar):
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer (no competitor). This represents the maximum possible signal.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known selective inhibitor (e.g., 10 µM Citalopram for hSERT). This measures binding to non-transporter sites and is crucial for calculating specific binding.
-
Test Compound Wells: Membrane preparation + Radioligand + serial dilutions of the test compound.
-
-
Incubation: Add the components to the wells in the following order: assay buffer, test compound/control, radioligand, and finally the membrane preparation to initiate the reaction. [7]4. Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium. [7]5. Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 3.2: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Materials:
-
Biological System: Adherent HEK293 cells expressing the target transporter or freshly prepared synaptosomes.
-
Radiolabeled Substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), or [³H]-Dopamine (DA). [8]* Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution. [8]* Test Compounds: this compound, M1, M2, and reference inhibitors.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or similar.
Step-by-Step Methodology:
-
Cell/Synaptosome Plating: Plate cells in 96-well plates and allow them to adhere overnight. For synaptosomes, prepare a suspension in uptake buffer.
-
Pre-incubation: Wash the cells once with uptake buffer. Then, pre-incubate the cells/synaptosomes with various concentrations of the test compound (or vehicle control) for a short period (e.g., 10-20 minutes) at room temperature. [9]This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Define Controls (Causality Pillar):
-
Maximum Uptake: Cells/synaptosomes + Radiolabeled Substrate + Buffer (no inhibitor).
-
Non-Specific Uptake: Cells/synaptosomes + Radiolabeled Substrate + a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT). This control is essential because it defines the baseline uptake that is not mediated by the specific transporter being studied.
-
-
Initiate Uptake: Initiate the reaction by adding the radiolabeled substrate to all wells.
-
Incubation: Incubate for a very short, defined period (e.g., 1-5 minutes). [8][9]It is critical to measure the initial rate of uptake to ensure the results accurately reflect transporter function and are not confounded by substrate metabolism or efflux.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer. The cold temperature instantly stops transporter activity.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well. This releases the intracellular radiolabeled substrate.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM).
-
Data Analysis:
-
Calculate Transporter-Mediated Uptake = Maximum Uptake (CPM) - Non-Specific Uptake (CPM).
-
Plot the percentage of inhibition of transporter-mediated uptake against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Conclusion and Field-Proven Insights
The in vitro validation of this compound's monoamine reuptake inhibitory effects is a clear, multi-step process that relies on established pharmacological principles. The experimental data confirm that while this compound itself is a weak inhibitor, its active metabolites, M1 and M2, are potent inhibitors of SERT, NET, and DAT. [6]This broad-spectrum profile is distinct from many other antidepressants and anorectic agents.
For researchers in drug development, this guide provides a robust framework for characterizing similar compounds. The key to generating trustworthy data lies in the meticulous use of controls—particularly the definition of non-specific binding and uptake—and in understanding the causal links between experimental steps. Comparing results from isolated systems (transfected cells) and more complex, physiologically relevant systems (synaptosomes) can provide a more complete picture of a compound's pharmacological activity. Ultimately, these in vitro assays are the foundational first step in understanding the complex in vivo actions of any centrally-acting therapeutic agent.
References
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Uptake and release of neurotransmitters Source: PubMed URL: [Link]
-
Title: Monoamine reuptake site occupancy of this compound: Relationship to antidepressant-like and thermogenic effects in rats Source: PubMed URL: [Link]
-
Title: What is the mechanism of this compound maleate? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of this compound sulfate? Source: Patsnap Synapse URL: [Link]
-
Title: this compound Effects on Central Mechanisms Regulating Energy Homeostasis Source: PubMed Central URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
-
Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry Source: NCBI Bookshelf URL: [Link]
-
Title: Striatal Synaptosomes Preparation from Mouse Brain Source: Bio-protocol URL: [Link]
-
Title: Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine Source: JoVE URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]
-
Title: this compound, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid Source: PubMed URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: ResearchGate URL: [Link]
-
Title: this compound Source: DrugBank Online URL: [Link]
-
Title: this compound: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine Source: PubMed URL: [Link]
-
Title: Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat Source: PubMed URL: [Link]
Sources
- 1. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 3. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [flipper.diff.org]
- 5. This compound: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Sibutramine and Lorcaserin: Divergent Mechanisms in Obesity Pharmacotherapy
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of two withdrawn anti-obesity drugs, sibutramine and lorcaserin. While no longer clinically available due to safety concerns, their distinct pharmacological pathways offer valuable insights into the complexities of centrally-mediated appetite regulation.
Introduction: Two Distinct Approaches to a Common Target
This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), and lorcaserin, a selective serotonin 2C (5-HT2C) receptor agonist, were both developed as adjuncts to diet and exercise for chronic weight management.[1][2] this compound, initially investigated as an antidepressant, was found to induce weight loss and was approved for the treatment of obesity in 1997.[3] Lorcaserin was designed to be a more selective serotonergic agent to avoid the adverse effects of previous non-selective drugs and was approved in 2012.[4][5] Despite their shared therapeutic goal, their underlying mechanisms of action are fundamentally different, targeting distinct aspects of neurotransmitter signaling to modulate appetite and energy expenditure.
This compound: A Dual-Action Reuptake Inhibitor
This compound's primary mechanism of action is the inhibition of the reuptake of both norepinephrine and serotonin, and to a lesser extent, dopamine.[1][6] By blocking the presynaptic transporters for these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their signaling.[7] This dual action is believed to contribute to its effects on both satiety and thermogenesis.[8][9]
The increased serotonergic activity is thought to enhance the feeling of fullness, or satiety, leading to a reduction in food intake.[7] Simultaneously, the elevated norepinephrine levels can stimulate the sympathetic nervous system, which may lead to an increase in metabolic rate and energy expenditure.[10] this compound is a prodrug, meaning it is metabolized in the liver into its active metabolites, which are more potent inhibitors of norepinephrine and serotonin reuptake.[1][11]
Key Mechanistic Features of this compound:
-
Non-selective Reuptake Inhibition: Primarily targets serotonin and norepinephrine transporters, with a weaker effect on dopamine transporters.[1]
-
Dual Mode of Action: Reduces food intake by promoting satiety and increases energy expenditure through thermogenesis.[9][12]
-
Active Metabolites: Its therapeutic effects are mediated by its primary and secondary amine metabolites.[8]
Lorcaserin: A Selective Serotonin 2C Receptor Agonist
In contrast to the broad action of this compound, lorcaserin exhibits a highly selective mechanism, acting as an agonist at the serotonin 2C (5-HT2C) receptor.[4][13] These receptors are predominantly located in the central nervous system, with a high concentration in the hypothalamus, a key brain region for regulating hunger and satiety.[4][14]
Activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the arcuate nucleus of the hypothalamus is believed to be the primary pathway through which lorcaserin exerts its anorectic effects.[4][5] This stimulation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to promote a feeling of satiety and reduce food intake.[4] The high selectivity of lorcaserin for the 5-HT2C receptor was a key design feature intended to minimize the cardiovascular side effects associated with non-selective serotonergic agents that also activate 5-HT2B receptors.[4][15]
Key Mechanistic Features of Lorcaserin:
-
Selective Receptor Agonism: Specifically targets and activates the 5-HT2C serotonin receptor subtype.[16][17]
-
Hypothalamic Action: Exerts its effects primarily in the hypothalamus to regulate appetite.[4][18]
-
Downstream Signaling Cascade: Activates the POMC pathway, leading to α-MSH release and subsequent MC4R activation.[5]
Comparative Analysis of Mechanisms
The fundamental difference between this compound and lorcaserin lies in their approach to modulating the serotonin system. This compound broadly increases synaptic serotonin levels, affecting all serotonin receptor subtypes, while lorcaserin selectively activates a single subtype, the 5-HT2C receptor.
| Feature | This compound | Lorcaserin |
| Primary Target | Serotonin and Norepinephrine Transporters | Serotonin 2C (5-HT2C) Receptor |
| Mechanism | Reuptake Inhibition | Receptor Agonism |
| Neurotransmitter Systems | Serotonin, Norepinephrine, Dopamine | Serotonin |
| Effect on Appetite | Enhances Satiety | Promotes Satiety |
| Effect on Energy Expenditure | Increases Thermogenesis | No direct effect |
Experimental Data and Clinical Findings
Clinical trials for both drugs demonstrated statistically significant weight loss compared to placebo.
This compound: In a one-year study, patients taking 10 mg and 15 mg of this compound experienced mean weight losses of 4.4 kg and 6.4 kg, respectively, compared to 1.6 kg in the placebo group.[19] Another trial in patients with type 2 diabetes showed that this compound, in conjunction with metformin, led to significant weight loss and improved glycemic control.[20] A meta-analysis of eight randomized controlled trials confirmed that this compound treatment resulted in a greater decrease in body weight and waist circumference compared to placebo.[21]
Lorcaserin: The BLOSSOM trial, a one-year study, found that patients receiving lorcaserin 10 mg twice daily lost an average of 5.8% of their body weight, compared to 2.8% in the placebo group.[22] The BLOOM-DM study in patients with type 2 diabetes showed that lorcaserin was associated with significant weight loss and improved glycemic control.[23] Another six-month trial demonstrated that lorcaserin treatment reduced fat mass and improved cardiometabolic risk factors.[24]
Reasons for Withdrawal from the Market
Despite their efficacy in promoting weight loss, both this compound and lorcaserin were withdrawn from the market due to significant safety concerns.
This compound: The this compound Cardiovascular Outcomes (SCOUT) trial revealed an increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease.[25][26] These findings led to the suspension of its marketing authorization in Europe and its withdrawal from the U.S. market in 2010.[26][27]
Lorcaserin: Post-marketing clinical trials indicated a possible increased risk of cancer.[28][29] A safety clinical trial showed that more patients taking lorcaserin were diagnosed with cancer compared to those on placebo.[30][31] This led to the voluntary withdrawal of lorcaserin from the U.S. market in 2020 at the request of the FDA.[31]
Experimental Protocols
In Vitro Receptor Binding Assay
This assay is crucial for determining the binding affinity of a compound to its target receptor.
Objective: To quantify the binding affinity (Ki) of this compound's metabolites and lorcaserin to their respective targets.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the human serotonin transporter, norepinephrine transporter, or 5-HT2C receptor.
-
Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [3H]citalopram for the serotonin transporter, [3H]nisoxetine for the norepinephrine transporter, or [3H]mesulergine for the 5-HT2C receptor) and varying concentrations of the test compound (this compound metabolite or lorcaserin).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals.
Objective: To assess the in vivo effects of this compound and lorcaserin on neurotransmitter concentrations in the hypothalamus.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the hypothalamus of an anesthetized rodent.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test drug or vehicle.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare the changes in neurotransmitter levels in the drug-treated group to the vehicle-treated group.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of lorcaserin.
Conclusion
The distinct mechanisms of action of this compound and lorcaserin underscore the diverse pharmacological strategies that can be employed to influence the complex neurobiology of appetite and weight regulation. This compound's broad inhibition of serotonin and norepinephrine reuptake contrasts with lorcaserin's highly selective agonism of the 5-HT2C receptor. While both drugs demonstrated efficacy in promoting weight loss, their ultimate withdrawal due to safety concerns highlights the critical importance of long-term safety data in the development of anti-obesity medications. The lessons learned from the clinical histories of this compound and lorcaserin continue to inform the ongoing search for safer and more effective pharmacotherapies for obesity.
References
-
Buckett, W. R., et al. (1998). This compound: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S1-8. [Link]
-
Heal, D. J., et al. (1998). This compound: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S1-14. [Link]
-
Fong, T. M., et al. (2013). Lorcaserin: a novel serotonin 2C agonist for the treatment of obesity. American Journal of Therapeutics, 20(1), 86-94. [Link]
-
Kaplan, L. M. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P & T : a peer-reviewed journal for formulary management, 37(9), 524–529. [Link]
-
Wikipedia contributors. (2024, December 11). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Various Authors. (n.d.). Lorcaserin (Belviq)
-
Luque, C. A., & Rey, J. A. (1999). This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 968–978. [Link]
-
Wood, S. (2020, January 14). CV Safety Trial for Lorcaserin Picks Up Cancer Signal: FDA. TCTMD.com. [Link]
-
Yadav, P., et al. (2014). Lorcaserin: A novel antiobesity drug. Journal of pharmacology & pharmacotherapeutics, 5(2), 126–129. [Link]
-
Van Gaal, L. F., et al. (1998). Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes, 106 Suppl 4, 35–40. [Link]
-
Wikipedia contributors. (2024, November 25). Lorcaserin. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Dalpoas, S. E., et al. (2017). Lorcaserin. In Johns Hopkins Diabetes Guide. The Johns Hopkins University. [Link]
-
Higgins, G. A., et al. (2020). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & therapeutics, 205, 107419. [Link]
-
Saad, C., et al. (2020). Is lorcaserin really associated with increased risk of cancer? A systematic review and meta-analysis. Clinical obesity, 10(6), e12408. [Link]
-
Scheen, A. J. (2011). This compound on Cardiovascular Outcome. Diabetes care, 34 Suppl 2, S114–S119. [Link]
-
U.S. Food and Drug Administration. (2022, January 20). Safety clinical trial shows possible increased risk of cancer with weight-loss medicine Belviq, Belviq XR (lorcaserin). FDA. [Link]
-
ASH Clinical News. (2020, February 13). FDA Asks Manufacturer to Withdraw Diet Drug Over Cancer Risk. ASH Clinical News. [Link]
-
Scheen, A. J. (2010). This compound : review of its cardiovascular risk-benefit profile. American journal of cardiovascular drugs : drugs, devices, and other interventions, 10(3), 167–176. [Link]
-
Scheen, A. J. (2010). Cardiovascular risk-benefit profile of this compound. American journal of cardiovascular drugs : drugs, devices, and other interventions, 10(5), 321–334. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound sulfate? Patsnap Synapse. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound maleate? Patsnap Synapse. [Link]
-
MDEdge. (2020, February 13). Lorcaserin withdrawn from U.S. market due to cancer risk. MDEdge. [Link]
-
MedicineNet. (n.d.). Belviq: Weight Loss Drug, Side Effects, Cancer Warnings. MedicineNet. [Link]
-
James, W. P., et al. (2010). This compound and Increased Risk for Nonfatal Vascular Events in Preexisting CVD. The New England journal of medicine, 363(10), 905–917. [Link]
- Higgins, G. A., et al. (2020). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & therapeutics, 205, 107419.
-
Scheen, A. J. (2011). This compound on Cardiovascular Outcome. Diabetes care, 34 Suppl 2, S114–S119. [Link]
-
Kataria, B. C. (2012). Lorcaserin: a selective serotonin receptor (5-HT2C) agonist for the treatment of obesity. International Journal of Basic & Clinical Pharmacology, 1(1), 45-49. [Link]
-
Martin, C. K., et al. (2011). Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure. The Journal of clinical endocrinology and metabolism, 96(3), 837–845. [Link]
-
Wikipedia contributors. (2024, November 25). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Cintra, D. E., et al. (2011). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Diabetes, metabolic syndrome and obesity : targets and therapy, 4, 143–150. [Link]
-
Jones, S. P., et al. (2000). Randomized placebo-controlled trial of long-term treatment with this compound in mild to moderate obesity. Journal of family practice, 49(10), 918–924. [Link]
-
FierceBiotech. (2010, November 9). Lorcaserin Phase 3 Clinical Trial in Patients with Type 2 Diabetes Shows Statistically Significant Weight Loss. FierceBiotech. [Link]
-
Fidler, M. C., et al. (2011). A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial. The Journal of clinical endocrinology and metabolism, 96(10), 3067–3077. [Link]
-
de Oliveira, C., et al. (2019). Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial. Diabetes, obesity & metabolism, 21(11), 2448–2458. [Link]
-
Butrova, S. A., et al. (2016). Body Weight Reduction Associated with the this compound Treatment: Overall Results of the PRIMAVERA Primary Health Care Trial. Obesity facts, 9(3), 159–168. [Link]
-
O'Neil, P. M., et al. (2012). Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study. Obesity (Silver Spring, Md.), 20(7), 1426–1436. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Professor Raphael Carvalho. (2025, June 26). Does this compound medicine lead to weight loss or not? YouTube. [Link]
-
Caterson, I. D., et al. (2000). A clinical trial of the use of this compound for the treatment of patients suffering essential obesity. International journal of obesity and related metabolic disorders, 24(5), 632–640. [Link]
-
Medscape. (n.d.). Belviq, Belviq XR (lorcaserin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
McNulty, S. J., et al. (2003). A randomized trial of this compound in the management of obese type 2 diabetic patients treated with metformin. Diabetes care, 26(1), 125–131. [Link]
-
Halford, J. C., & Harrold, J. A. (2012). Lorcaserin Hcl for the treatment of obesity. Expert opinion on pharmacotherapy, 13(13), 1941–1949. [Link]
-
Derosa, G., & Maffioli, P. (2012). Effect of this compound on Weight Management and Metabolic Control in Type 2 Diabetes. Diabetes care, 35(4), 919–926. [Link]
-
Luque, C. A., & Rey, J. A. (1999). This compound: A serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 968–978. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lorcaserin Hcl for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 7. What is the mechanism of this compound maleate? [synapse.patsnap.com]
- 8. This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lorcaserin: a novel serotonin 2C agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lorcaserin - Wikipedia [en.wikipedia.org]
- 15. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lorcaserin | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 17. ijbcp.com [ijbcp.com]
- 18. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomized placebo-controlled trial of long-term treatment with this compound in mild to moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. scispace.com [scispace.com]
- 28. CV Safety Trial for Lorcaserin Picks Up Cancer Signal: FDA | tctmd.com [tctmd.com]
- 29. Safety clinical trial shows possible increased risk of cancer with weight-loss medicine Belviq, Belviq XR (lorcaserin) | FDA [fda.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. Lorcaserin withdrawn from U.S. market due to cancer risk | MDedge [mdedge.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sibutramine Quantification
This guide provides an in-depth, objective comparison of the primary analytical methods used for the quantification of sibutramine, a compound illicitly found in some weight-loss supplements. Directed at researchers, scientists, and drug development professionals, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the cross-validation of these techniques, ensuring the generation of reliable and reproducible data critical for regulatory compliance and consumer safety.
Introduction: The Analytical Challenge of this compound
This compound, a monoamine reuptake inhibitor, was formerly marketed as an appetite suppressant for the treatment of obesity.[1] However, due to an increased risk of serious cardiovascular events, it has been withdrawn from the market in many countries.[2][3] Despite its ban, this compound and its analogues are frequently detected as undeclared ingredients in herbal dietary supplements, posing a significant public health risk.[2][3][4] This necessitates robust, validated analytical methods for its accurate detection and quantification in diverse and often complex matrices.
The choice of an analytical method is pivotal and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to forensic analysis. This guide will explore the underlying principles of each technique and provide a comparative analysis of their performance based on published experimental data. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[5][6][7][8][9]
Core Principles of Analyzed Techniques
A fundamental understanding of the operational principles of each analytical technique is essential for selecting the most appropriate method for this compound quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, commonly around 225 nm.[1][10] The simplicity and cost-effectiveness of HPLC make it a popular choice for routine quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored. This technique, particularly using Multiple Reaction Monitoring (MRM), offers exceptional specificity and is capable of detecting trace amounts of this compound and its metabolites in complex biological matrices like human plasma.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound, being amenable to gas chromatography, can be effectively analyzed by this method.[2][3] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects and quantifies the analyte. GC-MS is highly reliable and provides excellent sensitivity and specificity.
Comparative Performance Analysis
The selection of an analytical method is a critical decision driven by its performance characteristics. The following table summarizes the key validation parameters for HPLC, LC-MS/MS, and GC-MS based on published studies on this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 4.5 - 19.5 mg/L[1] | 10.0 - 10,000.0 pg/mL[11] | 0.3 - 30 µg/mL[2] |
| Limit of Detection (LOD) | 0.666 mg/L[1] | Not explicitly stated, but high sensitivity is noted[11] | 0.181 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 2.018 mg/L[1] | 10.0 pg/mL[11] | 0.5488 µg/mL[2][3] |
| Accuracy (% Recovery) | Not explicitly stated | 96.3% - 101.7%[11] | Good accuracy demonstrated[2][3] |
| Precision (%RSD) | < 2% | Within-run: 1.3% - 3.4%; Between-run: 1.2% - 3.4%[11] | Good precision demonstrated[2][3] |
| Selectivity/Specificity | Good, but susceptible to interference from co-eluting compounds | Excellent, due to MRM | Excellent, based on mass fragmentation patterns |
| Typical Application | Quality control of pharmaceutical capsules[1] | Bioequivalence and pharmacokinetic studies in human plasma[11] | Detection and quantification in dietary supplements[2][3] |
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed, step-by-step methodologies for each analytical technique, synthesized from validated methods in the scientific literature.
HPLC-UV Method for this compound in Pharmaceutical Capsules
This protocol is based on a validated method for the analysis of this compound in pharmaceutical capsules.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Sodium phosphate buffer (pH 2.5)
-
This compound hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of sodium phosphate buffer (pH 2.5) and methanol in a 30:70 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound hydrochloride reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 4.5 to 19.5 mg/L).
-
Sample Preparation: For capsules, accurately weigh the contents of a representative number of capsules. Dissolve a portion of the powdered content equivalent to a single dose in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40 °C
-
Injection volume: 20 µL
-
UV detection wavelength: 225 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
LC-MS/MS Method for this compound and its Metabolites in Human Plasma
This protocol is adapted from a validated method for bioequivalence studies.[11]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (5 mM)
-
This compound, N-desmethylthis compound (DSB), and N-didesmethylthis compound (DDSB) reference standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 5 mM ammonium formate and acetonitrile in a 10:90 (v/v) ratio.
-
Standard Solution Preparation: Prepare stock solutions of this compound, DSB, and DDSB in a suitable solvent. Prepare working standard solutions for the calibration curve by spiking blank human plasma to achieve a concentration range of 10.0–10,000.0 pg/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add an internal standard.
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Flow rate: 0.8 mL/min
-
Injection volume: 10 µL
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
MS/MS transitions (MRM):
-
This compound: m/z 280.3 → 124.9
-
DSB: m/z 266.3 → 125.3
-
DDSB: m/z 252.2 → 124.9
-
-
-
Analysis and Quantification: Inject the prepared samples and calibration standards. Quantify the analytes using the peak area ratios of the analyte to the internal standard against the calibration curve.
GC-MS Method for this compound in Dietary Supplements
This protocol is based on a validated method for the detection of this compound in dietary supplements.[2][3]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl polysilphenylene-siloxane)
Reagents:
-
Methanol (GC grade)
-
This compound hydrochloride reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride in methanol. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.3 to 30 µg/mL).
-
Sample Preparation:
-
Accurately weigh the contents of the dietary supplement.
-
Extract a known amount of the powdered sample with methanol, often with the aid of sonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
GC-MS Conditions:
-
Injector temperature: 280 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at an initial temperature (e.g., 150 °C), hold for a period, then ramp up to a final temperature (e.g., 280 °C).
-
Ionization mode: Electron Ionization (EI)
-
Mass spectrometer mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis and Quantification: Inject the samples and standards. Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the standard solutions.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound analysis in plasma.
Caption: GC-MS workflow for this compound detection in supplements.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound quantification reveals that the optimal choice is highly dependent on the specific application.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control of finished pharmaceutical products where the concentration of this compound is expected to be high and the matrix is relatively simple.[1]
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where trace levels of this compound and its metabolites need to be quantified in complex biological matrices.[11]
-
GC-MS offers a reliable and sensitive alternative, particularly for the screening and quantification of this compound in diverse and often complex matrices like herbal dietary supplements.[2][3]
For comprehensive screening of unknown or suspect samples, a combination of methods is often most effective. For instance, a rapid screening with HPLC or GC-MS could be followed by confirmation and accurate quantification using LC-MS/MS. Ultimately, the validation of any chosen method must be rigorously performed according to ICH and FDA guidelines to ensure data integrity and regulatory acceptance.[5][6][7][8][9][12]
References
- Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules. RSC Publishing.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
- ICH Guidelines for Analytical Method Valid
- Bioanalytical Method Validation. U.S.
- Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of this compound in Dietary Supplements. MDPI.
- Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Validation of Analytical Procedures Q2(R2).
- Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of this compound in Dietary Supplements.
- Comparative determination of this compound as an adulterant in natural slimming products by HPLC and HPTLC densitometry. PubMed.
- Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of this compound in Dietary Supplements. Semantic Scholar.
Sources
- 1. Development and validation of an analytical method by RP-HPLC for quantification of this compound hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of this compound in Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. Comparative determination of this compound as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moh.gov.bw [moh.gov.bw]
A Comparative Analysis of the Anorectic Effects of (R)- and (S)-Sibutramine Enantiomers: A Guide for Researchers
This guide provides an in-depth comparative study of the anorectic effects of the (R)- and (S)-enantiomers of sibutramine, a once-popular anti-obesity medication. Developed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between these stereoisomers and their active metabolites, supported by experimental data and detailed methodologies. Our objective is to offer a comprehensive resource that not only presents the evidence but also explains the scientific rationale behind the observed effects, thereby fostering a deeper understanding of the structure-activity relationships governing the anorectic properties of this compound.
Introduction: this compound and the Significance of Chirality
This compound was formerly marketed as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] It exerts its therapeutic effect primarily through the inhibition of the reuptake of key neurotransmitters involved in appetite regulation: norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[2] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a feeling of satiety and reducing food intake.
However, the parent compound is largely a prodrug. The anorectic effects of this compound are predominantly mediated by its two active N-desmethyl metabolites, desmethylthis compound (M1) and didesmethylthis compound (M2).[3] Crucially, these metabolites are also chiral, and their enantiomers exhibit significant differences in their pharmacological activity. Understanding these enantioselective differences is paramount for optimizing therapeutic efficacy and minimizing potential side effects, a core principle in modern drug design and development. This guide will dissect the available evidence to illuminate the superior anorectic profile of the (R)-enantiomers.
Comparative Anorectic Effects: The Dominance of the (R)-Enantiomer
In vivo studies in animal models have unequivocally demonstrated that the anorectic effects of this compound are primarily driven by the (R)-enantiomer. Research in rats has shown that (R)-sibutramine produces a dose-dependent decrease in body weight and food intake, whereas the (S)-enantiomer is largely inactive and may even slightly increase these parameters.[1][4]
The superior efficacy of the (R)-enantiomer is even more pronounced when examining the active metabolites. Studies have consistently shown that the (R)-enantiomers of both desmethylthis compound (M1) and didesmethylthis compound (M2) possess significantly greater anorectic activity than their corresponding (S)-enantiomers and the racemic parent drug.[5]
Table 1: Comparative Anorectic Effects of this compound Enantiomers and Metabolites
| Compound | Anorectic Effect in Rats (Compared to Racemic this compound) |
| (R)-Sibutramine | More potent anorectic agent[1] |
| (S)-Sibutramine | Largely inactive or may slightly increase food intake[1] |
| (R)-Desmethylthis compound (M1) | Significantly greater anorectic effect[5] |
| (S)-Desmethylthis compound (M1) | Less potent than the (R)-enantiomer[5] |
| (R)-Didesmethylthis compound (M2) | Significantly greater anorectic effect[5] |
| (S)-Didesmethylthis compound (M2) | Less potent than the (R)-enantiomer[5] |
Unraveling the Mechanism: Differential Inhibition of Monoamine Transporters
The observed differences in the anorectic effects of the this compound enantiomers and their metabolites are directly attributable to their differential potencies as inhibitors of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). In vitro studies have quantified the inhibitory activity of each enantiomer, providing a clear molecular basis for the in vivo findings.
The (R)-enantiomers of the active metabolites are consistently more potent inhibitors of monoamine reuptake than their (S)-counterparts.[5] This is particularly evident for the inhibition of NET and DAT, which are strongly implicated in the regulation of appetite and energy expenditure.
Table 2: In Vitro Inhibition of Monoamine Transporters by Didesmethylthis compound Enantiomers (IC50 values in nM)
| Enantiomer | SERT | NET | DAT |
| (R)-Didesmethylthis compound | 140 | 13 | 8.9 |
| (S)-Didesmethylthis compound | 4300 | 62 | 12 |
| (Data sourced from Wikipedia, citing Glick et al., 2000)[1] |
As the data in Table 2 illustrates, (R)-didesmethylthis compound is a significantly more potent inhibitor of NET and DAT compared to the (S)-enantiomer. While the (S)-enantiomer shows some activity at SERT, its overall profile is considerably weaker. This marked difference in potency at the key transporters responsible for the anorectic effect provides a compelling explanation for the superior in vivo efficacy of the (R)-enantiomers.
Experimental Protocols: A Guide to Methodological Replication
To ensure scientific integrity and facilitate the replication of these findings, this section provides a detailed overview of the key experimental protocols employed in the comparative studies of this compound enantiomers.
In Vivo Assessment of Anorectic Effects in Rats
This protocol is based on the methodology described by Bodhankar et al. (2007).[1]
Objective: To determine the effect of (R)- and (S)-sibutramine on food intake and body weight in rats.
Materials:
-
Wistar albino rats (either sex, 300-400 g)
-
Metabolic cages for individual housing and measurement of food and water intake
-
(R)-Sibutramine, (S)-Sibutramine, and racemic this compound
-
Vehicle (e.g., 1% w/v Tween 80 in water)
-
Standard rat chow pellets
-
Animal balance
Procedure:
-
Acclimatization: House rats individually in metabolic cages for several days to allow for adaptation to the new environment and measurement procedures.
-
Baseline Measurement: For two consecutive days prior to drug administration, measure and record the body weight, food intake, and water intake for each rat at the same time each day (e.g., 10:00 AM).
-
Drug Preparation: Prepare suspensions of (R)-sibutramine, (S)-sibutramine, and racemic this compound in the vehicle at the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Drug Administration: On the third day, following the baseline measurements, administer the prepared drug suspensions or vehicle orally to the rats.
-
Data Collection: For the next four consecutive days, continue to measure and record the body weight, food intake, and water intake for each rat at the same time each day.
-
Data Analysis: Calculate the mean change in body weight, food intake, and water intake from the baseline period for each treatment group. Statistical analysis (e.g., two-way repeated measures ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Workflow Diagram:
Caption: Workflow for in vivo assessment of anorectic effects.
In Vitro Monoamine Reuptake Inhibition Assay
This protocol is a generalized representation based on standard methodologies for assessing monoamine transporter inhibition.[6][7]
Objective: To determine the in vitro potency of this compound enantiomers and their metabolites to inhibit the reuptake of norepinephrine, serotonin, and dopamine.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human NET, SERT, or DAT
-
Cell culture reagents
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin, [³H]dopamine)
-
Test compounds: (R)- and (S)-enantiomers of this compound, desmethylthis compound, and didesmethylthis compound
-
Scintillation counter and vials
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the specific monoamine transporter in appropriate media until they reach a suitable confluency.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.
-
Radioligand Addition: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake reaction by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.
Workflow Diagram:
Sources
- 1. Didesmethylthis compound - Wikipedia [en.wikipedia.org]
- 2. ijpp.com [ijpp.com]
- 3. Desmethylthis compound - Wikipedia [en.wikipedia.org]
- 4. Organic cation transporters in psychiatric and substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective behavioral effects of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sibutramine and Phentermine in Obesity Management
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two historically significant centrally-acting anti-obesity agents: sibutramine and phentermine. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, comparative clinical efficacy, and the critical safety data that have shaped their respective therapeutic journeys. We will explore the causality behind their pharmacological actions and the design of clinical trials intended to validate their efficacy, providing a robust framework for professionals in the field of metabolic drug development.
Section 1: Mechanisms of Action
The therapeutic approaches of this compound and phentermine, while both targeting central nervous system pathways to induce weight loss, are fundamentally distinct. Understanding these differences is crucial to interpreting their efficacy and safety profiles.
This compound: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
This compound functions primarily as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor, with a weaker effect on dopamine (DA) reuptake.[1][2] Its therapeutic effect is not mediated by the parent compound but by its two active metabolites, M1 (desmethylthis compound) and M2 (didesmethylthis compound).[1][2] By blocking the presynaptic reuptake transporters for serotonin and norepinephrine in the hypothalamus, this compound increases the concentration of these neurotransmitters in the synaptic cleft.[3] This enhanced signaling promotes a feeling of satiety, thereby reducing food intake.[4][5] Furthermore, the noradrenergic activity is thought to attenuate the typical drop in metabolic rate that accompanies weight loss, contributing to a dual mode of action.[4][5]
Phentermine: A Sympathomimetic Amine
Phentermine is a sympathomimetic amine with a chemical structure similar to amphetamine.[6][7] Its primary mechanism involves stimulating the release of norepinephrine from presynaptic vesicles in the hypothalamus.[8][9] It may also have minor effects on dopamine and serotonin release.[7][10] The resulting increase in synaptic norepinephrine activates the sympathetic nervous system—the "fight-or-flight" response—which leads to a potent suppression of appetite.[6][9] This action is why drugs in this class are often referred to as "anorectics" or "anorexigenics."[6] Unlike this compound's reuptake inhibition, phentermine actively promotes neurotransmitter release.
Selection of Endpoints: Beyond Weight Loss
The choice of endpoints is driven by the need to demonstrate clinically meaningful benefits.
-
Primary Efficacy Endpoints: Regulatory guidance emphasizes two co-primary endpoints:
-
Mean Percent Weight Reduction: The drug must show a statistically significant difference in mean percent weight loss from baseline compared to placebo. A benchmark for clinical significance is often a placebo-adjusted mean weight loss of at least 5%. [11] 2. Categorical Weight Loss: The proportion of patients achieving a prespecified weight loss threshold (typically ≥5% of baseline weight) must be significantly greater than in the placebo group. [12]
-
-
Secondary Endpoints: These are chosen to demonstrate broader metabolic benefits and include changes in:
-
Waist circumference
-
Blood pressure
-
Glycemic parameters (HbA1c, fasting glucose)
-
Lipid profiles (LDL-C, HDL-C, Triglycerides)
-
-
Patient-Centered Endpoints: There is a growing regulatory and clinical emphasis on demonstrating that weight loss translates to improved patient well-being. [13]This involves the use of validated Patient-Reported Outcome (PRO) instruments to measure changes in quality of life, physical function, and eating behaviors. [13][14]
Conclusion
This compound and phentermine represent two distinct pharmacological strategies for centrally-mediated weight loss. This compound, an SNRI, offered moderate efficacy but was ultimately withdrawn due to an unacceptable cardiovascular risk profile in susceptible populations. Phentermine, a sympathomimetic amine, demonstrates comparable, if not superior, efficacy, particularly with longer-term use, and has maintained its place in the therapeutic armamentarium with a safety profile considered manageable in appropriately screened patients.
The scientific and regulatory journey of these agents provides critical lessons for modern drug development. The story of this compound underscores the paramount importance of large-scale cardiovascular outcome trials for any anti-obesity agent with a mechanism that could affect heart rate or blood pressure. The continued use of phentermine highlights the need for a chronic disease management model for obesity. For researchers and developers, the path forward requires not only creating agents with superior efficacy, such as the new generation of incretin mimetics, but also rigorously demonstrating a favorable risk-benefit profile that extends beyond weight loss to include tangible improvements in both metabolic health and patient-centered outcomes.
References
-
Caterson, I. D., Finer, N., Coutinho, W., Van Gaal, L. F., Maggioni, A. P., Torp-Pedersen, C., Sharma, A. M., Legler, U. F., Shepherd, G. M., & James, W. P. T. (2012). Maintained intentional weight loss reduces cardiovascular outcomes: results from the this compound Cardiovascular OUTcomes (SCOUT) trial. Diabetes, Obesity and Metabolism, 14(6), 523–530. [Link]
-
Lewis, K. H., Fischer, H., Ard, J., Barton, L., Bessesen, D. H., Daley, M. F., Desai, J., Fitzpatrick, S. L., Horberg, M., Koebnick, C., Oshiro, C., & Arterburn, D. (2019). Safety and Effectiveness of Longer-Term Phentermine Use: Clinical Outcomes from an Electronic Health Record Cohort. Obesity (Silver Spring, Md.), 27(4), 591–602. [Link]
-
Bray, G. A. (2002). This compound: its mode of action and efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 26 Suppl 4, S29–S33. [Link]
-
Dr.Oracle. (2025). What is the pharmacological mechanism of phentermine (anorexiant) in inducing weight loss?. Dr.Oracle. [Link]
-
Torp-Pedersen, C., Caterson, I., Coutinho, W., Finer, N., Van Gaal, L., Maggioni, A., Sharma, A. M., & James, W. P. T. (2007). SCOUT study: risk-benefit profile of this compound in overweight high-risk cardiovascular patients. European heart journal supplements : journal of the European Society of Cardiology, 9(Suppl L), L38–L42. [Link]
-
Atrim, A. (2025). New FDA Guidance: Developing Drugs and Biological Products for Weight Reduction. Atrim. [Link]
-
Heal, D. J., & Aspley, S. (2001). Mechanisms of Action of this compound. Obesity and Overweight, 154-162. [Link]
-
Arterburn, D. (2019). Phentermine for weight loss seems safe, effective longer term. Kaiser Permanente Washington Health Research Institute. [Link]
-
Study.com. (n.d.). Phentermine: Uses & Mechanism of Action. Study.com. [Link]
-
Torp-Pedersen, C., Caterson, I., Coutinho, W., Finer, N., Van Gaal, L., Maggioni, A., & Sharma, A. M. (2007). The SCOUT study: risk-benefit profile of this compound in overweight high-risk cardiovascular patients. European Heart Journal Supplements, 9(suppl_L), L38-L42. [Link]
-
Manjuh, F., & Sizar, O. (2023). Topiramate and Phentermine. In StatPearls. StatPearls Publishing. [Link]
-
Britannica. (2025). Phentermine. Britannica. [Link]
-
Tukatech. (2025). What Class of Drug Is Phentermine? Understanding Its Role. Tukatech. [Link]
-
The Medpoint Blog. (2025). FDA Releases New Guidance on Weight-Reduction Medications: A Comprehensive Overview. The Medpoint Blog. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Nguyen, T. (2021). Long-Term Safety and Efficacy of Phentermine for the Treatment of Obesity. Digital Showcase @ University of Lynchburg. [Link]
-
HealthPartners. (n.d.). Safety and effectiveness of longer-term phentermine use: clinical outcomes from an electronic health record cohort. HealthPartners. [Link]
-
The Capital Region of Denmark's Research Portal. (n.d.). Maintained intentional weight loss reduces cardiovascular outcomes: results from the this compound Cardiovascular OUTcomes (SCOUT) trial. The Capital Region of Denmark's Research Portal. [Link]
-
University of Copenhagen Research Portal. (n.d.). Maintained intentional weight loss reduces cardiovascular outcomes: results from the this compound Cardiovascular OUTcomes (SCOUT) trial. University of Copenhagen Research Portal. [Link]
-
Lewis, K. H., Fischer, H., Ard, J., Barton, L., Bessesen, D. H., Daley, M. F., Desai, J., Fitzpatrick, S. L., Horberg, M., Koebnick, C., Oshiro, C., & Arterburn, D. (2019). Safety and Effectiveness of Longer-Term Phentermine Use: Clinical Outcomes from an Electronic Health Record Cohort. Obesity (Silver Spring, Md.), 27(4), 591–602. [Link]
-
U.S. Food and Drug Administration. (2025). Obesity and Overweight: Developing Drugs and Biological Products for Weight Reduction. FDA. [Link]
-
Medpace. (n.d.). Whitepaper: Optimizing Clinical Trial Design and Study Execution in Obesity: A Medpace Approach. Medpace. [Link]
-
Cánovas, B., García-Martínez, I., Ibarra-Lecue, I., Castro-Zaballa, S., Rodríguez-Rodríguez, P., & Rodríguez-Puertas, R. (2014). This compound Effects on Central Mechanisms Regulating Energy Homeostasis. Current neuropharmacology, 12(4), 377–394. [Link]
-
Regulatory Affairs Professionals Society. (2025). Industry supports FDA's draft guidance on weight management drugs, suggests some refinements. RAPS. [Link]
-
Van Gaal, L. F., & De Leeuw, I. H. (1998). Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes : official journal, German Society of Endocrinology [and] German Diabetes Association, 106 Suppl 2, 33–36. [Link]
-
Federal Register. (2025). Obesity and Overweight: Developing Drugs and Biological Products for Weight Reduction; Draft Guidance for Industry; Availability. Federal Register. [Link]
-
Al-Harbi, K. S., Al-Otaibi, A. D., Al-Harbi, A. S., Al-Anazi, A. D., & Al-Harbi, F. S. (2025). Comparative Effectiveness of Semaglutide, Liraglutide, Orlistat, and Phentermine for Weight Loss in Obese Individuals: A Systematic Review. Cureus, 17(3), e74039. [Link]
-
Vetta, V., & Vetta, A. (2023). Novel Anti-obesity Therapies and their Different Effects and Safety Profiles: A Critical Overview. European endocrinology, 19(1), 31–36. [Link]
-
Signant Health. (2024). Driving Successful Obesity Drug Development with GLP-1 Agonists. Signant Health. [Link]
-
Obesity Medicine Association. (2025). Top Weight Loss Medications. Obesity Medicine Association. [Link]
-
de la Cruz, R., Rubio, M. Á., Lecube, A., Sánchez, E., Caixàs, A., Goday, A., Bellido, D., Moreno, B., & Morales, M. J. (2019). 2049-P: Real-World Assessment of Orlistat and Liraglutide in Patients with Obesity: The XENSOR Study. Diabetes, 68(Supplement_1). [Link]
-
Al-Harbi, K. S., Al-Otaibi, A. D., Al-Harbi, A. S., Al-Anazi, A. D., & Al-Harbi, F. S. (2025). Comparative Effectiveness of Semaglutide, Liraglutide, Orlistat, and Phentermine for Weight Loss in Obese Individuals: A Systematic Review. ResearchGate. [Link]
-
Cerba Research. (2026). Obesity, complexity, and the lab: What 2025 taught us, and what comes next. Cerba Research. [Link]
-
Ghosal, S., & Sinha, B. (2024). An Overview of Existing and Emerging Weight-Loss Drugs to Target Obesity-Related Complications: Insights from Clinical Trials. Metabolites, 14(6), 331. [Link]
-
Li, N., Chen, M., & Yang, M. (2021). Efficacy and Safety of Phentermine/Topiramate in Adults with Overweight or Obesity: A Systematic Review and Meta-Analysis. Semantic Scholar. [Link]
-
Pae, C. U., & Kim, J. J. (2012). Phentermine, this compound and Affective Disorders. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 10(2), 71–72. [Link]
-
Shi, Q., Wang, Y., & Hao, Q. (2021). Efficacy and Safety of Phentermine/Topiramate in Adults with Overweight or Obesity: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
-
Pae, C. U., & Kim, J. J. (2012). Phentermine, this compound and Affective Disorders. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Phentermine: Uses & Mechanism of Action | Study.com [study.com]
- 8. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. tukatech.com [tukatech.com]
- 11. blog.medpoint.com [blog.medpoint.com]
- 12. medpace.com [medpace.com]
- 13. Rethinking endpoints in obesity clinical trials | Mapi Research Trust [mapi-trust.org]
- 14. signanthealth.com [signanthealth.com]
A Senior Application Scientist's Guide to Validating the Thermogenic Effects of Sibutramine and its Metabolites In Vivo
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of methodologies to validate the thermogenic effects of sibutramine and its active metabolites, mono-desmethyl-sibutramine (M1) and di-desmethyl-sibutramine (M2), in vivo. Moving beyond a simple recitation of protocols, we will delve into the causal chain of experimental choices, ensuring a robust and self-validating approach to your research.
I. Introduction: The Dual-Action Mechanism of this compound-Induced Thermogenesis
This compound, a formerly prescribed anti-obesity medication, exerts its effects on energy balance through a dual mechanism: appetite suppression and increased energy expenditure.[1][2] The latter is primarily driven by the induction of thermogenesis, a process of heat production. It is crucial to understand that this compound itself is a prodrug; its therapeutic effects are predominantly mediated by its more potent secondary (M1) and primary (M2) amine metabolites.[2]
The core mechanism of this compound-induced thermogenesis is not a direct peripheral action, but rather a centrally-mediated process. This compound and its metabolites are potent inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake in the central nervous system (CNS).[3][4] This synaptic accumulation of monoamines leads to an increase in efferent sympathetic nervous system (SNS) outflow to peripheral tissues.[2][3] The primary target of this heightened sympathetic tone is brown adipose tissue (BAT), a specialized thermogenic organ.[3][5]
Noradrenaline released from sympathetic nerve terminals in BAT primarily activates β3-adrenergic receptors (β3-AR) on the surface of brown adipocytes.[3][5] This initiates a downstream signaling cascade culminating in the activation and increased expression of Uncoupling Protein 1 (UCP1), a key player in mitochondrial thermogenesis.[3][6] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[6] Studies in rats have demonstrated that this compound administration can lead to a remarkable 18-fold increase in glucose utilization in BAT, underscoring its pivotal role in the drug's thermogenic effect.[3][5]
II. Comparative Analysis of In Vivo Validation Methodologies
Validating the thermogenic effects of this compound and its metabolites requires a multi-faceted approach. Here, we compare the primary in vivo techniques, outlining their principles, advantages, and limitations.
| Methodology | Principle | Key Parameters Measured | Advantages | Limitations |
| Indirect Calorimetry | Measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure (EE) and respiratory exchange ratio (RER). | VO2, VCO2, EE, RER | Non-invasive, provides real-time data on whole-body metabolism, allows for simultaneous monitoring of activity and food intake. | Does not pinpoint the source of thermogenesis, requires specialized and costly equipment. |
| Core Body Temperature Telemetry | Surgical implantation of a small transmitter to continuously monitor core body temperature. | Core body temperature | Provides continuous, long-term data without handling stress, highly accurate. | Invasive (requires surgery), potential for post-operative complications. |
| Molecular Analysis of Adipose Tissue | Post-mortem or biopsy-based analysis of gene and protein expression in BAT and white adipose tissue (WAT). | UCP1 protein levels (Western Blot), thermogenic gene expression (qPCR) for UCP1, PGC-1α, PRDM16, etc. | Directly assesses the molecular machinery of thermogenesis, provides mechanistic insights. | Endpoint analysis, does not provide real-time functional data, requires tissue harvesting. |
Expert Insight: For a comprehensive validation, a combination of these methods is superior. Indirect calorimetry provides the "what" (an increase in energy expenditure), telemetry confirms the "how" (an increase in core body temperature), and molecular analysis of BAT explains the "why" (the upregulation of the thermogenic machinery).
III. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by incorporating appropriate controls and detailed procedural steps.
A. Animal Model and Compound Administration
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are a standard model for metabolic studies. House animals individually to prevent social stress-induced thermogenesis and allow for accurate food intake monitoring.
-
Acclimation: Allow at least one week of acclimation to the housing facility and handling procedures before any experimentation. For indirect calorimetry and telemetry studies, a 24-48 hour acclimation period to the specific cages is crucial.
-
Compound Preparation: Prepare this compound, M1, and M2 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosage and Administration: Based on rodent studies, a dose of 10 mg/kg for this compound and its metabolites has been shown to produce a significant and sustained thermogenic response.[3][5] Administer via oral gavage (p.o.) or intraperitoneal (i.p.) injection. For chronic studies, administration can be performed daily for several weeks.[6][7]
B. Protocol 1: Assessing Whole-Body Energy Expenditure via Indirect Calorimetry
Causality: This protocol directly measures the metabolic consequence of this compound's action – an increase in oxygen consumption required to fuel thermogenesis.
Workflow:
Experimental Workflow for Telemetry
Step-by-Step Methodology:
-
Surgical Implantation: Under aseptic conditions and appropriate anesthesia, implant a sterile telemetry transmitter into the peritoneal cavity of the mouse.
-
Post-Operative Care: Provide appropriate analgesia and monitor the animal's recovery for 7-10 days.
-
Baseline Recording: Once fully recovered, record baseline core body temperature for 24 hours.
-
Compound Administration: Administer this compound, its metabolites, or vehicle.
-
Data Acquisition: Continuously record core body temperature. Data is typically collected in 5-15 minute intervals.
-
Data Analysis: Plot the average core body temperature over time for each group and analyze for significant increases compared to the vehicle control.
D. Protocol 3: Molecular Analysis of Thermogenic Markers in Adipose Tissue
Causality: This protocol elucidates the molecular mechanism by which this compound stimulates thermogenesis at the tissue level.
Workflow:
Experimental Workflow for Molecular Analysis
Step-by-Step Methodology:
-
Treatment: Administer this compound, its metabolites, or vehicle for the desired duration (e.g., 6 hours for acute effects, 4 weeks for chronic effects). [3][6]2. Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the interscapular BAT and epididymal WAT.
-
Sample Preparation: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Western Blotting for UCP1:
-
Homogenize BAT samples and isolate the mitochondrial protein fraction.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for UCP1 and a suitable loading control (e.g., VDAC).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
Quantify band intensity to determine relative UCP1 protein levels.
-
-
qPCR for Thermogenic Genes:
-
Extract total RNA from BAT and WAT using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for Ucp1, Pgc1a, Prdm16, and a stable housekeeping gene (e.g., Actb or Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
-
IV. The β3-Adrenergic Signaling Cascade in Brown Adipocytes
The thermogenic effects of this compound are underpinned by a well-defined signaling pathway within brown adipocytes. Understanding this cascade is essential for interpreting molecular data.
β3-Adrenergic Signaling Pathway in Thermogenesis
Upon binding of noradrenaline, the β3-AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). [1]cAMP then activates Protein Kinase A (PKA), a central node in this pathway. [1][8]PKA phosphorylates and activates several downstream targets, including p38 mitogen-activated protein kinase (MAPK) and the transcription factor cAMP response element-binding protein (CREB). [1][8]These factors, in concert with key transcriptional co-activators such as PGC-1α and PRDM16, drive the expression of the Ucp1 gene. [9][10][11]The resulting increase in UCP1 protein in the inner mitochondrial membrane leads to the uncoupling of respiration and the generation of heat.
V. Comparative Performance: this compound and its Metabolites vs. Alternative Thermogenic Agents
A critical aspect of validating the thermogenic effects of this compound is to benchmark its performance against other known thermogenic compounds.
| Compound | Mechanism of Action | Typical In Vivo Dose (Rodent) | Magnitude of Thermogenic Response (VO2 increase) | Key Differentiators |
| This compound | Central 5-HT and NA reuptake inhibitor | 10 mg/kg | ~20-30% | Centrally mediated, requires intact SNS, slow onset of action (60-90 min). [2][3] |
| Metabolites M1 & M2 | Central 5-HT and NA reuptake inhibitors | 10 mg/kg | ~20-30% | Similar potency and time course to this compound, suggesting they are the primary active agents. [3] |
| CL 316 ,243 | Selective β3-adrenergic receptor agonist | 1 mg/kg | Varies, can be >50% | Direct peripheral agonist, rapid onset of action, bypasses the need for central SNS activation. [12][13][14] |
| Ephedrine | Non-selective adrenergic agonist (α and β) and promotes NA release | 20-50 mg/kg | Variable, generally less potent than β3-selective agonists | Broader receptor activation profile, potential for more off-target effects. |
| Fluoxetine + Nisoxetine | Selective 5-HT reuptake inhibitor + Selective NA reuptake inhibitor | 30 mg/kg each | ~27% | Combination mimics the dual action of this compound, demonstrating the necessity of inhibiting both pathways for a robust thermogenic effect. [3] |
Expert Interpretation: The comparison with CL 316 ,243 is particularly informative. A similar thermogenic response to this compound and CL 316 ,243 would suggest that the centrally-mediated SNS activation by this compound is effectively stimulating the peripheral β3-AR pathway. Conversely, a blunted response to this compound in animals with compromised SNS function (e.g., via chemical sympathectomy) but a normal response to CL 316 ,243 would confirm the central mechanism of this compound.
VI. Conclusion: A Rigorous Approach to In Vivo Validation
Validating the thermogenic effects of this compound and its metabolites in vivo requires a scientifically rigorous and multi-pronged approach. By combining functional assays like indirect calorimetry and core body temperature telemetry with mechanistic molecular analyses of adipose tissue, researchers can build a comprehensive and compelling data package. The experimental choices outlined in this guide are designed to establish a clear causal link from the central nervous system to the peripheral tissues, ultimately leading to a deeper understanding of how these compounds modulate energy expenditure. This level of detail and scientific integrity is paramount for advancing our knowledge in the field of metabolic research and drug development.
VII. References
-
Connoley, I. P., Liu, Y. L., Frost, I., Reckless, I. P., Heal, D. J., & Stock, M. J. (1999). Thermogenic effects of this compound and its metabolites. British journal of pharmacology, 126(6), 1487–1495. [Link]
-
Connoley, I. P., Liu, Y. L., Frost, I., Reckless, I. P., Heal, D. J., & Stock, M. J. (1999). Thermogenic effects of this compound and its metabolites. British journal of pharmacology, 126(6), 1487–1495. [Link]
-
Kim, S. H., & Plutzky, J. (2016). Signaling Pathways Regulating Thermogenesis. Cold Spring Harbor perspectives in medicine, 6(3), a021899. [Link]
-
Nagai, Y., Matsuba, Y., & Ichinose, H. (2021). β-adrenergic receptor signaling evokes the PKA-ASK axis in mature brown adipocytes. Biochemical and biophysical research communications, 559, 134–140. [Link]
-
Heal, D. J., Aspley, S., & Prow, M. R. (1998). This compound: a review of the pharmacology of a novel anti-obesity agent. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S18–S28. [Link]
-
Seale, P., Kajimura, S., & Spiegelman, B. M. (2009). Transcriptional control of brown fat determination by PRDM16. Cell metabolism, 9(3), 257–266. [Link]
-
Francesconi, R. P., & Mager, M. (1976). Thermoregulatory effects of monoamine potentiators and inhibitors in the rat. American journal of physiology. Legacy content, 231(1), 148–152. [Link]
-
Lin, J., Puigserver, P., Donovan, J., Tarr, P., & Spiegelman, B. M. (2002). PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1. Genes & development, 16(24), 3077–3089. [Link]
-
Abreu-Vieira, G., & Caron, A. (2023). Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways. International journal of molecular sciences, 24(24), 17351. [Link]
-
Hansen, J. B., Toubro, S., & Astrup, A. (1998). Thermogenic effects of this compound in humans. The American journal of clinical nutrition, 68(6), 1180–1186. [Link]
-
Ringholm, S., Knudsen, J. G., Leick, L., Lundgaard, A., Nielsen, M. M., & Pilegaard, H. (2013). PGC-1α is required for exercise- and exercise training-induced UCP1 up-regulation in mouse white adipose tissue. PloS one, 8(5), e64123. [Link]
-
Kim, S. H., & Plutzky, J. (2016). Signaling Pathways Regulating Thermogenesis. Cold Spring Harbor perspectives in medicine, 6(3), a021899. [Link]
-
Kajimura, S., Seale, P., & Spiegelman, B. M. (2015). PRDM16 and PGC1α interact with PPARγ to activate the thermogenic program. Cell, 160(1-2), 44–56. [Link]
-
An, S., & Kim, J. (2023). Thermogenesis in Adipose Tissue: Adrenergic and Non-Adrenergic Pathways. Metabolites, 13(12), 1148. [Link]
-
van der Spek, S. J., & Houtkooper, R. H. (2012). This compound effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 44–53. [Link]
-
Cinti, S., Frederich, R. C., & Zingaretti, M. C. (2002). This compound-dependent brown fat activation in rats: an immunohistochemical study. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 26(4), 452–459. [Link]
-
Saraç, F., Pehlivan, M., Celebi, G., Saygili, F., Yilmaz, C., & Kabalak, T. (2006). Effects of this compound on thermogenesis in obese patients assessed via immersion calorimetry. Advances in therapy, 23(6), 1016–1029. [Link]
-
Arza, A., Arriazu, E., & Martínez, J. A. (2003). This compound decreases body weight gain and increases energy expenditure in obese Zucker rats without changes in NPY and orexins. Nutritional neuroscience, 6(2), 103–111. [Link]
-
Greenway, F. L., Ryan, D. H., & Bray, G. A. (1999). Effects of this compound on resting metabolic rate and weight loss in overweight women. Obesity research, 7(4), 358–363. [Link]
-
Mills, E. L., & O'Neill, L. A. J. (2016). Cysteine 253 of UCP1 regulates energy expenditure and sex-dependent adipose tissue inflammation. Cell reports, 14(1), 19–26. [Link]
-
Demeule, M., & Béliveau, R. (2000). Influence of this compound on energy expenditure in African American women. Medicine and science in sports and exercise, 32(5), 982–987. [Link]
-
Billes, S. K., & Cowley, M. A. (2007). Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(4), 830–840. [Link]
-
Ghavami, A., & Barar, J. (2007). Anorexic effect of (R)-sibutramine: comparison with (R)- and (S)-sibutramine. Indian journal of pharmaceutical sciences, 69(5), 654. [Link]
-
Roth, J. D., & Rowland, N. E. (2008). Differential effects of monoamine reuptake inhibitors on food intake and energy expenditure in a mouse model of diet-induced obesity. Pharmacology, biochemistry, and behavior, 89(4), 544–552. [Link]
-
Smith, B. K., & York, D. A. (2004). Chronic treatment with either dexfenfluramine or this compound in diet-switched diet-induced obese mice. The Journal of pharmacology and experimental therapeutics, 311(2), 623–631. [Link]
-
Walsh, K. M., Leen, E., & Lean, M. E. (1999). The effect of this compound on resting energy expenditure and adrenaline-induced thermogenesis in obese females. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 23(10), 1009–1015. [Link]
-
Halford, J. C., & Blundell, J. E. (2000). The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women. British journal of clinical pharmacology, 49(6), 577–586. [Link]
-
U.S. Food and Drug Administration. (2004). N20-632S21 this compound Clinpharm BPCA. [Link]
-
Jackson, H. C., Bearham, D. H., & Heal, D. J. (1996). Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat. British journal of pharmacology, 117(7), 1358–1362. [Link]
-
Richardson, J. D., & Richardson, D. (2006). The this compound metabolite M2 improves muscle glucose uptake and reduces hepatic glucose output: Preliminary data. Hormone and metabolic research, 38(11), 724–728. [Link]
-
Vlach, M., & D'Souza, A. (2011). Comparative effects of different uptake inhibitor antidepressants in two pain tests in mice. European journal of pharmacology, 667(1-3), 221–227. [Link]
-
Richardson, J. D., & Richardson, D. (2006). The primary amine metabolite of this compound stimulates lipolysis in adipocytes isolated from lean and obese mice and in isolated human adipocytes. Hormone and metabolic research, 38(11), 724–728. [Link]
-
Li, M., Li, Y., & Li, X. (2023). Evaluating the UCP1 expression of brown adipose tissue by quantifying hepatic inflammation using synthetic magnetic resonance imaging: an experimental study with a mouse model. Annals of translational medicine, 11(1), 7. [Link]
-
Crane, J. D., Mottillo, E. P., & Farncombe, T. H. (2015). Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C. Molecular metabolism, 4(7), 525–533. [Link]
-
Perreault, M., & Picard, F. (2015). ThermoMouse: an in vivo model to identify modulators of UCP1 expression in brown adipose tissue. The Journal of clinical investigation, 125(10), 3851–3860. [Link]
-
Ghorbani, M., & Himms-Hagen, J. (1997). Effect of CL-316243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats. American journal of physiology. Regulatory, integrative and comparative physiology, 273(1), R237–R245. [Link]
Sources
- 1. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermogenic effects of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogenic effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-dependent brown fat activation in rats: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases body weight gain and increases energy expenditure in obese Zucker rats without changes in NPY and orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-adrenergic receptor signaling evokes the PKA-ASK axis in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ThermoMouse: an in vivo model to identify modulators of UCP1 expression in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of Sibutramine and Fenfluramine's pharmacological profiles
A Comparative Pharmacological Review: Sibutramine and Fenfluramine
This guide provides an in-depth comparative analysis of the pharmacological profiles of this compound and fenfluramine, two centrally acting anorectic agents that were once prominent in the management of obesity. While both drugs aimed to reduce body weight by modulating neurotransmitter systems, their distinct mechanisms of action, pharmacokinetic properties, and, most critically, their safety profiles led to vastly different clinical trajectories and regulatory statuses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.
Introduction: Two Distinct Approaches to Appetite Suppression
This compound and fenfluramine emerged from a period of intense research into pharmacological interventions for obesity. This compound, developed as a serotonin-norepinephrine reuptake inhibitor (SNRI), was designed to enhance satiety and increase energy expenditure.[1] Fenfluramine, a phenethylamine derivative, primarily acted as a serotonin-releasing agent.[2][3] Although both were effective in promoting weight loss, their divergent pharmacological actions ultimately dictated their therapeutic utility and long-term viability. Fenfluramine was withdrawn from the market due to concerns about cardiac valvulopathy and pulmonary hypertension, while this compound was later withdrawn due to an increased risk of cardiovascular events.[4][5][6][7]
Comparative Pharmacological Profiles
The fundamental differences in the pharmacological actions of this compound and fenfluramine are summarized below.
| Feature | This compound | Fenfluramine |
| Primary Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[8] | Serotonin Releasing Agent[2][3] |
| Secondary Mechanism(s) | Weak dopamine reuptake inhibition[8] | Norepinephrine releasing agent (via metabolite norfenfluramine), 5-HT2B and 5-HT2C receptor agonist (via metabolite norfenfluramine)[2] |
| Effect on Neurotransmitter Levels | Increases synaptic levels of serotonin and norepinephrine by blocking their reuptake[1][8] | Promotes the release of serotonin from presynaptic neurons and inhibits its reuptake[3][9] |
| Primary Therapeutic Effect | Appetite suppression and increased satiety[10] | Appetite suppression[9] |
| Metabolism | Extensively metabolized by CYP3A4 to active metabolites (M1 and M2)[8] | Metabolized to the active metabolite norfenfluramine[2] |
| Primary Reason for Withdrawal | Increased risk of non-fatal cardiovascular events (heart attack and stroke)[4][11][12] | Association with valvular heart disease and primary pulmonary hypertension[4][5] |
Mechanistic Deep Dive: Signaling Pathways
The distinct mechanisms of this compound and fenfluramine can be visualized through their respective signaling pathways.
This compound's Mechanism of Action
This compound acts by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft. This enhanced serotonergic and noradrenergic signaling in the central nervous system is believed to be responsible for its effects on satiety and energy expenditure.[8][13]
Figure 1: this compound's inhibitory action on SERT and NET.
Fenfluramine's Mechanism of Action
Fenfluramine's primary mechanism involves the release of serotonin from vesicular stores within the presynaptic neuron and the reversal of SERT function.[2][3] Its active metabolite, norfenfluramine, also contributes to norepinephrine release and directly agonizes 5-HT2B and 5-HT2C receptors, an action linked to the serious cardiovascular side effects.[2]
Figure 2: Fenfluramine's serotonin-releasing mechanism.
Experimental Protocols for Pharmacological Characterization
The distinct pharmacological profiles of this compound and fenfluramine can be elucidated through a series of well-established in vitro and in vivo experimental protocols.
In Vitro: Monoamine Reuptake Inhibition Assay
This assay is crucial for determining the potency and selectivity of compounds that inhibit monoamine transporters.
Objective: To quantify the inhibitory activity of test compounds (e.g., this compound and its metabolites) on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human isoforms of DAT, NET, or SERT.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., paroxetine for SERT, nisoxetine for NET, and GBR12909 for DAT).
-
Assay Procedure:
-
Plate the cells in a 96-well microplate.
-
Pre-incubate the cells with varying concentrations of the test compounds or reference inhibitors for 15-30 minutes at 37°C.
-
Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of the transporter activity) by fitting the data to a dose-response curve.
In Vitro: Neurotransmitter Release Assay
This assay is essential for identifying compounds that act as releasing agents, a key characteristic of fenfluramine.
Objective: To measure the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from cells expressing the corresponding transporter.
Methodology:
-
Cell Culture and Loading: Use HEK293 cells expressing the relevant transporter (e.g., SERT). Load the cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT) by incubating them in a buffer containing the radiolabel for a specific duration.
-
Superfusion: Place the loaded cells in a superfusion chamber and continuously perfuse them with a physiological buffer to establish a stable baseline of neurotransmitter efflux.
-
Compound Application: Introduce the test compound (e.g., fenfluramine) and a known releasing agent (e.g., d-amphetamine as a positive control for DAT) into the superfusion buffer for a defined period.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Data Analysis: Measure the radioactivity in each fraction to determine the rate of neurotransmitter release over time. A significant increase in radioactivity above the baseline following compound application indicates a releasing effect.
In Vivo: Food Intake Studies in Animal Models
These studies provide crucial information on the anorectic effects of the compounds in a physiological context.
Objective: To assess the effect of test compounds on food consumption in rodents.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57Bl/6J mice, which are standard models for obesity and feeding behavior studies.
-
Acclimatization: Acclimatize the animals to the housing conditions and feeding schedules.
-
Drug Administration: Administer the test compounds (this compound, fenfluramine) or vehicle via oral gavage or intraperitoneal injection at various doses.
-
Food Intake Measurement: Measure the cumulative food intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Data Analysis: Compare the food intake of the drug-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed reductions in food intake.[14]
Adverse Effects and Rationale for Market Withdrawal
The clinical utility of both this compound and fenfluramine was ultimately overshadowed by significant safety concerns.
This compound: The this compound Cardiovascular OUTcomes (SCOUT) trial revealed an increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease treated with this compound.[4][11][12] This led to its withdrawal from the market in Europe and the United States in 2010.[4][7][15] The sympathomimetic effects of this compound, including increased heart rate and blood pressure, are believed to have contributed to these adverse cardiovascular outcomes.[12][16]
Fenfluramine: Fenfluramine, particularly when used in combination with phentermine ("fen-phen"), was strongly associated with the development of valvular heart disease and primary pulmonary hypertension.[5][17][18][19][20] The proposed mechanism for this cardiotoxicity involves the activation of 5-HT2B receptors on cardiac valve interstitial cells by fenfluramine's metabolite, norfenfluramine, leading to valvular fibrosis.[2] These severe and potentially fatal side effects prompted its withdrawal from the market in 1997.[9]
Conclusion: Lessons for Future Drug Development
The contrasting pharmacological profiles and clinical fates of this compound and fenfluramine offer valuable lessons for the development of future anti-obesity medications. While targeting central neurotransmitter systems can be an effective strategy for weight reduction, a thorough understanding of the receptor-level interactions and potential off-target effects is paramount. The cases of this compound and fenfluramine underscore the critical importance of long-term cardiovascular safety studies for any new anorectic agent. Future research in this area will likely focus on more selective targets within the complex neuroregulatory pathways of appetite and energy balance to achieve a more favorable risk-benefit profile. Interestingly, fenfluramine has been repurposed at low doses for the treatment of seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome, highlighting the potential for repositioning drugs with well-characterized mechanisms for new therapeutic indications.[21][22][23][24]
References
- This compound: its mode of action and efficacy. (2002). International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33.
- Fenfluramine - Wikipedia. (n.d.). Wikipedia.
- This compound - Wikipedia. (n.d.). Wikipedia.
- Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment. (1998). Experimental and Clinical Endocrinology & Diabetes, 106 Suppl 2, 26-33.
- What is the mechanism of Fenfluramine Hydrochloride? (2024).
- What is the mechanism of this compound sulfate? (2024).
- Fenfluramine: a plethora of mechanisms? (2023). Frontiers in Neurology, 14, 1185361.
- What is the mechanism of this compound maleate? (2024).
- Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. (2023). Neurologie pro praxi, 24(4), 312-316.
- Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). Children (Basel), 9(8), 1184.
- Rise and fall of anti-obesity drugs. (2012). World Journal of Diabetes, 3(10), 169-173.
- Cardiovascular risk-benefit profile of this compound. (2010). American Journal of Cardiovascular Drugs, 10(5), 311-322.
- This compound Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com.
- This compound : review of its cardiovascular risk-benefit profile. (2010). American Journal of Cardiovascular Drugs, 10(5), 311-322.
- This compound Effects on Central Mechanisms Regulating Energy Homeostasis. (2011). Current Neuropharmacology, 9(2), 398-406.
- Valvular heart disease associated with fenfluramine-phentermine. (1997). The New England Journal of Medicine, 337(9), 581-588.
- This compound on Cardiovascular Outcome. (2011). Diabetes Care, 34 Suppl 2, S100-S104.
- Valvular heart disease with the use of fenfluramine-phentermine. (2011). Texas Heart Institute Journal, 38(5), 581-583.
- Pulmonary Hypertension, Hyperthyroidism, and Fenfluramine: A Case Report and Review. (2006). The Journal of the Hong Kong College of Cardiology, 14(3), 85-88.
- FDA Warns Obesity Drug May Increase Cardiovascular Events. (2009). Diagnostic and Interventional Cardiology.
- Fenfluramine: a plethora of mechanisms? (2023). Frontiers in Neurology, 14, 1185361.
- Valvular Heart Disease with the Use of Fenfluramine-Phentermine. (2011). Texas Heart Institute Journal, 38(5), 581-583.
- Valvular heart disease with the use of fenfluramine-phentermine. (2011). Texas Heart Institute Journal, 38(5), 581-583.
- A comparison of this compound and dexfenfluramine in the treatment of obesity. (1998). Obesity Research, 6(3), 211-218.
- This compound: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. (1998). British Journal of Pharmacology, 124(8), 1758-1762.
- Fenfluramine. (n.d.). PubChem.
- This compound. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Withdrawal of this compound in Europe. (2010). The Lancet, 375(9713), 453.
- Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). Children (Basel), 9(8), 1184.
- Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- This compound Uses, Side Effects & Warnings. (n.d.). Drugs.com.
- Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat. (1997). British Journal of Pharmacology, 121(8), 1758-1762.
- Withdrawal of this compound for Weight Loss: Where Does This Leave Clinicians? (2010). Current Diabetes Reviews, 6(6), 340-341.
- Withdrawal of this compound for Weight Loss: Where Does This Leave Clinicians? (2010). Current Diabetes Reviews, 6(6), 340-341.
Sources
- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 2. Fenfluramine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 4. Rise and fall of anti-obesity drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valvular heart disease associated with fenfluramine-phentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular risk-benefit profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of this compound and other monoamine reuptake inhibitors on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Withdrawal of this compound for Weight Loss: Where Does This Leave Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Pulmonary Hypertension, Hyperthyroidism, and Fenfluramine: A Case Report and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Valvular Heart Disease with the Use of Fenfluramine-Phentermine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Valvular heart disease with the use of fenfluramine-phentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 24. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Sibutramine and Orlistat in Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, evidence-based comparison of two prominent pharmacological agents previously utilized for weight management: sibutramine and orlistat. While both drugs demonstrated efficacy in promoting weight loss, their distinct mechanisms of action, efficacy profiles, and, most critically, their safety and tolerability, have defined their respective clinical journeys. This analysis synthesizes data from head-to-head clinical trials, systematic reviews, and meta-analyses to offer a comprehensive resource for the scientific community.
A crucial upfront consideration is the regulatory status of these compounds. This compound was voluntarily withdrawn from the market in the U.S. and other countries in 2010 due to an increased risk of serious cardiovascular events.[1][2][3][4] This guide, therefore, serves as a scientific comparison of their properties and clinical trial outcomes for research and informational purposes.
Pharmacological Profile and Mechanism of Action
The divergent therapeutic approaches of this compound and orlistat are rooted in their fundamentally different mechanisms of action. This compound acts centrally on the nervous system, while orlistat's effects are localized to the gastrointestinal tract.
This compound: A Centrally Acting Appetite Suppressant
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI).[5] Its therapeutic effect in weight management stems from its ability to enhance satiety and potentially increase thermogenesis.[6] By blocking the reuptake of norepinephrine (by ~73%) and serotonin (by ~54%) in the synaptic cleft, this compound prolongs the action of these neurotransmitters, which are involved in appetite regulation.[5][7] This leads to a reduced desire for food intake.
Objective: To compare the efficacy and safety of this compound versus orlistat for weight management in an obese population over a 52-week period.
Methodology:
-
Participant Recruitment and Screening:
-
Inclusion Criteria: Adults aged 18-65 with a Body Mass Index (BMI) of 30-40 kg/m ².
-
Exclusion Criteria: History of cardiovascular disease, uncontrolled hypertension, eating disorders, or use of other weight loss medications.
-
Informed Consent: All participants provide written informed consent after the study protocol is fully explained.
-
-
Run-in Period (4 weeks):
-
All participants are placed on a standardized, mildly hypocaloric diet (e.g., a deficit of 500 kcal/day) and receive counseling on lifestyle modification, including physical activity.
-
A single-blind placebo is administered to all participants to assess compliance and identify placebo-responders.
-
-
Randomization:
-
Eligible participants who demonstrate compliance are randomized in a 1:1:1 ratio to one of three double-blind treatment arms:
-
Group 1: this compound (e.g., 15 mg once daily) + Orlistat placebo (three times daily with meals).
-
Group 2: Orlistat (120 mg three times daily with meals) + this compound placebo (once daily).
-
Group 3: Double placebo.
-
-
-
Treatment Phase (52 weeks):
-
Participants are assessed at regular intervals (e.g., every 4 weeks).
-
Primary Efficacy Endpoint: Mean percent change in body weight from baseline.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ≥5% and ≥10% weight loss.
-
Changes in BMI and waist circumference.
-
Changes in metabolic parameters (e.g., lipid profile, fasting glucose, HbA1c).
-
-
Safety and Tolerability Assessments:
-
Monitoring of vital signs (blood pressure and heart rate) at each visit.
-
Recording of all adverse events through patient diaries and direct questioning.
-
Standard laboratory safety panels (hematology, clinical chemistry).
-
-
-
Data Analysis:
-
An intention-to-treat (ITT) analysis is performed, including all randomized patients who received at least one dose of the study medication.
-
The last observation carried forward (LOCF) method may be used to handle missing data from dropouts.
-
Appropriate statistical tests (e.g., ANCOVA) are used to compare the treatment groups, adjusting for baseline values.
-
Conclusion
Head-to-head studies have conclusively shown that this compound leads to greater weight loss than orlistat. However, the clinical utility of a weight loss agent is not solely determined by its efficacy. The contrasting safety profiles of these two drugs highlight the critical importance of risk-benefit assessment in pharmacological development. The withdrawal of this compound due to cardiovascular concerns underscores the necessity of long-term safety data for obesity medications. Orlistat, while less effective, remains an option for some patients due to its peripherally acting mechanism and lack of systemic cardiovascular side effects, though its gastrointestinal tolerability remains a significant challenge. This comparative analysis provides a valuable historical and scientific perspective for researchers engaged in the development of future anti-obesity therapies.
References
-
Neovius, M., et al. (2008). Head-to-head studies evaluating efficacy of pharmaco-therapy for obesity: a systematic review and meta-analysis. Obesity Reviews, 9(5), 420-427. [Link]
-
Medscape. (2010). Abbott Withdraws this compound From Market. [Link]
-
I.M. Matters Weekly. (2010). This compound pulled from the market. [Link]
-
Padwal, R., et al. (2009). Long-term changes in blood pressure following orlistat and this compound treatment: a meta-analysis. Obesity Reviews, 10(4), 453-464. [Link]
-
Sari, R., et al. (2004). Comparison of efficacy of this compound or orlistat versus their combination in obese women. Endocrine Research, 30(2), 159-167. [Link]
-
Nyberg, S. M. (2007). The efficacy of orlistat vs. This compound in the treatment of obesity: a systematic literature review. Proceedings of the 3rd Annual GRASP Symposium, Wichita State University. [Link]
-
Rucker, D., et al. (2007). Long term pharmacotherapy for obesity and overweight: updated meta-analysis. BMJ, 335(7631), 1194-1199. [Link]
-
García-Prieto, M. D., et al. (2011). Systematic review of the clinical efficacy of this compound and orlistat in weight loss, quality of life and its adverse effects in obese adolescents. Nutrición Hospitalaria, 26(4), 714-721. [Link]
-
Derosa, G., et al. (2004). Efficacy and safety comparative evaluation of orlistat and this compound treatment in hypertensive obese patients. Diabetes, Obesity and Metabolism, 7(1), 47-55. [Link]
-
U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) CAPSULES Rx only. [Link]
-
Wikipedia. (n.d.). Orlistat. [Link]
-
Halpern, B., & Mancini, M. C. (2005). Mechanisms of action and clinical effects of this compound. Arquivos Brasileiros de Endocrinologia & Metabologia, 49(2), 271-279. [Link]
-
Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. [Link]
-
Bray, G. A., & Ryan, D. H. (2000). Mechanisms of Action of this compound. The Journal of Clinical Endocrinology & Metabolism, 85(9), 3053–3057. [Link]
-
Hollander, P. A., et al. (2002). Clinical Efficacy of Orlistat Therapy in Overweight and Obese Patients With Insulin-Treated Type 2 Diabetes: A 1-year randomized controlled trial. Diabetes Care, 25(6), 1006-1012. [Link]
-
Berkowitz, R. I., et al. (2006). Treatment of Obese Adolescents with this compound: A Randomized, Double-Blind, Controlled Study. The Journal of Clinical Endocrinology & Metabolism, 91(5), 1820–1826. [Link]
-
ClinicalTrials.gov. (2010). A Randomized, Double-blind, Placebo-controlled, Investigator-initiated Study to Assess the Additional Weight Loss Effect of Orlistat Used in Combination With this compound. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Thasso. (2010). This compound [Meridia]: Market Withdrawal Due to Risk of Serious Cardiovascular events. [Link]
-
Live Science. (2010). Why Have Diet Pills Containing this compound Been Banned?. [Link]
-
MDedge. (2018). Weight Loss Drug this compound Off the Market Due to CV Risks. [Link]
-
PubMed. (1998). Mode of action of orlistat. [Link]
-
PubMed Central. (1999). Orlistat, a New Lipase Inhibitor for the Management of Obesity. [Link]
-
PubMed. (2000). Drug treatment of obesity. [Link]
Sources
- 1. This compound [Meridia]: Market Withdrawal Due to Risk of Serious Cardiovascular events | Thasso [thasso.com]
- 2. medscape.com [medscape.com]
- 3. immattersacp.org [immattersacp.org]
- 4. Weight Loss Drug this compound Off the Market Due to CV Risks | MDedge [live.mdedge.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Reproducibility of Sibutramine's Effects on Energy Expenditure
This guide provides an in-depth analysis of the experimental evidence surrounding sibutramine's effects on energy expenditure (EE). It is designed for researchers, scientists, and drug development professionals, offering a critical comparison of methodologies, an evaluation of the existing data's reproducibility, and protocols for designing robust future studies. While this compound has been withdrawn from the market due to cardiovascular safety concerns, a retrospective analysis of its metabolic effects provides invaluable lessons for the development of new anti-obesity therapeutics.[1]
The Dual-Action Hypothesis: this compound's Mechanism of Action
This compound was developed as a serotonin-noradrenaline reuptake inhibitor (SNRI).[2] Its primary therapeutic effect for weight loss was attributed to a dual mechanism: reducing energy intake by enhancing satiety and increasing energy expenditure.[3][4]
-
Satiety Enhancement: By blocking the reuptake of serotonin and noradrenaline in the central nervous system, particularly in the hypothalamus, this compound amplifies the signaling of these neurotransmitters, leading to a greater feeling of fullness and reduced appetite.[5]
-
Energy Expenditure Stimulation: The increase in noradrenergic activity is hypothesized to stimulate the sympathetic nervous system (SNS).[3] This can lead to two distinct effects on energy balance:
-
Increased Thermogenesis: Activation of β3-adrenergic receptors in adipose tissue can directly increase metabolic rate.[5]
-
Attenuation of Metabolic Adaptation: A common physiological response to weight loss is a decrease in basal metabolic rate. This compound was shown in some studies to counteract this decline, thereby helping to maintain a higher level of energy expenditure during weight loss.[5][6][7]
-
The following diagram illustrates the proposed signaling pathway for this compound's effect on energy expenditure.
Caption: Proposed mechanism of this compound's effect on energy expenditure.
Methodologies for Measuring Energy Expenditure: A Comparative Overview
The reproducibility of findings heavily depends on the methods used. In metabolic research, two primary techniques are employed to quantify energy expenditure, each with distinct advantages and limitations. The choice between them is a critical experimental design decision that directly impacts the nature and applicability of the results.
Indirect Calorimetry (IC)
Indirect calorimetry measures energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2). It is the most common method for assessing Resting Energy Expenditure (REE) or Basal Metabolic Rate (BMR) in a controlled, clinical setting.
-
Principle of Causality: The basis of IC is that the oxidation of metabolic fuels (carbohydrates, fats, proteins) requires a quantifiable amount of oxygen and produces a corresponding amount of carbon dioxide. By measuring this gas exchange, one can accurately calculate the energy being expended by the body at that moment.
-
System Trustworthiness: The accuracy of an IC system, such as a ventilated hood or a respiration chamber, depends on precise calibration with known gas mixtures, ensuring the sensors provide reliable VO2 and VCO2 readings. The system's integrity is validated by achieving a steady state in measurements, indicating the subject is acclimated and the data reflects true resting metabolism.
Doubly Labeled Water (DLW)
The Doubly Labeled Water (DLW) method is the gold standard for measuring Total Energy Expenditure (TEE) under free-living conditions.[8][9] This technique provides an integrated measure of all energy expended over a period of 1-3 weeks, capturing daily life activities that are missed by static IC measurements.
-
Principle of Causality: The method involves administering a dose of water containing stable (non-radioactive) isotopes of hydrogen (²H, deuterium) and oxygen (¹⁸O).[10] Deuterium is eliminated from the body as water, while ¹⁸O is eliminated as both water and carbon dioxide. The difference in the elimination rates of the two isotopes is directly proportional to the rate of CO2 production, which can then be used to calculate TEE.[11]
-
System Trustworthiness: The DLW method's validity is self-contained. It relies on the fundamental physiological principle of isotope elimination. Its accuracy is contingent on precise measurement of isotope enrichment in biological samples (typically urine) using isotope ratio mass spectrometry. Reproducibility is high, making it ideal for longitudinal studies assessing changes in energy balance.[11]
The diagram below outlines a typical workflow for a clinical trial designed to assess a drug's impact on both resting and total energy expenditure.
Caption: Comparative workflow for assessing drug effects on energy expenditure.
Evaluating the Evidence: Is the Thermogenic Effect Reproducible?
An analysis of key clinical trials reveals significant variability in the reported effects of this compound on energy expenditure. This inconsistency is the central challenge in assessing the reproducibility of this particular outcome.
| Study | Population | Dosage | Duration | Methodology | Key Findings on Energy Expenditure |
| Hansen et al. (1998)[6] | 32 Obese Adults | 15 mg/day | 8 weeks | Indirect Calorimetry (Respiration Chamber) | Prevented the decline in 24-h EE that follows weight loss. After adjusting for weight change, EE decreased significantly less in the this compound group (0.8% vs 3.8% in placebo). |
| Seagle et al. (1998)[7] | 19 Obese Females | 15 mg/day | 12 weeks | Indirect Calorimetry | Limited the decline in REE associated with weight loss by an estimated 100 kcal/day. FFM-adjusted REE increased slightly (+2.2%) vs. an expected decrease in the placebo group (-5.8%). |
| Starling et al. (2001)[12] | 15 Overweight African American Women | 30 mg (acute) | Crossover | Indirect Calorimetry | Acute this compound ingestion did not increase REE or post-exercise energy expenditure. |
| van Mil et al. (2007)[13][14] | 24 Obese Adolescents | 10 mg/day | 12 weeks | Stable Isotopes (DLW), Indirect Calorimetry | This compound diminished the decrease in BMR associated with energy restriction. No significant difference in Total Energy Expenditure (TEE). |
| Halford et al. (2008)[15] | 30 Obese Women | 10 & 15 mg/day | 7 days | Indirect Calorimetry | Little effect on resting metabolic rate. The primary effect was a reduction in eating rate and food intake. |
Analysis of Discrepancies:
The data demonstrates a pattern: while this compound appears to consistently attenuate the adaptive fall in metabolic rate during weight loss, its ability to acutely and directly increase resting or total energy expenditure is not a reproducible finding across all studies and populations.[6][7][12][14]
-
Population Differences: The lack of effect in the study on African American women suggests that metabolic responses to sympathomimetic agents can vary by ethnicity.[12] Similarly, the adolescent study showed a blunted effect compared to adult studies.[13][14]
-
Methodological Nuances: Studies using 24-hour respiration chambers or adjusting for fat-free mass (FFM) changes were more likely to detect the effect of preventing metabolic adaptation.[6][7] Studies with shorter durations or only measuring acute REE were less likely to find a significant effect.[12][15]
-
Component of EE Measured: The distinction between REE and TEE is critical. The van Mil et al. study found an effect on BMR (a component of REE) but not on TEE, as measured by DLW.[13] This suggests that any thermogenic effect may be too small to significantly impact the total daily energy budget, or that it is offset by changes in other components of TEE, such as physical activity.
Comparison with Alternative Anti-Obesity Medications
Understanding this compound's metabolic profile requires comparison with other drug classes. Modern anti-obesity medications have different mechanisms and varying effects on energy expenditure.
| Drug Class | Example(s) | Primary Mechanism | Effect on Energy Expenditure |
| SNRI | This compound | Serotonin-Noradrenaline Reuptake Inhibition | Variable; primarily prevents the decline in EE with weight loss.[4] |
| GLP-1 Receptor Agonists | Semaglutide (Wegovy), Tirzepatide (Zepbound) | Activate GLP-1 (and GIP) pathways, reducing appetite and slowing gastric emptying. | Primarily reduces energy intake. Some evidence suggests potential for increasing EE, but this is a secondary and less established effect. |
| Lipase Inhibitors | Orlistat (Xenical, Alli) | Reduces dietary fat absorption in the gut.[16] | No direct effect on energy expenditure; works by reducing energy intake from fat. |
| Sympathomimetic Amines | Phentermine (Adipex-P) | Increases catecholamine release, suppressing appetite.[16] | Similar to this compound, may have a modest thermogenic effect, but primarily works by reducing energy intake. |
Standardized Protocols for Future Investigations
To ensure reproducibility in future studies of novel compounds targeting energy expenditure, standardized, high-fidelity protocols are essential.
Protocol 1: Measurement of Resting Energy Expenditure (REE) via Indirect Calorimetry
-
Subject Preparation (The "Why"): To obtain a true resting measurement, metabolic confounders must be eliminated.
-
Instruct subjects to fast for at least 10-12 hours overnight.
-
Subjects must abstain from caffeine, nicotine, and alcohol for 12 hours.
-
Subjects must avoid strenuous physical activity for 24 hours prior to the measurement.
-
-
Acclimatization (The "Why"): To prevent anxiety-induced elevations in metabolic rate ("white coat" effect), the subject must be comfortable with the environment and equipment.
-
Allow the subject to rest in a quiet, supine position in a thermoneutral room (22-25°C) for 30 minutes before measurement begins.
-
-
Equipment Calibration (The "Why"): To ensure data accuracy, the calorimeter must be calibrated against known standards.
-
Perform a two-point calibration using a certified primary standard gas mixture (e.g., 16% O2, 4% CO2) and ambient air.
-
Perform a flow/volume calibration using a calibration syringe.
-
-
Data Collection (The "Why"): A steady state is required to confirm that the collected data represents resting metabolism and not a transient state.
-
Place the ventilated hood over the subject's head, ensuring a proper seal.
-
Discard the first 5-10 minutes of data to allow for equilibration.
-
Collect data for a minimum of 20-30 minutes of steady state, defined as a period where the average VO2 and VCO2 fluctuate by less than 10%.
-
-
Data Analysis (The "Why"): Raw data must be correctly converted into meaningful physiological information.
-
Calculate REE using the Weir equation: REE (kcal/day) = [3.941 * VO2 (L/min) + 1.106 * VCO2 (L/min)] * 1440.
-
Normalize REE for changes in body composition, specifically fat-free mass (FFM), as FFM is the primary determinant of metabolic rate.
-
Protocol 2: Measurement of Total Energy Expenditure (TEE) via Doubly Labeled Water (DLW)
-
Baseline Sample Collection (The "Why"): To establish the natural background isotope abundance in the subject's body water.
-
Collect a baseline urine sample from the subject prior to isotope administration.
-
-
Isotope Administration (The "Why"): To enrich the body's water pool with the tracers.
-
Administer a precisely weighed oral dose of ²H₂¹⁸O. The dose is calculated based on the subject's estimated total body water.
-
-
Equilibration Period (The "Why"): To allow the isotopes to fully mix with the body's water.
-
Collect post-dose urine samples at 4 and 5 hours after administration. These samples establish the initial isotope enrichment levels.
-
-
Free-Living Period (The "Why"): This is the core of the method, capturing real-world energy expenditure.
-
Instruct the subject to go about their normal daily life for the next 7-14 days.
-
Collect daily first-morning urine samples throughout this period.
-
-
Sample Analysis (The "Why"): High-precision analysis is required to detect the subtle changes in isotope elimination rates.
-
Analyze all urine samples for ²H and ¹⁸O enrichment using Isotope Ratio Mass Spectrometry (IRMS).
-
-
Data Calculation (The "Why"): The differential elimination of the isotopes is used to calculate CO2 production and, subsequently, TEE.
-
Plot the natural logarithm of isotope enrichment against time to determine the elimination rates (kH and kO).
-
Calculate CO2 production (rCO2) and convert to TEE using established equations, accounting for the food quotient.
-
Conclusion
The assertion that this compound consistently increases energy expenditure is not well-supported by a critical review of the literature. While there is reproducible evidence that it can effectively attenuate the adaptive decrease in metabolic rate that accompanies weight loss, its role as a direct thermogenic agent is less clear and appears to be dependent on the population studied and the methodology used.[6][7] The discrepancies highlight a critical lesson for drug development: the necessity of employing gold-standard methodologies, such as Doubly Labeled Water, to capture total energy expenditure in real-world conditions, and the importance of carefully controlling for confounding variables like changes in body composition.[8][11] For researchers developing the next generation of metabolic therapeutics, a rigorous, multi-faceted assessment of energy expenditure is not just recommended; it is imperative for establishing a reproducible and clinically meaningful effect.
References
-
This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC . Source: National Center for Biotechnology Information.
-
This compound and Energy Balance - PubMed . Source: PubMed.
-
Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed . Source: PubMed.
-
Advancing Obesity Drug Development Through Gold-Standard Energy Expenditure Measurement: The Role of Doubly Labeled Water and Modern Deployment Platforms - ProSciento . Source: ProSciento.
-
The Effect of this compound on Energy Expenditure and Appetite During Chronic Treatment Without Dietary Restriction - PubMed . Source: PubMed.
-
The Impact of Doubly Labeled Water on Metabolic Clinical Trials - Calorify . Source: Calorify.
-
How Doubly Labeled Water Can Improve Data In Metabolic Disease Research . Source: Clinical Leader.
-
This compound: its mode of action and efficacy - PubMed . Source: PubMed.
-
Influence of this compound on energy expenditure in African American women - PubMed . Source: PubMed.
-
The effect of this compound on energy expenditure and body composition in obese adolescents - PubMed . Source: PubMed.
-
The effect of this compound on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed . Source: PubMed.
-
Effect of this compound on weight management and metabolic control in type 2 diabetes: a meta-analysis of clinical studies - PubMed . Source: PubMed.
-
Effect of this compound on Energy Expenditure and Body Composition in Obese Adolescents | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic . Source: Oxford Academic.
-
Calorify Commercializes and Scales Doubly Labeled Water Test to Support Clinical Trial Researchers, Healthcare Providers, and Sports Physicians - Business Wire . Source: Business Wire.
-
Effect of this compound on weight management and metabolic control in type 2 diabetes: a meta-analysis of clinical studies - NCBI . Source: National Center for Biotechnology Information.
-
This compound Alternatives Compared - Drugs.com . Source: Drugs.com.
-
Effect of this compound on Weight Management and Metabolic Control in Type 2 Diabetes . Source: American Diabetes Association.
-
Doubly Labeled Water Is a Validated and Verified Reference Standard in Nutrition Research . Source: The Journal of Nutrition.
-
The efficacy and safety of this compound for weight loss: a systematic review - PubMed . Source: PubMed.
-
The use of this compound in the management of obesity and related disorders: An update . Source: Hormones (Athens).
-
Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options - PubMed Central . Source: National Center for Biotechnology Information.
-
Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites - WuXi AppTec . Source: WuXi AppTec.
-
Safety Testing of Drug Metabolites Guidance for Industry - FDA . Source: U.S. Food and Drug Administration.
-
An FDA Perspective: Safety Testing of Drug Metabolites in Drug development - Delaware Valley Drug Metabolism Discussion Group . Source: DVDMDG.org.
-
This compound decreases body weight gain and increases energy expenditure in obese Zucker rats without changes in NPY and orexins - PubMed . Source: PubMed.
-
The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women - PubMed . Source: PubMed.
-
FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS . Source: RAPS.
-
(PDF) The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women - ResearchGate . Source: ResearchGate.
-
What are some other weight-loss drugs that can be used off-label to lose weight? - Quora . Source: Quora.
-
Effects of this compound on thermogenesis in obese patients assessed via immersion calorimetry - PubMed . Source: PubMed.
-
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News . Source: Drug Discovery News.
-
List of Medications for Weight Loss (Obesity/Overweight) - Drugs.com . Source: Drugs.com.
-
Effects of this compound-induced weight loss on cardiovascular system in obese subjects . Source: International Journal of Obesity.
-
Phentermine Alternatives: 6 Weight-Loss Medications to Consider - GoodRx . Source: GoodRx.
-
Study of the Effect of Mobile Indirect Calorimeter on Weight Management . Source: Journal of Personalized Medicine.
-
Effects of Energy Delivery Guided by Indirect Calorimetry in Critically Ill Patients: A Systematic Review and Meta-Analysis - MDPI . Source: MDPI.
Sources
- 1. drugs.com [drugs.com]
- 2. Anti-obesity drugs: what does this compound offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on energy expenditure and appetite during chronic treatment without dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Doubly Labeled Water Can Improve Data In Metabolic Disease Research [clinicalleader.com]
- 9. Calorify Commercializes and Scales Doubly Labeled Water Test to Support Clinical Trial Researchers, Healthcare Providers, and Sports Physicians [businesswire.com]
- 10. The Impact of Doubly Labeled Water on Metabolic Clinical Trials — Calorify [calorify.com]
- 11. Doubly Labeled Water Is a Validated and Verified Reference Standard in Nutrition Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of this compound on energy expenditure in African American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on energy expenditure and body composition in obese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The effects of this compound on the microstructure of eating behaviour and energy expenditure in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sibutramine in a Research Setting
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of an experiment. The final step, disposal, is a critical stage governed by a matrix of regulations designed to protect both public health and the environment. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of sibutramine, a compound that, due to its regulatory status, demands meticulous handling from acquisition to final disposition. As a serotonin-norepinephrine reuptake inhibitor once prescribed for obesity, this compound's classification as a controlled substance places it under stringent federal oversight.[1] This guide will elucidate the necessary procedures to ensure your laboratory remains in full compliance with these regulations, safeguarding your institution and the scientific community.
Understanding the Regulatory Landscape: DEA and EPA
The disposal of this compound is primarily governed by two federal agencies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
Drug Enforcement Administration (DEA): this compound is classified as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1][2][3] This designation indicates a low potential for abuse relative to substances in Schedule III.[2] The DEA's primary concern is preventing the diversion of controlled substances. Therefore, their regulations focus on rendering the substance "non-retrievable."[4]
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous and non-hazardous solid waste.[5] A key provision for laboratories is the prohibition of "sewering" (flushing down the drain) of any hazardous pharmaceutical waste to prevent contamination of waterways.[6] While Safety Data Sheets (SDS) for this compound may state that it is not a hazardous substance under OSHA criteria, the disposal of all pharmaceutical waste must adhere to national and local regulations.[7]
It is the convergence of these two regulatory frameworks that dictates the proper disposal pathway for this compound.
Core Principle: The "Non-Retrievable" Standard
The cornerstone of DEA-compliant disposal for controlled substances is the "non-retrievable" standard. This means the substance must be permanently and irreversibly altered, rendering it unusable for its original purpose.[4] For practical purposes in a laboratory setting, incineration is the only DEA-accepted method to meet the non-retrievable standard for controlled substances.[4] Methods such as mixing with coffee grounds or kitty litter are not sufficient for controlled substances.[4]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the critical decision points for the proper disposal of this compound waste in a research laboratory.
Caption: Decision workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable procedure for the disposal of this compound from a research laboratory.
Waste Identification and Segregation
-
Identify all this compound-containing waste streams. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware (e.g., vials, pipette tips) that has come into direct contact with the substance.
-
Segregate this compound waste at the point of generation. Do not mix this compound waste with other chemical or biological waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Containerization and Labeling
-
Use a designated and appropriate waste container. This should be a leak-proof container with a secure lid, obtained from or approved by your EHS department.
-
Label the container clearly. The label should include:
Storage
-
Store the waste container in a secure, designated area. This area should be away from general laboratory traffic and accessible only to authorized personnel.
-
Maintain proper storage conditions. Keep the container tightly closed in a dry and well-ventilated place.[7]
Coordination with Environmental Health & Safety (EHS)
-
Contact your institution's EHS department. Inform them that you have controlled substance waste for disposal. They will provide specific guidance based on institutional policies and local regulations.[9]
-
Arrange for pickup. Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection of the this compound waste.[7][9] Do not attempt to transport the waste off-site yourself.
Documentation
-
Maintain meticulous records. Keep a log of all this compound waste generated, including the amount and date of disposal.
-
Obtain and file the Certificate of Destruction. Once the waste has been incinerated, the disposal vendor will provide a certificate of destruction.[9] This document is your proof of compliant disposal and should be retained according to your institution's record-keeping policy.
Quantitative Data Summary: Regulatory Classifications
| Parameter | Classification | Authority | Citation |
| DEA Schedule | Schedule IV | DEA | [2][3] |
| RCRA Hazardous Waste | Not explicitly listed, but subject to pharmaceutical waste rules. | EPA | [6] |
| Sewering Prohibition | Prohibited for hazardous pharmaceutical waste. | EPA | [6] |
| Accepted Disposal Method | Incineration to meet "non-retrievable" standard. | DEA | [4] |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its status as a DEA Schedule IV controlled substance and adhering to the EPA's regulations on pharmaceutical waste, researchers can ensure the safety of their workplace and the environment. The core tenets of this process are rigorous segregation, clear labeling, secure storage, and, ultimately, disposal via incineration by a licensed contractor, all coordinated through your institution's EHS department. Adherence to these procedures not only ensures regulatory compliance but also upholds the highest standards of scientific integrity and professional responsibility.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-17). Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEETS this compound HYDROCHLORIDE RELATED COMPOUND B.
- Safety Data Sheet - Biosynth. (2022-12-04). Biosynth.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019-06-18). Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.Waste Today.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025-05-20). Stericycle.
- This compound (hydrochloride) SAFETY DATA SHEET. (2017-04-13). Cayman Chemical.
- Management of Hazardous Waste Pharmaceuticals.US EPA.
- Safety Data Sheet - Cayman Chemical. (2025-07-01). Cayman Chemical.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022-10-10). EPA.
- This compound.PubChem - NIH.
- Schedules of Controlled Substances: Placement of this compound Into Schedule IV. (1998-02-11). Federal Register.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Schedules of Controlled Substances: Proposed Placement of this compound Into Schedule IV. (1997-12-08). Federal Register.
- Guidance for Disposal of Drugs Used in Clinical Research.Washington University in St. Louis.
- How to Dispose of Controlled Substances (to Stay Legal & Compliant).US Bio-Clean.
- Disposal of Controlled Substance Prescriptions Abandoned at a Practitioner's Registered Location. (2023-06-13).
- DEA Rule on the Disposal of Controlled Substances. (2014-10-20). ASHP.
- This compound Hydrochloride.PubChem.
- EPA Subpart P Regul
- This compound.Wikipedia.
- SAFETY D
- Drugs and Human Performance Fact Sheets.NHTSA.
- This compound Effects on Central Mechanisms Regul
- Weight Loss Supplements Found to Contain this compound Recalled. (2021-08-17). ConsumerLab.com.
- FDA Warning for this compound in Diet Pills. (2014-12-04). The Clark Firm.
- A Rapid Screening Method for this compound Hydrochloride in Natural Herbal Medicines and Dietary Supplements. (2021-08-25). PMC - PubMed Central.
- A Rapid Screening Method for this compound Hydrochloride in Natural Herbal Medicines and Dietary Supplements. (2021-08-26).
- Quantification of this compound and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study.PMC - NIH.
- Toxicity of this compound hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. (2023-12-30). Pharmacia.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Federal Register :: Schedules of Controlled Substances: Placement of this compound Into Schedule IV [federalregister.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. canbipharm.com [canbipharm.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Sibutramine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of sibutramine in a laboratory setting. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research. While some safety data sheets (SDS) may classify this compound as non-hazardous under specific regulations, others indicate potential hazards such as being harmful if swallowed or causing skin and eye irritation.[1][2][3] Given the compound's history of withdrawal from the market due to cardiovascular risks, a cautious and comprehensive approach to safety is paramount.[4][5][6][7]
Understanding the Risks: Why Specific PPE is Crucial
This compound, a norepinephrine and serotonin reuptake inhibitor, was previously used for the treatment of obesity.[6] Its use was discontinued due to an increased risk of serious cardiovascular events, including heart attack and stroke.[4][5] In a laboratory setting, the primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. The potential for adverse cardiovascular effects, even at low doses, necessitates stringent adherence to safety protocols.[5][8]
Core Protective Measures: A Multi-Layered Approach
A foundational principle of laboratory safety is the hierarchy of controls, where personal protective equipment (PPE) serves as the final, critical barrier between the researcher and the hazardous substance.[9]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.[1][5] Ensure the ventilation system is functioning correctly before commencing work.
-
Isolation: Where possible, designate a specific area for the handling of this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound in any form (powder or solution).
-
Eye and Face Protection:
-
Requirement: Wear safety glasses with side shields (meeting EN 166 standards in Europe) or safety goggles.[1][10]
-
Rationale: This protects the eyes from splashes of solutions or accidental projection of powder. In situations with a higher risk of splashing, a full face shield should be worn in addition to safety glasses or goggles.[9][11]
-
-
Hand Protection:
-
Requirement: Wear protective gloves.[1][10] Given that no specific glove material is universally recommended in all SDSs, nitrile gloves are a suitable initial choice due to their general chemical resistance. It is crucial to inspect gloves for any signs of damage before use.[10]
-
Rationale: Gloves prevent direct skin contact with this compound, which could lead to dermal absorption or local irritation. For extended procedures, consider double-gloving.[12] Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal.[10][12]
-
-
Body Protection:
-
Respiratory Protection:
-
Requirement: While working in a properly functioning fume hood should prevent inhalation exposure, a NIOSH-certified N95 or N100 respirator is strongly recommended if there is a risk of generating airborne powder outside of a containment system.[11]
-
Rationale: Fine powders can easily become airborne and be inhaled, leading to systemic exposure.
-
Quantitative Data Summary: PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][10] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (inspect before use).[10] | Prevents dermal absorption and skin irritation. |
| Body Protection | Long-sleeved laboratory coat.[1][10] | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator (if needed).[11] | Prevents inhalation of airborne powder, especially outside of a fume hood. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for safely handling this compound powder and preparing solutions.
Preparation
-
Designate Area: Identify and clearly label a designated area for this compound handling within a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents, within the fume hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses/goggles, and then gloves.
Handling this compound Powder
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood. Avoid any sudden movements that could create dust.
-
Transfer: Gently transfer the powder to the appropriate glassware.
-
Cleaning: After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and wipe clean with a disposable towel. Dispose of the towel as chemical waste.
Preparing Solutions
-
Solvent Addition: Slowly add the desired solvent to the glassware containing the this compound powder.
-
Mixing: Mix the solution using a magnetic stirrer or by gentle swirling until the powder is fully dissolved. Keep the container covered to the extent possible to minimize vapor release.
Spill Management
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, contain the spill using a chemical spill kit.
-
Clean-up: Wearing appropriate PPE, carefully sweep up solid material or absorb liquid spills with an inert material.[10] Place the waste in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and disposable towels, must be disposed of as hazardous chemical waste.[10]
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[10][13] The FDA provides guidelines for the disposal of unused medications, which can be adapted for laboratory waste, suggesting mixing the substance with an undesirable material like coffee grounds or kitty litter before placing it in a sealed container for disposal.[4]
Workflow Diagram: Safe Handling of this compound
Caption: A workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these guidelines, you contribute to a safe and productive research environment. This protocol should be reviewed and adapted as necessary to comply with your institution's specific safety policies.
References
-
This compound hydrochloride | 125494-59-9 | MSDS - DC Chemicals. (n.d.). DC Chemicals. [Link]
-
FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (this compound). (2010). U.S. Food and Drug Administration. [Link]
-
Toxicity of this compound hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. (2023). Comparative Clinical Pathology. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Safe handling of hazardous drugs. (2021). Official Journal of the Canadian Association of Nurses in Oncology. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Oncology Nursing Forum. [Link]
-
[Hazard for human health and life by unintentional use of synthetic this compound, which was sold as Chinese herbal product "meizitanc"]. (2007). Przeglad Lekarski. [Link]
-
Safety Data Sheet - SynZeal. (n.d.). This compound Impurity I. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. [Link]
-
A Rapid Screening Method for this compound Hydrochloride in Natural Herbal Medicines and Dietary Supplements. (2021). Journal of Analytical Methods in Chemistry. [Link]
-
This compound-associated adverse effects: A practical guide for its safe use. (2025). ResearchGate. [Link]
-
PPE Requirements Hazardous Drug Handling. (n.d.). University of Vermont Medical Center. [Link]
-
FDA Adverse Event Reports on Use of this compound: An Exploratory Analysis. (2025). ResearchGate. [Link]
-
Material Safety Data Sheet - Exposome-Explorer - IARC. (n.d.). This compound. [Link]
Sources
- 1. This compound hydrochloride|125494-59-9|MSDS [dcchemicals.com]
- 2. synzeal.com [synzeal.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fda.gov [fda.gov]
- 5. jppres.com [jppres.com]
- 6. This compound | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Rapid Screening Method for this compound Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.nl [fishersci.nl]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
